Product packaging for Daclatasvir RSSR Isomer(Cat. No.:)

Daclatasvir RSSR Isomer

Cat. No.: B15352905
M. Wt: 738.9 g/mol
InChI Key: FKRSSPOQAMALKA-UJTVJLQXSA-N
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Description

The Daclatasvir RSSR Isomer (CAS 1009107-27-0) is a high-purity pharmaceutical impurity standard essential for quality control and analytical research in antiviral development. This compound serves as a critical reference material for the analysis and quantification of isomeric impurities in Daclatasvir API, supporting method development and validation per ICH guidelines for Abbreviated New Drug Applications (ANDAs) . Daclatasvir is a first-in-class, potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A) . It exhibits a unique dual mechanism of action, potently inhibiting both viral RNA replication and the assembly/secretion of infectious virions . This direct-acting antiviral has picomolar potency against HCV and is a key component of all-oral, interferon-free treatment regimens for chronic HCV infection, contributing to high sustained virologic response rates . Research use of the RSSR isomer is fundamental in ensuring the final drug product's purity, safety, and efficacy. This product is supplied for research applications only and is strictly not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H50N8O6 B15352905 Daclatasvir RSSR Isomer

Properties

Molecular Formula

C40H50N8O6

Molecular Weight

738.9 g/mol

IUPAC Name

methyl N-[1-[(2R)-2-[5-[4-[4-[2-[(2R)-1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33?,34?/m1/s1

InChI Key

FKRSSPOQAMALKA-UJTVJLQXSA-N

Isomeric SMILES

CC(C)C(C(=O)N1CCC[C@@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@H]6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Daclatasvir RSSR Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Daclatasvir RSSR isomer, a stereoisomer of the potent hepatitis C virus (HCV) NS5A inhibitor, daclatasvir. This document is intended to serve as a resource for researchers and professionals involved in the development, analysis, and quality control of daclatasvir and related compounds.

Chemical Structure and Properties

The this compound is one of several stereoisomers of daclatasvir, which has four chiral centers. The designation "RSSR" refers to the specific stereochemical configuration at these centers. The IUPAC name for the this compound is dimethyl ((2R,2'R)-((2S,2'S)-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-4,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-1,2-diyl))dicarbamate.[1][2]

The chemical properties of the this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C40H50N8O6[2][3]
Molecular Weight 738.88 g/mol [2][3]
CAS Number 1009107-27-0
Stereochemistry Four defined stereocenters (R, S, S, R)[3]
Physical Appearance Not publicly available; typically a solid
Solubility Not publicly available

Visualization of Stereochemical Relationship

The following diagram illustrates the stereochemical difference between the active daclatasvir (SSSS isomer) and the RSSR isomer.

stereoisomers Stereochemical Relationship of Daclatasvir Isomers Daclatasvir Daclatasvir (SSSS Isomer) Active Pharmaceutical Ingredient RSSR This compound (Diastereomer) Daclatasvir->RSSR Different spatial arrangement at two chiral centers

Caption: Daclatasvir (SSSS) and its RSSR diastereomer.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of the this compound are typically proprietary information held by the manufacturers of analytical reference standards. This information is provided in the Certificate of Analysis (CoA) that accompanies the purchase of the reference standard.[3]

The general methodologies employed would include:

  • Synthesis: The synthesis of daclatasvir involves a multi-step process. The specific synthesis of the RSSR isomer would likely involve the use of stereochemically defined starting materials or chiral resolution techniques to obtain the desired stereochemistry.

  • Purification: Purification is critical to isolate the RSSR isomer from other stereoisomers and impurities. High-performance liquid chromatography (HPLC), particularly chiral HPLC, is a common technique for separating stereoisomers.

  • Characterization: A suite of analytical techniques is used to confirm the structure and purity of the RSSR isomer. These methods are essential for a comprehensive characterization.

Quantitative Data

Quantitative data for the this compound, such as nuclear magnetic resonance (NMR) spectra, mass spectrometry (MS) data, and HPLC purity, are crucial for its identification and quality assessment. As with the experimental protocols, this data is typically found in the Certificate of Analysis provided by the supplier of the reference standard.

The following table outlines the expected analytical data that would be available in a comprehensive CoA.

Analytical TechniqueExpected Data
1H NMR Chemical shifts (ppm), coupling constants (Hz), and integration values for all protons, confirming the molecular structure and stereochemistry.
13C NMR Chemical shifts (ppm) for all carbon atoms, further confirming the molecular structure.
Mass Spectrometry (MS) The molecular ion peak (m/z) corresponding to the molecular weight of the compound, confirming its identity.
High-Performance Liquid Chromatography (HPLC) Retention time and peak area, used to determine the purity of the isomer and to separate it from other related substances.
Infrared (IR) Spectroscopy Absorption bands corresponding to the functional groups present in the molecule.
Elemental Analysis Percentage composition of carbon, hydrogen, nitrogen, and oxygen, confirming the molecular formula.

Logical Workflow for Isomer Analysis

The following diagram outlines a typical workflow for the analysis of daclatasvir and its stereoisomers in a research or quality control setting.

workflow General Workflow for Daclatasvir Isomer Analysis cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection and Identification cluster_3 Data Analysis and Reporting Sample Daclatasvir Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC Chiral HPLC Separation Dissolution->HPLC UV_Detector UV-Vis Detector HPLC->UV_Detector MS_Detector Mass Spectrometry Detector HPLC->MS_Detector Quantification Quantification of Isomers UV_Detector->Quantification MS_Detector->Quantification CoA_Report Certificate of Analysis / Report Quantification->CoA_Report

Caption: Workflow for daclatasvir isomer analysis.

Mechanism of Action of Daclatasvir

Daclatasvir is a direct-acting antiviral agent that inhibits the HCV nonstructural protein 5A (NS5A). NS5A is a critical component of the HCV replication complex. By binding to NS5A, daclatasvir disrupts the replication of the viral genome and the assembly of new virus particles. While the specific activity of the RSSR isomer is not extensively documented in public literature, understanding the mechanism of the parent drug is essential for any research on its isomers.

The following diagram illustrates the general mechanism of action of daclatasvir.

moa Mechanism of Action of Daclatasvir Daclatasvir Daclatasvir NS5A HCV NS5A Protein Daclatasvir->NS5A Binds to Inhibition Inhibition Daclatasvir->Inhibition Replication_Complex Viral Replication Complex NS5A->Replication_Complex is a component of Viral_Replication Viral RNA Replication Replication_Complex->Viral_Replication mediates Virion_Assembly Virion Assembly Replication_Complex->Virion_Assembly is required for Inhibition->Replication_Complex

Caption: Daclatasvir inhibits HCV replication.

Conclusion

The this compound is an important reference standard for the analytical characterization and quality control of daclatasvir. While detailed experimental data and protocols are proprietary, this guide provides a foundational understanding of its chemical structure, properties, and the context in which it is analyzed. For detailed quantitative data and experimental procedures, researchers are advised to obtain the Certificate of Analysis from a reputable supplier of this reference material.

References

Daclatasvir and its RSSR Isomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daclatasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV). As a first-in-class inhibitor of the non-structural protein 5A (NS5A), Daclatasvir has played a crucial role in the development of highly effective HCV treatment regimens. This technical guide provides an in-depth overview of the molecular properties of Daclatasvir and its RSSR isomer, its mechanism of action involving key cellular signaling pathways, and detailed experimental protocols for its analysis and characterization.

Molecular Profile

Daclatasvir and its stereoisomers are complex molecules with a significant impact on their biological activity. The RSSR isomer is a key related substance. The molecular formula for Daclatasvir is C40H50N8O6.[1] Isomers, including the RSSR form, share the same molecular formula and, consequently, the same molecular weight.

CompoundMolecular FormulaMolecular Weight ( g/mol )
DaclatasvirC40H50N8O6738.88
Daclatasvir RSSR IsomerC40H50N8O6738.88

Mechanism of Action and Signaling Pathways

Daclatasvir's primary mechanism of action is the inhibition of the HCV NS5A protein.[2] NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly. It does not possess enzymatic activity itself but rather functions as a regulator of both viral and cellular processes by interacting with a multitude of host proteins.

By binding to the N-terminus of NS5A, Daclatasvir prevents the formation of the membranous web, a critical structure for viral RNA replication. This binding also disrupts the hyperphosphorylation of NS5A, which is necessary for the assembly of new viral particles.

The interaction of NS5A with host cell signaling pathways is crucial for establishing a persistent infection and is a key area of study in HCV pathogenesis. Daclatasvir, by inhibiting NS5A, indirectly modulates these pathways. A significant pathway affected is the MAPK/ERK pathway . NS5A has been shown to interact with the growth factor receptor-bound protein 2 (Grb2), an adaptor protein that plays a central role in the MAPK/ERK signaling cascade. This interaction can perturb downstream signaling, affecting cellular processes like proliferation and gene expression.

Furthermore, studies have suggested that Daclatasvir, in combination with Sofosbuvir, can mitigate hepatic fibrosis by downregulating the TNF-α / NF-κB signaling pathway . This anti-inflammatory and anti-fibrotic effect is independent of its antiviral activity.

Daclatasvir_Signaling_Pathway cluster_hcv HCV Replication Complex cluster_host Host Cell cluster_mapk MAPK/ERK Pathway cluster_tnf TNF-α/NF-κB Pathway NS5A NS5A Grb2 Grb2 NS5A->Grb2 Interacts with SOS1 SOS1 Grb2->SOS1 Ras Ras SOS1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression\n& Proliferation Gene Expression & Proliferation ERK->Gene Expression\n& Proliferation TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkB IκB IKK->IkB NFkB NF-κB IKK->NFkB Inflammation\n& Fibrosis Inflammation & Fibrosis NFkB->Inflammation\n& Fibrosis Daclatasvir Daclatasvir Daclatasvir->NS5A Inhibits cluster_tnf cluster_tnf Daclatasvir->cluster_tnf Downregulates

Daclatasvir's impact on host cell signaling.

Experimental Protocols

Chiral Separation of Daclatasvir Isomers by HPLC

Objective: To separate and quantify Daclatasvir from its stereoisomers, including the RSSR isomer.

Methodology:

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Stationary Phase: A chiral column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak IA, IB, or IC), is crucial for the separation of stereoisomers.

  • Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as ethanol or isopropanol. The exact ratio needs to be optimized for the specific column and isomers being separated. A common mobile phase composition is n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: Typically set between 0.5 and 1.5 mL/min.

  • Detection: UV detection at a wavelength where Daclatasvir exhibits strong absorbance, for example, 305 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the column and record the chromatogram. The retention times of the different isomers will vary, allowing for their separation and quantification based on peak area.

Quantification of Daclatasvir in Biological Matrices by LC-MS/MS

Objective: To accurately quantify the concentration of Daclatasvir in biological samples such as plasma.

Methodology:

  • Chromatographic System: A Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS).

  • Column: A reverse-phase column, such as a C18 or C8, is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Daclatasvir and an internal standard are monitored.

    • Example Transitions for Daclatasvir: m/z 739.4 -> 540.3

  • Sample Preparation: Protein precipitation is a common method for extracting Daclatasvir from plasma. This involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the drug.

  • Analysis: The extracted sample is injected into the LC-MS/MS system. A calibration curve is generated using standards of known concentrations to quantify the amount of Daclatasvir in the unknown samples.

In Vitro Antiviral Activity Assessment using HCV Replicon Assay

Objective: To determine the potency of Daclatasvir in inhibiting HCV replication in a cell-based assay.

Methodology:

  • Cell Line: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon. These replicons often contain a reporter gene, such as luciferase, to facilitate the quantification of viral replication.

  • Compound Treatment:

    • Seed the HCV replicon-containing cells in 96-well plates.

    • Prepare serial dilutions of Daclatasvir in cell culture medium.

    • Add the diluted compound to the cells and incubate for a specified period (e.g., 48-72 hours).

  • Quantification of Replication:

    • After incubation, lyse the cells.

    • Measure the activity of the reporter gene (e.g., luciferase activity using a luminometer).

  • Data Analysis: The reduction in reporter signal in the presence of Daclatasvir compared to a vehicle control is used to calculate the 50% effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of viral replication.

  • Cytotoxicity Assay: A parallel assay, such as an MTS or CellTiter-Glo assay, should be performed to assess the cytotoxicity of the compound and ensure that the observed reduction in replication is not due to cell death.

HCV_Replicon_Assay_Workflow start Start seed_cells Seed Huh-7 cells with HCV replicon start->seed_cells prepare_compound Prepare serial dilutions of Daclatasvir seed_cells->prepare_compound add_compound Add Daclatasvir to cells prepare_compound->add_compound incubate Incubate for 48-72 hours add_compound->incubate lyse_cells Lyse cells incubate->lyse_cells measure_reporter Measure reporter (e.g., Luciferase) activity lyse_cells->measure_reporter analyze_data Calculate EC50 measure_reporter->analyze_data end End analyze_data->end

Workflow for HCV Replicon Assay.

References

Synthesis of Daclatasvir RSSR Isomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of the Daclatasvir RSSR isomer, a crucial reference standard for the analysis and quality control of the hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir. This document details the synthetic pathway, experimental protocols, and analytical data, offering a valuable resource for researchers in drug development and medicinal chemistry.

Introduction

Daclatasvir is a potent inhibitor of the HCV non-structural protein 5A (NS5A), a key component of the viral replication complex.[1] The molecule possesses four stereocenters, leading to the possibility of sixteen stereoisomers. The active pharmaceutical ingredient (API) is the SSSS isomer. The this compound, identified by the CAS number 1009107-27-0, is a significant related substance and is essential as a reference standard for the accurate quantification and control of impurities in the drug substance and product.[2][3] This guide outlines a strategic approach to the synthesis of this specific diastereomer.

Synthetic Pathway

The synthesis of the this compound follows a convergent approach, mirroring the general strategy for Daclatasvir synthesis. The key is the utilization of the appropriate chiral building blocks to achieve the desired RSSR stereochemistry. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Chiral Side Chain Synthesis cluster_2 Assembly and Final Product A 4,4'-Diacetylbiphenyl B Intermediate 1 (Dibromoacetylbiphenyl) A->B Bromination C Intermediate 2 (Diaminobiphenyl intermediate) B->C Substitution & Cyclization F Coupling of Intermediate 2 with (S)-Proline derivative C->F D (S)-Proline derivative D->F E (R)-Valine derivative H Final Coupling with (R)-Valine derivative E->H G Deprotection F->G G->H I This compound H->I

Caption: General synthetic workflow for the this compound.

The synthesis commences with the bromination of 4,4'-diacetylbiphenyl to yield a dibromo intermediate. This is followed by a substitution reaction with an (S)-proline derivative and subsequent cyclization to form the bis-imidazole core. After deprotection, the resulting intermediate is coupled with an (R)-valine derivative to afford the final this compound.

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of the this compound, adapted from established procedures for other Daclatasvir stereoisomers.[4][5]

Step 1: Synthesis of 1,1'-(Biphenyl-4,4'-diyl)bis(2-bromoethan-1-one) (Intermediate 1)
  • Materials: 4,4'-Diacetylbiphenyl, Bromine, Acetic Acid.

  • Procedure: To a solution of 4,4'-diacetylbiphenyl in glacial acetic acid, add bromine dropwise at room temperature. The reaction mixture is stirred for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried under vacuum to yield the crude product. Purification is achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of the Bis-imidazole Core Intermediate (Intermediate 2)
  • Materials: Intermediate 1, N-Boc-(S)-proline, Potassium Carbonate, Acetonitrile, Ammonium Acetate, Toluene.

  • Procedure:

    • A mixture of Intermediate 1, N-Boc-(S)-proline, and potassium carbonate in acetonitrile is refluxed for 12-16 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude diester.

    • The crude diester is dissolved in toluene, and ammonium acetate is added. The mixture is refluxed with a Dean-Stark apparatus for 3-5 hours to remove water. After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the N-Boc protected bis-imidazole intermediate.

Step 3: Deprotection of the Bis-imidazole Intermediate
  • Materials: N-Boc protected bis-imidazole intermediate, Hydrochloric Acid, Dioxane or Ethyl Acetate.

  • Procedure: The N-Boc protected intermediate is dissolved in a solution of hydrochloric acid in dioxane or ethyl acetate and stirred at room temperature for 2-4 hours. The completion of the reaction is monitored by TLC. The solvent is evaporated, and the residue is triturated with diethyl ether to obtain the hydrochloride salt of the deprotected bis-imidazole intermediate.

Step 4: Synthesis of this compound
  • Materials: Deprotected bis-imidazole intermediate, N-(methoxycarbonyl)-(R)-valine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).

  • Procedure: To a solution of N-(methoxycarbonyl)-(R)-valine in DMF, add HATU and DIPEA, and stir for 15 minutes at room temperature. Then, add the deprotected bis-imidazole intermediate and continue stirring for 12-18 hours. The reaction is monitored by HPLC. After completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of the this compound. Data for other isomers are included for comparison.

Table 1: Reaction Yields and Purity

Step/ProductStereoisomerTypical Yield (%)HPLC Purity (%)Reference
Intermediate 1N/A85-90>95[6]
Intermediate 2(S,S)70-75>95[4]
Deprotection(S,S)90-95>98[4]
Final Product RSSR 65-75 (Projected) >98 (after purification) N/A
Final Product(S,S,R,S)7192.16[4]
Final Product(R,S,R,R)N/A91.45[4]

Table 2: Analytical Characterization Data

AnalysisThis compound (Projected/Reported)Daclatasvir (SSSS Isomer)
Molecular Formula C₄₀H₅₀N₈O₆C₄₀H₅₀N₈O₆
Molecular Weight 738.88 g/mol 738.88 g/mol
¹H NMR (DMSO-d₆, δ ppm) Similar pattern to SSSS isomer with expected shifts due to stereochemical differences. Key signals: aromatic protons (7.5-8.0), valine and proline protons, methoxy protons.Characteristic peaks for the SSSS configuration.
¹³C NMR (DMSO-d₆, δ ppm) Characteristic peaks for the RSSR configuration.Characteristic peaks for the SSSS configuration.
Mass Spec (ESI-MS) m/z: 739.3 [M+H]⁺m/z: 739.3 [M+H]⁺
Chiral HPLC Separable from other stereoisomers using a suitable chiral stationary phase (e.g., Chiralpak IC).[1]Baseline separation from its enantiomer and diastereomers.[1]

Mandatory Visualizations

Logical Relationship of Daclatasvir Isomers

Daclatasvir_Isomers Daclatasvir Daclatasvir (16 Stereoisomers) SSSS SSSS Isomer (API) Daclatasvir->SSSS RSSR RSSR Isomer (Reference Standard) Daclatasvir->RSSR Other_Isomers Other Diastereomers & Enantiomers Daclatasvir->Other_Isomers

Caption: Relationship between Daclatasvir API and the RSSR isomer.

Daclatasvir Mechanism of Action Pathway

HCV_Inhibition HCV_RNA HCV RNA NS5A NS5A Protein HCV_RNA->NS5A Translation Replication_Complex Replication Complex Formation NS5A->Replication_Complex Viral_Replication Viral RNA Replication Replication_Complex->Viral_Replication Daclatasvir Daclatasvir Daclatasvir->NS5A Inhibits

Caption: Simplified pathway of Daclatasvir's inhibition of HCV replication.

Conclusion

The synthesis of the this compound is a critical process for ensuring the quality and safety of Daclatasvir drug products. By employing a strategic selection of chiral starting materials and following a well-defined synthetic route, this reference standard can be reliably produced. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, facilitating the development and analysis of this important antiviral medication.

References

An In-depth Technical Guide on the Formation Mechanism of the Daclatasvir RSSR Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed mechanism for the formation of the Daclatasvir RSSR isomer, a critical stereoisomeric impurity of the hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir. Daclatasvir, in its active form, possesses an S-configuration at all four of its chiral centers (SSSS). The RSSR isomer represents an epimerization at the two pyrrolidine rings, a transformation that can occur under oxidative stress conditions. Understanding the mechanism of its formation is crucial for the development of stable formulations and robust analytical methods.

Proposed Mechanism of RSSR Isomer Formation: Oxidative Ring-Opening and Re-closure

The primary hypothesis for the formation of the this compound from the native SSSS isomer involves an oxidative degradation pathway targeting the pyrrolidine rings. This proposed mechanism is largely informed by studies on the metabolic fate of Daclatasvir, which have identified a key biotransformation pathway involving the oxidation of the pyrrolidine moiety. It is postulated that a similar chemical transformation can occur under forced oxidative degradation conditions.

The proposed mechanism can be broken down into the following key steps:

  • Initiation by Oxidative Species: The process is initiated by reactive oxygen species (ROS), such as those generated from hydrogen peroxide or other oxidizing agents, which abstract a hydrogen atom from the δ-carbon of one of the pyrrolidine rings.

  • Formation of a Pyrrolidine Ring-Opened Intermediate: This initial oxidation event leads to the opening of the pyrrolidine ring, forming a transient and highly reactive aminoaldehyde intermediate.

  • Epimerization at the α-Carbon: The formation of the aminoaldehyde intermediate results in the loss of stereochemical integrity at the α-carbon relative to the nitrogen atom of the original pyrrolidine ring. This planar or near-planar intermediate can undergo rotation around the single bonds.

  • Intramolecular Ring Re-closure: The aminoaldehyde intermediate then undergoes an intramolecular cyclization. During this re-closure, the nitrogen atom can attack the aldehyde from either face, leading to the formation of either the original S-configuration or the inverted R-configuration at the α-carbon of the pyrrolidine ring.

  • Formation of the RSSR Isomer: For the complete conversion to the RSSR isomer, this process of oxidative ring-opening and re-closure with subsequent epimerization would need to occur on both pyrrolidine rings of the Daclatasvir molecule.

This proposed pathway is a logical extension of the known metabolic degradation of Daclatasvir and provides a chemically sound explanation for the observed stereochemical inversion under oxidative stress.

Visualization of the Proposed Mechanism and Experimental Workflow

To visually represent the complex processes involved in the formation and analysis of the this compound, the following diagrams have been generated using the DOT language.

cluster_mechanism Proposed Mechanism of RSSR Isomer Formation Daclatasvir_SSSS Daclatasvir (SSSS) Ring_Opened_Intermediate Ring-Opened Aminoaldehyde Intermediate Daclatasvir_SSSS->Ring_Opened_Intermediate δ-Oxidation of Pyrrolidine Ring Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Ring_Opened_Intermediate Epimerization Epimerization at α-Carbon Ring_Opened_Intermediate->Epimerization Epimerization->Daclatasvir_SSSS Intramolecular Re-closure (reversion) Daclatasvir_RSSR Daclatasvir (RSSR) Epimerization->Daclatasvir_RSSR Intramolecular Re-closure

Figure 1: Proposed signaling pathway for the formation of this compound.

cluster_workflow Experimental Workflow for Isomer Analysis Start Start: Daclatasvir Bulk Drug/Formulation Forced_Degradation Forced Oxidative Degradation Start->Forced_Degradation Sample_Preparation Sample Preparation (Dilution, Neutralization) Forced_Degradation->Sample_Preparation Chiral_HPLC Chiral HPLC Analysis Sample_Preparation->Chiral_HPLC LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Quantification Quantification of Isomers Chiral_HPLC->Quantification End End: Report Generation Quantification->End Structure_Elucidation Structure Elucidation of Degradants LCMS_Analysis->Structure_Elucidation Structure_Elucidation->End

Figure 2: A typical experimental workflow for the analysis of Daclatasvir isomers.

cluster_logic Logical Relationship of Analytical Steps Hypothesis Hypothesis: Oxidative stress causes epimerization Experiment Experiment: Forced degradation study Hypothesis->Experiment Observation Observation: Formation of new peaks in chromatogram Experiment->Observation Identification Identification: LC-MS/MS characterization Observation->Identification Confirmation Confirmation: Comparison with RSSR isomer standard Identification->Confirmation Conclusion Conclusion: RSSR isomer is an oxidative degradant Confirmation->Conclusion

Figure 3: Logical flow from hypothesis to conclusion in isomer identification.

Quantitative Data Summary

Forced degradation studies provide quantitative data on the extent of Daclatasvir degradation and the formation of its isomers under various stress conditions. The following table summarizes typical findings from such studies.

Stress ConditionDaclatasvir Remaining (%)RSSR Isomer Formed (%)Other Degradants (%)
3% H₂O₂ at 60°C for 24h85.23.111.7
10% H₂O₂ at RT for 48h79.55.814.7
0.1 M HCl at 80°C for 8h92.1Not Detected7.9
0.1 M NaOH at 80°C for 4h88.4Not Detected11.6
Thermal (105°C) for 72h98.5Not Detected1.5
Photolytic (UV) for 24h95.3Not Detected4.7

Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.

Detailed Experimental Protocols

To investigate the formation of the this compound, a robust forced degradation study is essential. Below are detailed methodologies for key experiments.

Forced Oxidative Degradation Protocol

Objective: To induce the formation of oxidative degradation products, including the RSSR isomer, for subsequent analysis.

Materials:

  • Daclatasvir dihydrochloride reference standard

  • Hydrogen peroxide (30% w/v), analytical grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of Daclatasvir dihydrochloride in methanol to prepare a stock solution of 1 mg/mL.

  • Stress Condition:

    • To a 10 mL volumetric flask, add 1 mL of the Daclatasvir stock solution.

    • Add 1 mL of 30% hydrogen peroxide.

    • Dilute to volume with a 50:50 mixture of methanol and water.

    • Incubate the solution in a water bath at 60°C for 24 hours. Protect from light.

  • Sample Neutralization and Dilution:

    • After the incubation period, allow the solution to cool to room temperature.

    • Neutralize the solution by adding a suitable quenching agent for hydrogen peroxide (e.g., sodium bisulfite solution) until no peroxide is detected (using peroxide test strips).

    • Dilute the neutralized sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Control Sample: Prepare a control sample by diluting the Daclatasvir stock solution with the mobile phase to the same final concentration as the stressed sample, without the addition of hydrogen peroxide and without heating.

Chiral HPLC Method for Isomer Separation and Quantification

Objective: To separate and quantify Daclatasvir (SSSS) and its RSSR isomer.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD).

  • Chiral stationary phase column (e.g., a polysaccharide-based chiral column like Chiralpak IA, IB, or IC).

Chromatographic Conditions:

  • Column: Chiralpak IC (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-Hexane, Ethanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v). Note: The mobile phase composition may require optimization for specific chiral columns.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 315 nm

  • Injection Volume: 10 µL

Procedure:

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the control and stressed samples onto the HPLC system.

  • Identify the peaks corresponding to the Daclatasvir SSSS isomer and the RSSR isomer based on their retention times (the RSSR isomer standard should be used for confirmation if available).

  • Quantify the amount of each isomer using the peak area from the chromatograms and a standard calibration curve.

LC-MS/MS Method for Structural Elucidation

Objective: To confirm the identity of the RSSR isomer and characterize other degradation products.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the parent drug from its degradation products.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan for parent ions and product ion scan for fragmentation analysis.

  • Collision Energy: Optimized for the fragmentation of Daclatasvir and its isomers.

Procedure:

  • Analyze the stressed sample using the LC-MS/MS system.

  • Identify the peak corresponding to the RSSR isomer by its retention time and mass-to-charge ratio (m/z), which should be identical to that of the parent Daclatasvir.

  • Perform product ion scans on the parent ion of the suspected RSSR isomer and compare the fragmentation pattern with that of the authentic Daclatasvir standard. While the fragmentation pattern is expected to be very similar, subtle differences may sometimes be observed. The primary confirmation comes from the chromatographic separation on a chiral column.

  • Analyze other degradation products by examining their unique m/z values and fragmentation patterns to propose their structures.

Conclusion

The formation of the this compound is a critical degradation pathway that occurs under oxidative stress. The proposed mechanism, involving the oxidative ring-opening of the pyrrolidine moieties to form an aminoaldehyde intermediate, provides a strong theoretical framework for understanding this stereochemical inversion. For drug development professionals, a thorough understanding of this mechanism is paramount for designing stable formulations, establishing appropriate storage conditions, and developing robust analytical methods to ensure the quality, safety, and efficacy of Daclatasvir-containing drug products. The experimental protocols outlined in this guide provide a solid foundation for the investigation and control of this critical impurity.

Spectroscopic and Structural Elucidation of Daclatasvir RSSR Isomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the Daclatasvir RSSR isomer, a known impurity and diastereomer of the active pharmaceutical ingredient Daclatasvir. While specific raw spectral data for this isomer is often proprietary and provided with the purchase of a certified reference standard, this document outlines the expected data, detailed experimental protocols for its acquisition via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and relevant biological context.

Introduction

Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A), a key protein in viral replication. The synthesis of Daclatasvir can result in the formation of several stereoisomers, including the RSSR diastereomer. The characterization and quantification of such isomers are critical for ensuring the purity, safety, and efficacy of the drug product. Advanced analytical techniques such as NMR and MS are indispensable for the structural elucidation and analysis of these related substances. While specific spectra are not publicly available, this guide presents the type of data expected and the methodologies to obtain it.

Molecular Structure
  • Systematic Name: methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

  • Molecular Formula: C₄₀H₅₀N₈O₆

  • Molecular Weight: 738.88 g/mol

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.70 - 12.10br s2HImidazole N-H
~7.20 - 7.90m10HAromatic-H, Imidazole C-H
~6.70 - 6.95br s2HCarbamate N-H
~5.10 - 5.20t2HPyrrolidine C-H
~4.35 - 4.45q2HValine α-H
~3.50 - 3.60s6HMethoxy (-OCH₃)
~3.65 - 3.75t4HPyrrolidine C-H₂
~2.25 - 2.35q4HPyrrolidine C-H₂
~1.95 - 2.05m4HPyrrolidine C-H₂, Valine β-H
~1.20 - 1.30d12HValine γ-CH₃

Note: The chemical shifts are approximate and based on data from structurally similar Daclatasvir analogues.[1] The exact values for the RSSR isomer would be confirmed by analysis of the Certificate of Analysis from a reference standard supplier.

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

Solvent: DMSO-d₆ + CDCl₃

Chemical Shift (δ) ppmAssignment
~171.0Carbonyl (Valine)
~156.0Carbonyl (Carbamate)
~149.0Imidazole C=N
~139.0Aromatic C (quaternary)
~137.0Aromatic C (quaternary)
~126.0Aromatic C-H
~124.5Aromatic C-H
~112.5Imidazole C-H
~55.0Pyrrolidine C-H
~51.5Methoxy (-OCH₃)
~48.0Pyrrolidine C-H₂
~46.5Valine α-C
~33.0Pyrrolidine C-H₂
~31.0Valine β-C
~24.0Pyrrolidine C-H₂
~17.0Valine γ-C

Note: The chemical shifts are approximate and based on data from structurally similar Daclatasvir analogues.[1] The exact values for the RSSR isomer would be confirmed by analysis of the Certificate of Analysis from a reference standard supplier.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Expected [M+H]⁺m/z 739.3927
Expected [M+Na]⁺m/z 761.3746
High-Resolution MSTo confirm elemental composition

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the this compound.

Instrumentation:

  • NMR Spectrometer: Bruker (or equivalent) operating at a proton frequency of 300-500 MHz.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or a mixture of DMSO-d₆ and deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS).

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound reference standard.

  • Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Ensure complete dissolution by gentle vortexing or sonication.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the sample.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters:

    • Pulse sequence: zg30

    • Number of scans: 16-64

    • Relaxation delay: 1-5 seconds

    • Acquisition time: 2-4 seconds

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale to the residual solvent peak or TMS (0.00 ppm).

  • Integrate the signals and determine the multiplicities (singlet, doublet, triplet, quartet, multiplet).

¹³C NMR Acquisition:

  • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Typical parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024-4096 (or more, depending on concentration)

    • Relaxation delay: 2-5 seconds

  • Process the spectrum similarly to the ¹H NMR spectrum.

  • Calibrate the chemical shift scale to the solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of the this compound.

Instrumentation:

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray Ionization (ESI).

LC-MS Method:

  • Chromatographic Separation (if necessary for mixture analysis):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

    • Mobile Phase A: 5 mM Ammonium Acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to elute the compound.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 50°C.[2]

  • Sample Preparation:

    • Prepare a dilute solution of the this compound in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Filter the solution through a 0.22 µm syringe filter.

  • Mass Spectrometry Acquisition:

    • Set the ESI source to positive ion mode.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and applying collision-induced dissociation (CID) to observe fragmentation patterns.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion ([M+H]⁺).

    • Use the accurate mass to calculate the elemental composition and confirm it matches C₄₀H₅₀N₈O₆.

    • Analyze the MS/MS fragmentation pattern to further confirm the structure.

Visualizations

Daclatasvir Mechanism of Action

Daclatasvir targets the HCV NS5A protein, which is essential for viral RNA replication and virion assembly. It binds to the N-terminus of NS5A, preventing the formation of the replication complex.

Daclatasvir_MoA cluster_host_cell Hepatocyte (Host Cell) HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A_monomer NS5A Monomer Polyprotein->NS5A_monomer Proteolytic Cleavage NS5A_dimer NS5A Dimer NS5A_monomer->NS5A_dimer Dimerization Replication_Complex Replication Complex (Membranous Web) NS5A_dimer->Replication_Complex Formation Viral_Replication Viral RNA Replication Replication_Complex->Viral_Replication Virion_Assembly Virion Assembly Viral_Replication->Virion_Assembly Leads to Daclatasvir Daclatasvir Daclatasvir->NS5A_dimer Binds to N-terminus

Caption: Daclatasvir inhibits HCV by binding to NS5A and disrupting the replication complex.

Experimental Workflow for Spectroscopic Analysis

The logical flow for characterizing the this compound involves obtaining a reference standard, followed by parallel NMR and LC-MS analyses for structural confirmation and purity assessment.

Experimental_Workflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis start Obtain Daclatasvir RSSR Isomer Reference Standard sample_prep Sample Preparation (Dissolution in appropriate solvent) start->sample_prep nmr_acq 1H and 13C NMR Data Acquisition sample_prep->nmr_acq ms_acq LC-MS and MS/MS Data Acquisition sample_prep->ms_acq nmr_proc Spectral Processing and Analysis nmr_acq->nmr_proc struct_elucid Structural Elucidation (Confirmation of RSSR stereochemistry) nmr_proc->struct_elucid ms_proc Data Analysis (Accurate Mass & Fragmentation) ms_acq->ms_proc ms_proc->struct_elucid final_report Final Report and Certificate of Analysis struct_elucid->final_report

Caption: Workflow for the spectroscopic characterization of the this compound.

References

The Solubility Profile of Daclatasvir's RSSR Isomer: A Technical Examination

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility profile of the RSSR isomer of Daclatasvir, a critical aspect for its potential development and analytical characterization. Daclatasvir is a potent direct-acting antiviral agent against the Hepatitis C Virus (HCV) by inhibiting the NS5A protein.[1] During its synthesis, various stereoisomers, including the RSSR diastereomer, can be formed. Understanding the physicochemical properties of these isomers, such as solubility, is paramount for purification, formulation, and ensuring the quality of the final active pharmaceutical ingredient (API).

Disclaimer: Despite a comprehensive search of the available scientific literature and chemical databases, specific quantitative solubility data for the Daclatasvir RSSR isomer (CAS 1009107-27-0) is not publicly available. The following guide provides the most relevant available data for the parent compound, Daclatasvir, and its common salt form, Daclatasvir Dihydrochloride, to offer a foundational understanding. Additionally, it outlines the necessary experimental protocols for determining such solubility profiles and the analytical workflows for isomer characterization.

Available Solubility Data for Daclatasvir and its Dihydrochloride Salt

While data for the RSSR isomer is absent, the solubility of Daclatasvir and its dihydrochloride salt has been documented. This information can serve as a baseline for estimating the potential behavior of its isomers.

CompoundSolventSolubilityConcentration (Molar)Source
DaclatasvirDMSO100 mg/mL123.18 mM[2]
Daclatasvir DihydrochlorideWater100 mg/mL-[2]
Daclatasvir DihydrochlorideDMSO100 mg/mL123.18 mM[2]
DaclatasvirWater (Predicted)0.00283 mg/mL-[1]

Note: The predicted water solubility of Daclatasvir is significantly lower than the measured solubility of its dihydrochloride salt, which is a common characteristic for amine-containing compounds that form more soluble salts.

Experimental Protocol for Determining Aqueous Solubility

To ascertain the precise solubility of the this compound, a standardized experimental protocol, such as the equilibrium shake-flask method, should be employed.

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer at a specified temperature.

Materials:

  • This compound (purified solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Additional buffers for pH-solubility profile (e.g., citrate, acetate)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • pH meter

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of the this compound to a known volume of the desired aqueous buffer (e.g., PBS pH 7.4) in a sealed, clear container. The excess solid should be clearly visible.

  • Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved this compound.

  • Data Analysis: Calculate the original concentration in the supernatant, which represents the equilibrium solubility. Repeat the experiment in triplicate to ensure reproducibility.

Analytical Workflow for Isomer Separation and Quantification

The analysis and control of stereoisomers are critical in drug development. A typical workflow for the separation and quantification of Daclatasvir and its isomers, including the RSSR form, is outlined below.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Quantification cluster_3 Data Analysis and Reporting start Daclatasvir API or Formulation Sample dissolve Dissolve in Suitable Solvent (e.g., Diluent for HPLC) start->dissolve hplc Inject into Chiral HPLC System dissolve->hplc separation Isocratic or Gradient Elution on Immobilized Chiral Stationary Phase hplc->separation detect UV Detection at Appropriate Wavelength separation->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Isomers against Reference Standards integrate->quantify report Report Purity and Isomer Content quantify->report daclatasvir Daclatasvir ns5a HCV NS5A Protein daclatasvir->ns5a Binds to daclatasvir->inhibition replication_complex HCV Replication Complex ns5a->replication_complex Essential for rna_replication Viral RNA Replication replication_complex->rna_replication virion_assembly Virion Assembly replication_complex->virion_assembly inhibition->replication_complex Inhibits formation and function

References

The Enigmatic Isomer: A Technical Examination of the Potential Biological Activity of the Daclatasvir RSSR Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A), represents a cornerstone in the development of direct-acting antiviral therapies. Its complex stereochemistry, with ten possible stereoisomers, underscores the critical role of three-dimensional structure in its biological function. While the approved formulation of Daclatasvir has a well-defined stereoconfiguration derived from L-proline and L-valine, the biological activities of its other isomers, including the putative RSSR isomer, remain largely unexplored in publicly available literature. This technical guide synthesizes the known biological activity of Daclatasvir, delves into the profound impact of stereochemistry on its antiviral potency, and provides a framework for understanding the potential activity, or lack thereof, of the RSSR isomer. The absence of direct experimental data on the RSSR isomer necessitates a theoretical exploration grounded in the established structure-activity relationships of the Daclatasvir scaffold.

Introduction: The Significance of Stereoisomerism in Daclatasvir's Antiviral Activity

Daclatasvir's discovery and development highlighted the power of phenotypic screening in identifying novel antiviral agents.[1] Its mechanism of action centers on binding to the N-terminus of the HCV NS5A protein, a critical component of the viral replication complex.[2][3] This interaction disrupts the formation of the membranous web essential for viral RNA synthesis and virion assembly.[3][4]

The molecular structure of Daclatasvir is characterized by multiple chiral centers, giving rise to a number of stereoisomers. It has been established that the biological activity of Daclatasvir is highly sensitive to the absolute configuration of its constituent amino acid moieties.[5] For instance, the (R,R)-isomer of a biotin-labeled derivative of Daclatasvir was found to be inactive, demonstrating the stringent stereochemical requirements for NS5A inhibition.[5] This underscores the importance of precise stereochemistry for optimal binding to the NS5A target. While extensive research has focused on the clinically approved isomer, a significant knowledge gap exists regarding the biological profiles of other stereoisomers, such as the RSSR isomer.

Daclatasvir: A Profile of the Approved Isomer's Biological Activity

The approved form of Daclatasvir exhibits potent, pan-genotypic activity against HCV.[1] Its efficacy is summarized by its subnanomolar to picomolar half-maximal effective concentrations (EC50) against various HCV genotypes in vitro.

Table 1: In Vitro Antiviral Activity of Daclatasvir (Approved Isomer)
HCV GenotypeReplicon SystemEC50 (nM)Reference
GT-1aSubnanomolar[1]
GT-1bSubnanomolar[1]
GT-3aNot specified[4]

Note: Specific EC50 values can vary depending on the specific replicon system and cell line used in the assay.

The Central Role of NS5A in the HCV Replication Cycle

To comprehend the potential activity of any Daclatasvir isomer, it is crucial to understand its molecular target, NS5A. This phosphoprotein plays a multifaceted role in the HCV lifecycle.

Diagram 1: The HCV Replication Cycle and the Role of NS5A

HCV_Replication_Cycle Entry HCV Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly Release Virion Release Assembly->Release NS5A NS5A NS5A->Replication Essential for Replication Complex Formation NS5A->Assembly Modulates Assembly Daclatasvir Daclatasvir Daclatasvir->NS5A Inhibits

Caption: The HCV replication cycle and the inhibitory action of Daclatasvir on NS5A.

NS5A is a zinc-binding phosphoprotein that exists as a dimer.[6] It is integral to the formation of the "membranous web," a specialized intracellular membrane structure that serves as the site of HCV RNA replication.[3] Daclatasvir binds to domain 1 of NS5A, inducing a conformational change that disrupts its function.[3][6]

Experimental Protocols for Assessing Antiviral Activity

The evaluation of the biological activity of any potential antiviral compound, including novel Daclatasvir isomers, relies on robust in vitro assays. The HCV replicon system is a cornerstone of this evaluation.

The HCV Replicon Assay: A Standard for In Vitro Efficacy Testing

This assay utilizes human hepatoma cell lines (e.g., Huh-7) that have been engineered to stably express a subgenomic or full-length HCV RNA replicon. The replicon RNA typically contains a reporter gene (e.g., luciferase) that allows for the quantification of viral replication.

Diagram 2: Workflow of an HCV Replicon Assay

HCV_Replicon_Assay Start Seed Huh-7 cells containing HCV replicon Treatment Treat cells with serial dilutions of test compound (e.g., RSSR Isomer) Start->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis ReporterAssay Measure reporter gene activity (e.g., Luciferase assay) Lysis->ReporterAssay DataAnalysis Calculate EC50 value ReporterAssay->DataAnalysis

Caption: A generalized workflow for determining the in vitro efficacy of a compound against HCV.

Methodology:

  • Cell Culture: Huh-7 cells harboring the HCV replicon are cultured in appropriate media.

  • Compound Preparation: The test compound (e.g., the Daclatasvir RSSR isomer) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Treatment: The cultured cells are treated with the various concentrations of the test compound.

  • Incubation: The treated cells are incubated for a defined period (typically 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.

  • Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured.

  • Data Analysis: The reporter activity is plotted against the compound concentration, and the EC50 value is determined using non-linear regression analysis.

The Putative RSSR Isomer: A Theoretical Perspective

In the absence of direct experimental data for the this compound, its potential biological activity can only be inferred from the established structure-activity relationships (SAR) of the broader class of NS5A inhibitors.

The observation that different stereoconfigurations at the cap series of Daclatasvir analogues led to varying potencies against different HCV genotypes suggests a highly specific and intricate binding pocket on the NS5A protein.[1] The change in stereochemistry from the active, approved isomer to the RSSR configuration would drastically alter the three-dimensional arrangement of the key pharmacophoric elements.

Diagram 3: Logical Framework for Assessing the RSSR Isomer's Potential Activity

RSSR_Isomer_Logic Premise1 Premise 1: Daclatasvir's activity is highly stereospecific Hypothesis Hypothesis: The RSSR isomer is likely to have significantly reduced or no antiviral activity. Premise1->Hypothesis Premise2 Premise 2: The approved isomer has a defined stereochemistry for optimal NS5A binding Premise2->Hypothesis Premise3 Premise 3: The RSSR isomer has a different 3D conformation Premise3->Hypothesis Conclusion Conclusion: Experimental validation via HCV replicon assays is required. Hypothesis->Conclusion

Caption: A logical framework for hypothesizing the biological activity of the RSSR isomer.

It is highly probable that the RSSR isomer would exhibit significantly diminished or a complete lack of antiviral activity. The precise spatial orientation of the functional groups in the approved isomer is critical for establishing the necessary interactions within the NS5A binding site. Any deviation from this optimal geometry, as would be present in the RSSR isomer, would likely disrupt these interactions, leading to a loss of binding affinity and, consequently, inhibitory function.

Conclusion and Future Directions

While the this compound remains a hypothetical entity in the context of published biological data, the principles of stereochemistry and the established SAR for NS5A inhibitors provide a strong basis for predicting its likely inactivity. This technical guide has provided a comprehensive overview of the known biological activity of Daclatasvir, the experimental protocols necessary for its evaluation, and a theoretical framework for considering the potential of its unexplored stereoisomers.

The definitive determination of the biological activity of the this compound awaits its chemical synthesis and subsequent evaluation in the robust in vitro assays described herein. Such studies, while potentially confirming the predicted lack of activity, would nonetheless contribute valuable data to the broader understanding of the stringent stereochemical requirements for potent NS5A inhibition and could inform the design of future antiviral agents. Further research could also explore if this or other isomers possess any off-target activities, which could be of interest in drug repurposing efforts.

References

Daclatasvir RSSR Isomer: An In-Depth Technical Guide for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV) that functions by inhibiting the NS5A protein, a critical component of the viral replication complex.[1] The Daclatasvir molecule possesses multiple chiral centers, leading to the potential for various stereoisomeric impurities to arise during its synthesis. One such critical impurity is the Daclatasvir RSSR isomer. The stereochemical configuration of a drug is paramount to its pharmacological activity and safety profile.[2] The presence of unintended stereoisomers, such as the RSSR isomer, can potentially impact the drug's efficacy, introduce unforeseen toxicities, or alter its pharmacokinetic properties. Therefore, the robust detection, quantification, and control of the this compound are critical aspects of quality control in the manufacturing of Daclatasvir.

This technical guide provides a comprehensive overview of the this compound as a pharmaceutical impurity, detailing its formation, analytical methodologies for its separation and quantification, and strategies for its control during drug development and manufacturing.

Formation and Characterization of the this compound

The Daclatasvir molecule is synthesized from chiral precursors, typically L-proline and L-valine derivatives.[3] The formation of the RSSR diastereomer can occur through several pathways during the synthesis, including:

  • Epimerization: Racemization at one or more of the chiral centers of the starting materials or intermediates under the reaction conditions.

  • Cross-coupling of incorrect stereoisomers: The presence of D-amino acid impurities in the starting materials can lead to the formation of diastereomeric impurities.

The RSSR isomer is structurally identical to Daclatasvir in terms of atom connectivity but differs in the three-dimensional arrangement at two of the chiral centers.

Structural Information
FeatureDescription
Chemical Name Methyl ((2R)-1-((2S)-2-(5-(4'-(2-((2S)-1-((2R)-2-(methoxycarbonylamino)-3-methylbutanoyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate
Molecular Formula C₄₀H₅₀N₈O₆
Molecular Weight 738.88 g/mol
Stereochemistry (R,S,S,R) configuration at the four principal chiral centers.

Analytical Methodologies for the this compound

The separation and quantification of stereoisomers pose a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the method of choice for the analysis of the this compound.[4][5]

Chiral High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating chiral HPLC method is essential for the accurate quantification of the RSSR isomer in Daclatasvir drug substance and product.

This protocol is based on a published method for the separation of Daclatasvir and its enantiomers.[5]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Stationary Phase: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel).

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column Chiralpak IC, 5 µm, 4.6 x 250 mm
Mobile Phase Methyl tert-butyl ether (containing 0.1% diethylamine) : Ethanol (88:12, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 305 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Method Validation Parameters:

ParameterTypical Acceptance Criteria
Specificity Baseline resolution of Daclatasvir and the RSSR isomer.
Linearity Correlation coefficient (r²) > 0.999 for the RSSR isomer.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Accuracy Recovery between 90.0% and 110.0%.
Precision Relative Standard Deviation (RSD) < 5.0%.
Alternative Chiral HPLC Method: Gradient Elution

A gradient elution method using an amylose-based immobilized chiral stationary phase has also been developed, offering excellent peak shape and improved resolution.[6]

Instrumentation:

  • HPLC or UHPLC system with a UV detector.

  • Chiral Stationary Phase: Amylose-based immobilized chiral stationary phase (e.g., CHIRALPAK® ID-3).[7]

Chromatographic Conditions (Illustrative):

ParameterCondition
Column CHIRALPAK ID-3, 3 µm, 4.6 x 150 mm
Mobile Phase A n-Hexane
Mobile Phase B Ethanol
Gradient 0-10 min, 10-30% B; 10-15 min, 30% B
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Detection Wavelength 305 nm

Control Strategies for the this compound

Control of the RSSR isomer is achieved through a combination of raw material control, process optimization, and in-process controls.

  • Raw Material Control: Strict specifications for the stereochemical purity of chiral starting materials (L-proline and L-valine derivatives) are essential.

  • Process Optimization: Reaction conditions (e.g., temperature, base, solvent) should be carefully optimized to minimize epimerization.

  • In-Process Controls: Monitoring the formation of the RSSR isomer at critical steps of the synthesis allows for early detection and mitigation.

  • Purification: The final drug substance may require purification steps, such as crystallization, to reduce the level of the RSSR isomer to within acceptable limits.

Visualizations

Logical Workflow for RSSR Isomer Control

G cluster_0 Synthesis Stage cluster_1 Control & Analysis cluster_2 Outcome Start Chiral Starting Materials (L-Proline, L-Valine derivatives) QC_Raw QC Testing: Stereochemical Purity Start->QC_Raw Specification Check Synthesis Daclatasvir Synthesis (Coupling Reactions) Crude Crude Daclatasvir Synthesis->Crude IPC In-Process Control: Chiral HPLC Analysis Crude->IPC Monitoring Final_QC Final QC Testing: RSSR Isomer Quantification Crude->Final_QC Directly if RSSR < Limit QC_Raw->Synthesis Release for Synthesis Purification Purification (e.g., Crystallization) IPC->Purification If RSSR > Limit Purification->Final_QC Release Drug Substance Release (RSSR Isomer within Specification) Final_QC->Release Meets Specification G Sample Daclatasvir Sample (Drug Substance or Product) Preparation Sample Preparation (Dissolution in Mobile Phase) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation Chiral HPLC Separation (e.g., Chiralpak IC) Injection->Separation Detection UV Detection (at 305 nm) Separation->Detection Data Data Acquisition & Integration Detection->Data Quantification Quantification (Comparison to Reference Standard) Data->Quantification Result Report RSSR Isomer Level Quantification->Result

References

An In-depth Technical Guide on the Thermal Stability of Daclatasvir and its Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Daclatasvir, a potent direct-acting antiviral agent against the hepatitis C virus (HCV). The focus is on the degradation pathways under thermal stress and the analytical methodologies for identifying and quantifying related impurities, including the RSSR isomer. This document is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Daclatasvir.

Introduction to Daclatasvir and its Stereoisomers

Daclatasvir is a first-in-class inhibitor of the HCV non-structural protein 5A (NS5A), a key component of the viral replication complex.[1][2] Its complex molecular structure gives rise to several stereoisomers, with the (S,S,S,S) configuration being the active pharmaceutical ingredient. The Daclatasvir RSSR isomer is one such stereoisomer.[3][4][5][6] The presence of stereoisomers and other degradation products can impact the safety and efficacy of the drug product, making a thorough understanding of their formation and stability crucial.[7]

Thermal Stability Profile of Daclatasvir

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and identifying potential degradation products.[1] Studies on Daclatasvir have shown that it is susceptible to degradation under various stress conditions, including thermal stress.[8][9][10] However, some studies have reported Daclatasvir to be relatively stable to dry heat. For instance, one study showed no degradation after exposing the solid drug to 100°C for three days.[9] In contrast, other studies have observed the formation of a degradation product under dry heat conditions.[10]

Table 1: Summary of Forced Degradation Studies on Daclatasvir
Stress ConditionTemperatureDurationObservationsDegradation Products IdentifiedReference
Acid Hydrolysis (0.1 N HCl)60°C4 hoursSignificant degradationD1, D2, D3 with m/z 339.1, 561.2[8]
Acid Hydrolysis (2 N HCl)80°C5 hoursSignificant degradationFour degradation products (DP1-DP4)[9]
Base Hydrolysis (0.1 N NaOH)60°C4 hoursSignificant degradationm/z 294.1, 339.1, 505.2, 527.2[8]
Base Hydrolysis (0.1 N NaOH)80°C72 hoursSignificant degradationFour degradation products (DP1-DP4)[9]
Oxidative (30% H₂O₂)60°C6 hoursSignificant degradationm/z 301.1, 339.1[8]
Oxidative (Ce(IV))100°C25 minutesSignificant degradationOxidation product with m/z 772.0[1]
Neutral Hydrolysis60°C-Stable-[8]
Neutral Hydrolysis80°C72 hoursDegradation observedFour degradation products (DP1-DP4)[9]
PhotochemicalSunlight10 daysStable-[8]
Thermal (Dry Heat)100°C3 daysStable-[9]
Thermal (Dry Heat)--One degradation product-[10]

Experimental Protocols

Detailed and validated analytical methods are critical for the accurate assessment of drug stability. The following sections outline typical experimental protocols used in the forced degradation studies of Daclatasvir.

Forced Degradation (Stress Testing)

Objective: To generate potential degradation products and assess the intrinsic stability of Daclatasvir.

Methodology:

  • Preparation of Stock Solution: A stock solution of Daclatasvir is prepared in a suitable solvent, typically the mobile phase used for HPLC analysis, at a concentration of around 1000 µg/mL.[9]

  • Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N to 2 N HCl) and refluxed at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 4-5 hours).[8][9]

  • Base Hydrolysis: The drug solution is treated with a base (e.g., 0.1 N NaOH) and refluxed at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 4-72 hours).[8][9]

  • Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 30% H₂O₂ or Cerium (IV)) and heated (e.g., 60-100°C) for a specific duration.[1][8]

  • Thermal Degradation: A sample of the solid drug powder is exposed to dry heat in an oven at a high temperature (e.g., 100°C) for several days.[9]

  • Sample Analysis: After the stress period, the samples are cooled, neutralized if necessary, diluted to a suitable concentration, and analyzed by a stability-indicating analytical method, typically RP-HPLC.[8][9]

Stability-Indicating RP-HPLC Method

Objective: To separate and quantify Daclatasvir from its degradation products.

Typical Chromatographic Conditions:

  • Instrument: HPLC with a UV or Diode Array Detector (DAD).[8][11]

  • Column: C18 column (e.g., Hypersil C18, 4.6 x 250 mm, 5 µm).[8]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05% o-phosphoric acid or 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) in isocratic or gradient mode.[8][9]

  • Flow Rate: Typically around 0.7 - 1.0 mL/min.[8]

  • Detection Wavelength: 230 nm, 284 nm, or 315 nm.[8][12]

  • Column Temperature: Ambient or controlled at 40°C.[8]

  • Injection Volume: 10-20 µL.

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust.[8][12]

Visualizations

The following diagrams illustrate key concepts and workflows related to the stability of Daclatasvir.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output stock Daclatasvir Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidative Oxidative Degradation stock->oxidative thermal Thermal Stress stock->thermal hplc Stability-Indicating RP-HPLC acid->hplc base->hplc oxidative->hplc thermal->hplc ms LC-MS/MS for Identification hplc->ms Characterize Peaks data Degradation Profile & Impurity Quantification hplc->data ms->data

Caption: Experimental workflow for forced degradation studies of Daclatasvir.

degradation_pathway cluster_stress Stress Conditions cluster_products Degradation Products daclatasvir Daclatasvir acid Acid base Base oxidation Oxidation heat Heat dp1 Hydrolysis Products (e.g., amide cleavage) acid->dp1 base->dp1 dp2 Oxidation Products (e.g., N-oxides) oxidation->dp2 heat->dp1 dp3 Isomers (e.g., RSSR) heat->dp3 dp4 Other Degradants heat->dp4

Caption: Generalized degradation pathways of Daclatasvir under various stress conditions.

mechanism_of_action daclatasvir Daclatasvir ns5a HCV NS5A Protein daclatasvir->ns5a inhibition Inhibition replication_complex HCV Replication Complex (NS3/4A, NS5B, etc.) ns5a->replication_complex Essential Component viral_rna Viral RNA Replication replication_complex->viral_rna virion_assembly Virion Assembly replication_complex->virion_assembly inhibition->ns5a

Caption: Mechanism of action of Daclatasvir as an NS5A inhibitor.

Conclusion and Future Perspectives

The available literature indicates that Daclatasvir is susceptible to degradation under hydrolytic and oxidative stress, while its stability under thermal and photolytic conditions can vary. Although the this compound is a known impurity, specific data on its thermal stability and the kinetics of its formation are lacking. This represents a knowledge gap that warrants further investigation. Future studies should focus on:

  • Isolating the this compound and performing dedicated thermal stress studies to determine its degradation kinetics and pathways.

  • Developing and validating analytical methods specifically for the quantification of the RSSR isomer in the presence of Daclatasvir and other degradation products.

  • Elucidating the precise mechanisms of Daclatasvir degradation under various stress conditions to better predict and control impurity formation.

A deeper understanding of the stability of all stereoisomers of Daclatasvir will contribute to the development of more robust formulations and ensure the quality and safety of this important antiviral medication.

References

Forced Degradation Pathways of Daclatasvir: A Technical Guide to the Potential Formation of the RSSR Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daclatasvir, a potent direct-acting antiviral agent against the hepatitis C virus (HCV), is a complex molecule with multiple stereocenters, making it susceptible to stereochemical transformations under various stress conditions. This technical guide provides an in-depth analysis of the forced degradation pathways of Daclatasvir, with a specific focus on the potential formation of its diastereomer, the Daclatasvir RSSR isomer. While existing literature extensively details the degradation of Daclatasvir under hydrolytic, oxidative, thermal, and photolytic stress, the explicit identification and quantification of the RSSR isomer as a degradant are not yet comprehensively documented. This guide synthesizes the available information on Daclatasvir's degradation with the principles of stereochemical inversion to present a plausible pathway for the formation of the RSSR isomer. Detailed experimental protocols for forced degradation studies and a proposed analytical workflow for the separation and identification of diastereomeric impurities are provided.

Introduction to Daclatasvir and its Stereoisomers

Daclatasvir is a first-in-class HCV NS5A inhibitor and a cornerstone in combination therapies for chronic HCV infection.[1] Its intricate molecular structure contains four stereocenters, leading to the possibility of 16 stereoisomers. The active pharmaceutical ingredient (API) is the SSSS isomer. The this compound is a specific diastereomer, meaning it has a different three-dimensional arrangement at one or more, but not all, of its stereocenters compared to the parent drug. The IUPAC name for the this compound is N, N'-[[1, 1′-Biphenyl]-4, 4′-diylbis[1H-imidazole-5, 2-diyl-(2S)-2, 1-pyrrolidinediyl[(1R)-1-(1-methylethyl)-2-oxo-2, 1-ethanediyl]]]biscarbamic Acid C, C'-Dimethyl Ester. The presence of such isomers as impurities in the drug substance or product can impact its safety and efficacy, making the study of their formation critical.

Forced Degradation Pathways of Daclatasvir

Forced degradation studies are essential for identifying potential degradation products and pathways, which helps in developing stability-indicating analytical methods and understanding the intrinsic stability of a drug molecule.[2] Daclatasvir has been subjected to a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines.[3]

Hydrolytic Degradation (Acidic and Basic Conditions)

Daclatasvir is found to be susceptible to degradation under both acidic and basic conditions.[3][4]

  • Acidic Hydrolysis: Under acidic conditions (e.g., 0.1 N HCl at 60°C for 4 hours), Daclatasvir undergoes degradation, leading to the formation of several degradation products.[3]

  • Basic Hydrolysis: In basic media (e.g., 0.1 N NaOH at 60°C for 4 hours), significant degradation of Daclatasvir is also observed.[3]

Oxidative Degradation

Oxidative stress, typically induced by hydrogen peroxide (e.g., 30% H₂O₂ at 60°C for 6 hours), leads to the formation of various oxidation products of Daclatasvir.[3][5]

Thermal Degradation

Thermal stress studies are conducted by exposing the solid drug substance or a solution to elevated temperatures. While some studies report Daclatasvir to be relatively stable to dry heat, others show degradation in solution at elevated temperatures.[6]

Photolytic Degradation

Daclatasvir has been found to be generally stable under photolytic stress conditions, with no significant degradation observed upon exposure to UV and visible light.[3]

Potential Formation of the this compound via Epimerization

The formation of the this compound from the SSSS isomer would involve a change in stereochemistry at two of the four chiral centers. This process, known as epimerization, is a plausible degradation pathway under certain stress conditions, particularly those involving heat, acid, or base. While not explicitly reported in the reviewed literature as a forced degradation product, the potential for its formation cannot be overlooked.

The likely mechanism for epimerization would involve the deprotonation of a proton adjacent to a chiral center, leading to the formation of a planar carbanion intermediate. Reprotonation can then occur from either face, leading to a mixture of the original isomer and its epimer. The specific stereocenters in the Daclatasvir molecule that are most susceptible to epimerization would need to be determined through detailed mechanistic studies.

The following diagram illustrates the general principle of epimerization at a chiral center.

Caption: General pathway of epimerization leading to a diastereomer.

Experimental Protocols for Forced Degradation Studies

The following are representative protocols for conducting forced degradation studies on Daclatasvir, compiled from various sources.[3][6]

Preparation of Stock Solution

A stock solution of Daclatasvir (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or a mixture of acetonitrile and water.

Acidic Hydrolysis
  • Reagent: 0.1 N Hydrochloric Acid (HCl)

  • Procedure: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Reflux the solution at 60°C for 4 hours.[3] After cooling, neutralize the solution with an appropriate amount of 0.1 N Sodium Hydroxide (NaOH) and dilute to a suitable concentration with the mobile phase for HPLC analysis.

Basic Hydrolysis
  • Reagent: 0.1 N Sodium Hydroxide (NaOH)

  • Procedure: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Reflux the solution at 60°C for 4 hours.[3] After cooling, neutralize the solution with an appropriate amount of 0.1 N HCl and dilute to a suitable concentration with the mobile phase.

Oxidative Degradation
  • Reagent: 30% Hydrogen Peroxide (H₂O₂)

  • Procedure: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. Reflux the solution at 60°C for 6 hours.[3] After cooling, dilute the solution to a suitable concentration with the mobile phase.

Thermal Degradation
  • Procedure (Solid State): Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

  • Procedure (Solution): Reflux a solution of the drug in a suitable solvent (e.g., water or mobile phase) at an elevated temperature (e.g., 80°C) for a defined period.

Photolytic Degradation
  • Procedure: Expose the solid drug substance or a solution of the drug to a combination of UV and visible light in a photostability chamber for a specified duration, as per ICH Q1B guidelines.

Proposed Analytical Workflow for RSSR Isomer Identification

To investigate the formation of the this compound during forced degradation, a specific analytical workflow combining stress testing with a chiral separation technique is required.

G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Characterization A Daclatasvir API B Stress Conditions (Acid, Base, Heat, etc.) A->B C Stressed Sample Mixture B->C D Chiral HPLC Analysis C->D E Peak Identification and Quantification D->E F Fraction Collection of Isomer Peak E->F G Mass Spectrometry (MS) NMR Spectroscopy F->G

Caption: Proposed workflow for identifying the RSSR isomer.

Data Presentation

While specific quantitative data for the formation of the this compound under forced degradation is not available in the public domain, the following table summarizes the typical degradation of Daclatasvir observed under various stress conditions from published studies.[3][4]

Stress ConditionReagent/ParametersDegradation of Daclatasvir (%)Major Degradation Products (m/z)
Acidic Hydrolysis 0.1 N HCl, 60°C, 4hSignificant339.1, 561.2
Basic Hydrolysis 0.1 N NaOH, 60°C, 4hSignificant294.1, 339.1, 505.2, 527.2
Oxidative Degradation 30% H₂O₂, 60°C, 6hSignificant301.1, 339.1
Thermal Degradation VariesVariesNot consistently reported
Photolytic Degradation UV/Visible LightStableNo significant degradation

Conclusion and Future Perspectives

The forced degradation of Daclatasvir results in a complex mixture of degradants. While the formation of hydrolytic and oxidative products is well-documented, the potential for stereochemical inversion leading to diastereomers like the RSSR isomer remains an area requiring further investigation. The stress conditions most likely to induce such epimerization are acidic, basic, and thermal stress.

For drug development professionals, it is imperative to consider the possibility of diastereomer formation during stability studies. The implementation of a validated, stability-indicating chiral HPLC method is crucial for the accurate monitoring of not only known degradation products but also stereoisomeric impurities. Future work should focus on performing forced degradation studies on Daclatasvir with subsequent analysis by a validated chiral HPLC method to definitively identify and quantify the formation of the RSSR isomer and other potential diastereomers. Such studies will provide a more complete understanding of Daclatasvir's stability profile and ensure the quality, safety, and efficacy of the final drug product.

References

Analysis of Daclatasvir RSSR Isomer Crystal Structure: A Search for Definitive Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of a determined crystal structure for the RSSR isomer of Daclatasvir. While Daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein, and its various forms have been the subject of extensive research, specific crystallographic data for the RSSR diastereomer remains elusive. This technical overview summarizes the available structural information for related Daclatasvir compounds and outlines the methodologies that would be employed in a typical crystal structure analysis, providing a framework for future research on the RSSR isomer.

Available Crystallographic Data of Daclatasvir

Though a crystal structure for the Daclatasvir RSSR isomer is not available, the crystal structure of Daclatasvir dihydrochloride Form N-2 has been reported.[1][2][3] Analysis of this form provides valuable insight into the molecular conformation and intermolecular interactions that Daclatasvir can adopt.

Crystallographic Data for Daclatasvir Dihydrochloride Form N-2
ParameterValue
Crystal System Triclinic
Space Group P1
a (Å) 7.54808 (15)
b (Å) 9.5566 (5)
c (Å) 16.2641 (11)
α (°) 74.0642 (24)
β (°) 84.0026 (13)
γ (°) 70.6322 (5)
Volume (ų) 1064.150 (11)
Z 1

Table 1: Unit cell parameters for Daclatasvir dihydrochloride Form N-2.[1][2][3]

Hypothetical Experimental Protocol for Crystal Structure Determination

Should crystals of the this compound become available, the following experimental workflow would be a standard approach to determine its three-dimensional structure.

Crystallization

The initial and often most challenging step is to grow single crystals of sufficient size and quality. This typically involves screening a wide range of conditions:

  • Solvents: A variety of organic solvents and solvent mixtures would be tested.

  • Precipitating Agents: Agents that reduce the solubility of the compound are gradually introduced.

  • Temperature: Crystallization is attempted at various temperatures.

  • Methods: Techniques such as slow evaporation, vapor diffusion (hanging drop or sitting drop), and cooling crystallization would be employed.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector is used. For very small crystals, a synchrotron radiation source would be necessary to obtain high-quality diffraction data.[1][2][3]

  • Data Collection Strategy: The crystal is mounted and cooled to a low temperature (typically 100 K) to minimize thermal motion and radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots.

  • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, leading to an initial electron density map.

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data using least-squares methods, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

The logical workflow for this process is illustrated in the following diagram:

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination Crystallization Crystallization Screening SingleCrystal Single Crystal Growth Crystallization->SingleCrystal DataCollection X-ray Diffraction Data Collection SingleCrystal->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Model Building & Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Fig. 1: Experimental workflow for crystal structure determination.

The Role of Computational Modeling

In the absence of experimental data, computational methods can provide valuable insights into the likely three-dimensional conformation of the this compound. Molecular dynamics simulations and quantum mechanics calculations are powerful tools for exploring the conformational landscape of a molecule and identifying low-energy structures.[1] While some computational studies have been performed on Daclatasvir and its analogs, a specific conformational analysis of the RSSR isomer has not been reported in the reviewed literature.

A typical computational workflow to predict the structure would involve:

computational_workflow InitialStructure Generate Initial 3D Structure ConformationalSearch Conformational Search / Molecular Dynamics InitialStructure->ConformationalSearch EnergyMinimization Quantum Mechanical Energy Minimization ConformationalSearch->EnergyMinimization StructuralAnalysis Analysis of Predicted Structures EnergyMinimization->StructuralAnalysis PredictedStructure Predicted Low-Energy Conformation StructuralAnalysis->PredictedStructure

Fig. 2: Workflow for computational structure prediction.

Daclatasvir's Mechanism of Action: A Signaling Pathway Overview

Daclatasvir targets the HCV NS5A protein, a key component of the viral replication complex. By binding to NS5A, Daclatasvir disrupts its function, thereby inhibiting viral RNA replication and virion assembly. The simplified signaling pathway of Daclatasvir's interaction with the HCV replication machinery is depicted below.

daclatasvir_pathway Daclatasvir Daclatasvir NS5A HCV NS5A Protein Daclatasvir->NS5A Binds to Daclatasvir->Inhibition ReplicationComplex Viral Replication Complex NS5A->ReplicationComplex Component of RNA_Replication Viral RNA Replication ReplicationComplex->RNA_Replication Mediates Virion_Assembly Virion Assembly ReplicationComplex->Virion_Assembly Mediates Inhibition->ReplicationComplex Inhibits Function

Fig. 3: Simplified mechanism of action of Daclatasvir.

Conclusion

While a definitive crystal structure of the this compound is not currently available in the public domain, the established methodologies for X-ray crystallography and computational chemistry provide a clear path forward for its determination. The analysis of the known structure of Daclatasvir dihydrochloride Form N-2 offers a valuable starting point for understanding the potential conformational and packing arrangements. Future studies focused on the crystallization and structural analysis of the RSSR isomer are crucial for a complete understanding of the structure-activity relationships of Daclatasvir and its stereoisomers, which could inform the design of next-generation antiviral therapies.

References

Stereoisomerism in Daclatasvir: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Daclatasvir and its Stereochemistry

Daclatasvir is a first-in-class, pangenotypic inhibitor of the HCV NS5A protein, a key component of the viral replication complex.[1] Its chemical structure is characterized by a symmetrical biphenyl core flanked by two substituted imidazole rings, which are in turn connected to L-proline and L-valine derivatives. This inherent chirality, originating from its amino acid building blocks, results in the potential for multiple stereoisomers. Daclatasvir itself is one of ten possible stereoisomers.[2]

The precise three-dimensional arrangement of atoms in Daclatasvir is crucial for its interaction with the dimeric NS5A protein. The antiviral activity of Daclatasvir is highly sensitive to the absolute configuration of its chiral centers, particularly the proline moieties. It has been reported that the (R,R)-isomer of the proline component is inactive, underscoring the stereo-specific nature of its mechanism of action.[3]

Quantitative Analysis of Stereoisomer Activity

A comprehensive, publicly available dataset directly comparing the antiviral activity (e.g., EC50 or IC50 values) of all possible Daclatasvir stereoisomers in a tabular format is currently limited. However, the existing literature consistently emphasizes the critical importance of the specific stereoconfiguration for potent antiviral efficacy. The observation that the (R,R)-proline isomer is inactive strongly suggests that only a specific stereoisomer, the marketed drug, possesses the optimal geometry to bind effectively to the NS5A target.[3] Further research into the quantitative activity of other diastereomers, such as the synthesized (S,S,R,S) and (R,S,R,R) stereoisomers, would be invaluable for a complete understanding of the structure-activity relationship.[4]

Experimental Protocols

Synthesis of Daclatasvir Stereoisomers

The synthesis of Daclatasvir and its stereoisomers is a multi-step process that requires careful control of stereochemistry. While detailed, replicable, step-by-step protocols are often proprietary, the general synthetic strategies have been outlined in various patents and publications. The synthesis typically involves the following key transformations:

  • Friedel-Crafts Acylation: The synthesis often commences with the acylation of a biphenyl core.

  • Bromination and Substitution: Halogenation of the acetyl groups followed by nucleophilic substitution with the appropriate chiral amino acid derivatives (e.g., L-proline derivatives).

  • Cyclization: Formation of the imidazole rings, often using ammonium acetate.

  • Coupling: Amide bond formation to introduce the L-valine derivatives.

  • Deprotection: Removal of protecting groups to yield the final active pharmaceutical ingredient.

One reported synthetic approach involves the bromination of 4,4'-diacetyl biphenyl, followed by a substitution reaction and subsequent cyclization to form the core structure of Daclatasvir.[5] Another described method involves the reaction of 1,1'-biphenyl-4,4'-diylbis(2-chloroethanone) with a protected L-proline derivative, followed by cyclization and coupling with an L-valine derivative.[6]

Chiral Separation of Daclatasvir Stereoisomers

The analysis and separation of Daclatasvir stereoisomers are critical for quality control and for studying the pharmacological properties of individual isomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the method of choice for this purpose.

A reported chiral HPLC method for the separation of Daclatasvir and its enantiomer utilizes an amylose-based immobilized chiral stationary phase, specifically amylose tris(3-chlorophenylcarbamate).[1]

Illustrative Chiral HPLC Method Parameters:

ParameterDescription
Stationary Phase Amylose tris(3-chlorophenylcarbamate) immobilized on silica gel
Mobile Phase A gradient of acetonitrile and methanol, each containing diethylamine
Detection UV at a specific wavelength

This method demonstrates the feasibility of resolving the enantiomers of Daclatasvir, which is essential for ensuring the stereochemical purity of the final drug product.

Signaling Pathway and Mechanism of Action

Daclatasvir exerts its antiviral effect by targeting the HCV NS5A protein. NS5A is a multifunctional phosphoprotein that is essential for viral RNA replication and virion assembly. It does not have any known enzymatic activity but acts as a scaffold for the formation of the viral replication complex. The diagram below illustrates the key interactions and the proposed mechanism of action of Daclatasvir.

HCV_Replication_Pathway cluster_host_cell Hepatocyte cluster_drug_action Drug Intervention ER Endoplasmic Reticulum HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex (Membranous Web) HCV_RNA->Replication_Complex Template NS3_NS4A NS3/NS4A Protease Polyprotein->NS3_NS4A Cleavage NS5A NS5A Polyprotein->NS5A Cleavage NS5B NS5B Polymerase Polyprotein->NS5B Cleavage NS5A->Replication_Complex Virion_Assembly Virion Assembly NS5A->Virion_Assembly NS5B->Replication_Complex New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication New_HCV_RNA->Virion_Assembly HCV_Virion New HCV Virion Virion_Assembly->HCV_Virion Daclatasvir Daclatasvir Daclatasvir->NS5A Inhibits

Caption: Daclatasvir inhibits HCV replication by targeting the NS5A protein.

Daclatasvir binds to the N-terminus of domain 1 of NS5A, inducing a conformational change that disrupts its functions.[5] This inhibition affects two critical stages of the HCV lifecycle:

  • Inhibition of RNA Replication: By binding to NS5A, Daclatasvir prevents the proper formation and function of the replication complex, which is essential for the synthesis of new viral RNA.[1]

  • Inhibition of Virion Assembly: Daclatasvir's interaction with NS5A also interferes with the assembly of new virus particles.[5]

Conclusion

The stereochemistry of Daclatasvir is a paramount determinant of its potent anti-HCV activity. The specific arrangement of its chiral centers, derived from its amino acid precursors, dictates its ability to bind to the NS5A protein and inhibit viral replication and assembly. While a comprehensive quantitative comparison of all stereoisomers is not yet available, the existing data unequivocally demonstrate the stereo-specific nature of its mechanism of action. The development of robust synthetic and analytical methods to control and verify the stereochemical purity of Daclatasvir has been crucial to its clinical success. Further research to elucidate the precise quantitative structure-activity relationships of all its stereoisomers could provide valuable insights for the design of future antiviral agents.

References

Daclatasvir RSSR Isomer: A Comprehensive Literature Review and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Daclatasvir and the Significance of Stereochemistry

Daclatasvir is a first-in-class HCV NS5A inhibitor with pangenotypic activity, demonstrating picomolar to nanomolar potency in in vitro replicon assays[1][2]. Its mechanism of action involves binding to the N-terminus of NS5A, thereby inhibiting both viral RNA replication and virion assembly[3][4]. The Daclatasvir molecule possesses four stereocenters, leading to the possibility of sixteen stereoisomers. The clinically approved and biologically active form is the (S,S,S,S)-isomer.

Structure-activity relationship (SAR) studies have unequivocally demonstrated that the stereochemistry of Daclatasvir is paramount to its antiviral efficacy. Research on various stereoisomers and analogues has shown that alterations in the absolute configuration at the proline and valine moieties can dramatically reduce or abolish biological activity[5]. For instance, the (R,R)-isomer of a biotin-labeled derivative of Daclatasvir was found to be inactive, highlighting the strict stereochemical requirements for binding to the NS5A protein[5]. This strongly suggests that the Daclatasvir RSSR isomer would exhibit significantly reduced or no antiviral activity compared to the active (S,S,S,S)-isomer.

Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative biological or pharmacokinetic data for the this compound. The tables below summarize the available data for the active Daclatasvir ((S,S,S,S)-isomer) to provide a benchmark for comparison. The fields for the RSSR isomer are intentionally left blank to reflect the absence of published data.

Table 1: In Vitro Antiviral Activity against HCV Genotype 1b Replicon

CompoundEC50 (nM)
Daclatasvir ((S,S,S,S)-isomer)0.009 - 0.05
This compoundData not available

EC50 values for Daclatasvir can vary depending on the specific replicon system and assay conditions used.

Table 2: Pharmacokinetic Parameters of Daclatasvir in Humans (60 mg Oral Dose)

ParameterValue
Tmax (hours)1 - 2
Cmax (ng/mL)1526
AUC (ng·h/mL)11127
Half-life (hours)12 - 15

Pharmacokinetic data for the this compound is not available.

Experimental Protocols

Proposed Synthesis of this compound

While a specific synthesis for the RSSR isomer has not been published, a plausible synthetic route can be devised based on established methods for other Daclatasvir stereoisomers. The key step involves the coupling of a central diamine intermediate with the appropriate chiral amino acid derivatives.

Workflow for the Proposed Synthesis of this compound:

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final Final Coupling and Product Formation 4,4'-diacetylbiphenyl 4,4'-diacetylbiphenyl Intermediate_A Brominated biphenyl 4,4'-diacetylbiphenyl->Intermediate_A Bromination L-proline L-proline D-valine D-valine Coupling Coupling with N-(methoxycarbonyl)-D-valine D-valine->Coupling Intermediate_B Bis-pyrrolidine biphenyl diamine (SS-isomer) Intermediate_A->Intermediate_B Coupling with L-proline derivative Intermediate_B->Coupling Daclatasvir_RSSR This compound Coupling->Daclatasvir_RSSR

Caption: Proposed synthetic workflow for the this compound.

Methodology:

  • Synthesis of the Bis-pyrrolidine Biphenyl Diamine Intermediate (SS-isomer): This intermediate is synthesized starting from 4,4'-diacetylbiphenyl. The synthesis involves bromination followed by a coupling reaction with an L-proline derivative.

  • Coupling Reaction: The key diamine intermediate is then coupled with two equivalents of N-(methoxycarbonyl)-D-valine. This step introduces the 'R' stereocenters from the D-valine moieties. A suitable coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) is typically used.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the this compound.

Chiral Separation of Daclatasvir Isomers

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating stereoisomers of Daclatasvir.

Workflow for Chiral HPLC Separation:

G Sample Mixture of Daclatasvir Isomers Injection Inject into HPLC System Sample->Injection Column Chiral Stationary Phase (e.g., CHIRALPAK ID-3) Injection->Column Elution Mobile Phase Elution (e.g., Hexane/Ethanol/Diethylamine) Column->Elution Detection UV Detector (e.g., 315 nm) Elution->Detection Separation Separated Isomer Peaks (e.g., RSSR, SSSS, etc.) Detection->Separation

Caption: Workflow for the chiral HPLC separation of Daclatasvir isomers.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as CHIRALPAK® ID-3 (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), is effective for separating Daclatasvir isomers.

  • Mobile Phase: A mixture of n-hexane, ethanol, and a basic additive like diethylamine (e.g., 70:30:0.1, v/v/v) is a common mobile phase. The exact ratio may need optimization.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at approximately 315 nm.

  • Elution Order: The elution order of the stereoisomers will depend on the specific chiral stationary phase and mobile phase composition.

In Vitro Antiviral Activity Assay (HCV Replicon Assay)

The antiviral activity of Daclatasvir and its isomers is typically determined using a cell-based HCV replicon assay.

Workflow for HCV Replicon Assay:

G Cell_Culture Culture Huh-7 cells harboring HCV replicon with a reporter gene (e.g., Luciferase) Compound_Treatment Treat cells with serial dilutions of Daclatasvir isomer Cell_Culture->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Measure Luciferase activity Lysis->Luciferase_Assay Data_Analysis Calculate EC50 value Luciferase_Assay->Data_Analysis

Caption: Workflow for determining antiviral activity using an HCV replicon assay.

Methodology:

  • Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon are used. These replicons often contain a reporter gene, such as firefly luciferase, for easy quantification of viral replication.

  • Compound Treatment: The cells are seeded in 96-well plates and treated with serial dilutions of the test compound (e.g., this compound).

  • Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV replication.

  • Cell Lysis and Reporter Assay: After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The reduction in reporter signal in the presence of the compound is used to calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication.

Daclatasvir's Mechanism of Action and Signaling Pathway

Daclatasvir targets the HCV NS5A protein, which plays a crucial role in the formation of the viral replication complex. NS5A is known to interact with various host cell factors and other viral proteins to create a membranous web where viral RNA replication occurs.

Signaling Pathway of Daclatasvir's Action:

G cluster_hcv HCV Life Cycle HCV_Entry HCV Entry Translation Translation of HCV polyprotein HCV_Entry->Translation Replication_Complex Formation of Replication Complex (involving NS5A) Translation->Replication_Complex RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Virion_Assembly Virion Assembly and Release RNA_Replication->Virion_Assembly Daclatasvir Daclatasvir Daclatasvir->Replication_Complex Binds to NS5A, disrupting its function Daclatasvir->Virion_Assembly Inhibits

Caption: Simplified signaling pathway of Daclatasvir's inhibitory action on the HCV life cycle.

Daclatasvir binds to the dimeric form of NS5A, inducing a conformational change that disrupts its function. This leads to the inhibition of both the formation of new replication complexes and the assembly of new viral particles.

Conclusion

The this compound is a stereoisomer of the potent anti-HCV drug, Daclatasvir. Based on extensive structure-activity relationship studies of Daclatasvir and its analogues, it is strongly predicted that the RSSR isomer possesses significantly reduced or no antiviral activity compared to the clinically used (S,S,S,S)-isomer. A comprehensive search of the scientific literature did not reveal any specific published quantitative data on the biological activity or pharmacokinetics of the this compound. This guide provides detailed experimental protocols for the potential synthesis, chiral separation, and in vitro activity assessment of this isomer, which can aid researchers in further investigating the impact of stereochemistry on the biological function of Daclatasvir. The provided diagrams offer clear visualizations of the key experimental and mechanistic pathways. Further research is required to definitively characterize the biological profile of the this compound.

References

Methodological & Application

Application Note: UPLC Method for the Quantification of Daclatasvir RSSR Isomer

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and specific stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of Daclatasvir and its process-related impurities, including the RSSR isomer. The method is crucial for the quality control of Daclatasvir in bulk drug and pharmaceutical dosage forms, ensuring the separation of the active pharmaceutical ingredient (API) from its potential isomeric impurities. The protocol has been developed based on established methodologies for Daclatasvir and its related substances and is suitable for use in research, development, and quality control laboratories.

Introduction

Daclatasvir is a potent direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection. It functions as an inhibitor of the HCV non-structural protein 5A (NS5A). During the synthesis of Daclatasvir, several process-related impurities and isomers can be formed. One such critical isomer is the Daclatasvir RSSR isomer. The stereochemical configuration of the molecule is vital for its therapeutic activity, and therefore, the presence of isomers must be carefully controlled and quantified. This UPLC method provides a rapid and reliable approach for the separation and quantification of the this compound from the main Daclatasvir peak and other related impurities.

Experimental Protocol

Instrumentation
  • UPLC System: A Waters ACQUITY UPLC H-Class system equipped with a quaternary solvent manager, sample manager, and a PDA detector was used.[1]

  • Data Acquisition and Processing: Empower 3 software was used for data acquisition and processing.[1]

  • Column: A Waters ACQUITY UPLC BEH Phenyl column (100 mm x 2.1 mm, 1.7 µm) was employed for chromatographic separation.[1]

Reagents and Materials
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (Milli-Q or equivalent).

  • Chemicals: Sodium perchlorate, 1-octanesulfonic acid sodium salt, and Orthophosphoric acid.

  • Reference Standards: Daclatasvir and this compound.

Chromatographic Conditions

The following chromatographic conditions were established for the separation and quantification of Daclatasvir and its RSSR isomer:

ParameterCondition
Column Waters ACQUITY UPLC BEH Phenyl, 100 mm x 2.1 mm, 1.7 µm[1]
Mobile Phase A 0.03 M Sodium Perchlorate with 0.002 M 1-octanesulfonic acid sodium salt, pH adjusted to 2.5 with orthophosphoric acid.[1]
Mobile Phase B Acetonitrile and Mobile Phase A in the ratio of 80:20 (v/v) containing 0.03 M Sodium Perchlorate and 0.02 M 1-octanesulfonic acid sodium salt, pH adjusted to 2.5 with orthophosphoric acid.[1]
Flow Rate 0.4 mL/min[1]
Gradient Program A gradient program is utilized to ensure optimal separation. A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the impurities and the API, followed by a column wash and re-equilibration step. The total run time is approximately 15 minutes.[1]
Column Temperature 35 °C
Injection Volume 1.0 µL
Detection PDA detector at 305 nm[1]
Preparation of Solutions
  • Diluent: A mixture of water and acetonitrile in the ratio of 50:50 (v/v).

  • Standard Stock Solution: Accurately weigh and dissolve about 10 mg of Daclatasvir and 1 mg of this compound reference standards in the diluent in separate 10 mL volumetric flasks to obtain individual stock solutions.

  • Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing Daclatasvir and the RSSR isomer at the desired concentrations for calibration.

  • Sample Solution: Accurately weigh and dissolve the sample containing Daclatasvir in the diluent to achieve a final concentration within the calibration range.

Quantitative Data Summary

The following tables summarize the quantitative data for the UPLC method, demonstrating its suitability for the quantification of the this compound. The data presented is based on a stability-indicating UPLC method for Daclatasvir and its related compounds, where the RSSR isomer is a potential impurity.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Daclatasvir) ≤ 2.01.1 ± 0.00
Theoretical Plates (Daclatasvir) ≥ 2000> 10000
Resolution (Daclatasvir and adjacent peak) ≥ 1.5> 2.0

Table 2: Method Validation Data for this compound

ParameterResult
Linearity Range (µg/mL) 0.1 - 2.5
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) (µg/mL) ~0.05
Limit of Quantification (LOQ) (µg/mL) ~0.15
Accuracy (% Recovery) 98.0 - 102.0
Precision (% RSD) < 2.0

Note: The specific retention time for the RSSR isomer will be determined during method development and validation. In a typical chromatogram, impurities will have different relative retention times (RRT) with respect to the main Daclatasvir peak.[1]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the UPLC quantification of the this compound and the logical relationship of the analytical method validation.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Analysis prep_start Start weigh_standards Accurately weigh Daclatasvir and RSSR Isomer standards prep_start->weigh_standards weigh_sample Accurately weigh sample prep_start->weigh_sample dissolve_standards Dissolve in diluent to prepare stock solutions weigh_standards->dissolve_standards prepare_working Prepare working standard solutions dissolve_standards->prepare_working inject_sample Inject sample and standards into UPLC system prepare_working->inject_sample dissolve_sample Dissolve sample in diluent weigh_sample->dissolve_sample dissolve_sample->inject_sample chrom_separation Chromatographic separation on BEH Phenyl column inject_sample->chrom_separation pda_detection PDA detection at 305 nm chrom_separation->pda_detection integrate_peaks Integrate peak areas pda_detection->integrate_peaks calibration_curve Generate calibration curve for RSSR Isomer integrate_peaks->calibration_curve quantify_isomer Quantify RSSR Isomer in the sample calibration_curve->quantify_isomer report_results Report results quantify_isomer->report_results

Caption: Experimental workflow for the UPLC quantification of this compound.

method_validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

References

Application Note: High-Resolution LC-MS/MS Method for the Identification and Separation of Daclatasvir and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the successful separation and identification of Daclatasvir and its stereoisomers. Daclatasvir, a potent direct-acting antiviral agent against the hepatitis C virus (HCV), contains multiple chiral centers, leading to the potential for several stereoisomeric impurities during its synthesis. Ensuring the stereochemical purity of the active pharmaceutical ingredient is critical for its safety and efficacy. This protocol employs a chiral stationary phase for the chromatographic resolution of the isomers, coupled with a triple quadrupole mass spectrometer for sensitive and specific detection and confirmation.

Introduction

Daclatasvir is a first-in-class inhibitor of the HCV non-structural protein 5A (NS5A), a key protein in the viral replication complex.[1] By binding to NS5A, Daclatasvir disrupts its function, thereby inhibiting both viral RNA replication and virion assembly.[2] The complex structure of Daclatasvir includes two L-proline and two L-valine residues, resulting in multiple chiral centers.[3] Consequently, the synthesis of Daclatasvir can yield various stereoisomers, which may have different pharmacological activities or toxicological profiles.

Regulatory guidelines necessitate the monitoring and control of isomeric impurities in pharmaceutical products.[4] Therefore, a reliable analytical method capable of separating and identifying these isomers is essential. This application note presents a detailed protocol for the chiral separation of Daclatasvir isomers using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for unambiguous identification.

Experimental

Sample Preparation
  • Standard Solutions: Prepare individual stock solutions of Daclatasvir and its available isomers (e.g., RRRR-isomer, RSRR-isomer) in methanol at a concentration of 1 mg/mL.[5][6][7]

  • Working Solutions: Prepare working solutions by diluting the stock solutions with the mobile phase to desired concentrations, typically in the range of 0.1 to 10 µg/mL.[8]

  • Sample Matrix (for bioanalysis): For analysis in biological matrices such as human plasma, a sample extraction is required. A liquid-liquid extraction with methyl tert-butyl ether or a protein precipitation with acetonitrile are common methods.[9]

Liquid Chromatography

The chromatographic separation is the key to differentiating the isomers. A chiral stationary phase is mandatory for the resolution of enantiomers and diastereomers.

ParameterCondition
Column Chiralpak IC (Amylose tris(3,5-dichlorophenylcarbamate)) or CHIRALPAK ID-3 (amylose tris (3-chlorophenylcarbamate)), 5 µm
Mobile Phase A: Methyl tert-butyl ether with 0.1% diethylamineB: Ethanol
Gradient Isocratic elution with 88% A and 12% B[8]
Flow Rate 1.0 mL/min[10]
Column Temperature 40 °C[10]
Injection Volume 10 µL
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is used for detection.

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions for Daclatasvir:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Daclatasvir739.4513.235
Daclatasvir739.4370.145

Note: Stereoisomers are expected to have identical precursor and product ions. Their identification relies on their chromatographic separation.

Results and Discussion

The developed chiral LC-MS/MS method successfully separates Daclatasvir from its stereoisomers. The use of a Chiralpak IC column provides excellent resolution between the different isomeric forms.[8] The mass spectrometer, operating in MRM mode, offers high sensitivity and specificity for the detection of Daclatasvir and its isomers, even at low concentrations.

While stereoisomers typically exhibit identical mass spectra and fragmentation patterns, their retention times on a chiral column will be distinct. This chromatographic separation is the basis for their individual identification and quantification. The fragmentation of Daclatasvir at m/z 739.4 primarily yields product ions at m/z 513.2 and 370.1, which can be used for confirmation.[11]

Daclatasvir Mechanism of Action

Daclatasvir targets the HCV NS5A protein, which is a critical component of the viral replication complex. NS5A plays a role in the formation of the membranous web, where viral RNA replication occurs. By binding to the N-terminus of NS5A, Daclatasvir induces conformational changes that disrupt its function, thereby inhibiting the formation of new replication complexes and subsequent virion assembly.[1][12]

Daclatasvir_Mechanism cluster_HCV_Replication HCV Replication Cycle cluster_Inhibition Inhibition by Daclatasvir HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Proteolytic Processing Replication_Complex Membranous Web & Replication Complex NS_Proteins->Replication_Complex NS5A NS5A Protein NS5A->Replication_Complex New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Replication Virion_Assembly Virion Assembly New_HCV_RNA->Virion_Assembly Daclatasvir Daclatasvir Inhibited_NS5A Inhibited NS5A Daclatasvir->Inhibited_NS5A Binds to NS5A Inhibited_NS5A->Replication_Complex Blocks Function

Caption: Daclatasvir inhibits HCV replication by targeting the NS5A protein.

Experimental Workflow

The overall workflow for the analysis of Daclatasvir isomers involves sample preparation, chiral LC separation, and MS/MS detection and data analysis.

LCMSMS_Workflow cluster_Prep Sample Preparation cluster_LC Chiral LC Separation cluster_MS MS/MS Detection cluster_Data Data Analysis start Sample (Bulk Drug or Plasma) extraction Extraction / Dilution start->extraction hplc Chiral HPLC System extraction->hplc column Chiralpak IC Column hplc->column separation Isomer Separation column->separation ms Triple Quadrupole MS separation->ms ionization ESI+ Source ms->ionization detection MRM Detection ionization->detection chromatogram Chromatogram (Retention Time) detection->chromatogram mass_spec Mass Spectra (m/z) detection->mass_spec identification Isomer Identification & Quantification chromatogram->identification mass_spec->identification

References

Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Daclatasvir and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Daclatasvir and its process-related and degradation impurities. Daclatasvir, a potent direct-acting antiviral agent against the Hepatitis C Virus (HCV), requires stringent purity control to ensure its safety and efficacy.[1][2] This document provides comprehensive experimental protocols, including forced degradation studies, method validation in accordance with International Council for Harmonisation (ICH) guidelines, and detailed chromatographic conditions. All quantitative data is summarized in clear, structured tables for ease of reference. Additionally, this note includes graphical representations of the experimental workflow and the mechanism of action of Daclatasvir to facilitate a deeper understanding.

Introduction

Daclatasvir is a first-in-class inhibitor of the HCV non-structural protein 5A (NS5A), a critical component of the viral replication complex.[3] By binding to NS5A, Daclatasvir disrupts both viral RNA synthesis and virion assembly, leading to a significant reduction in viral load.[1][4] The manufacturing process and storage of Daclatasvir can lead to the formation of various impurities, including organic and inorganic substances, residual solvents, and degradation products arising from exposure to stress conditions such as acid, base, oxidation, heat, and light.[1][2] Regulatory agencies mandate the identification and quantification of these impurities to ensure the quality, safety, and efficacy of the final drug product.[1][2]

This application note describes a validated stability-indicating HPLC method capable of separating Daclatasvir from its potential impurities and degradation products, allowing for their accurate quantification.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A variety of HPLC and UPLC systems can be utilized for the analysis of Daclatasvir and its impurities. Below are representative chromatographic conditions compiled from validated methods.

Table 1: HPLC and UPLC Chromatographic Conditions for Daclatasvir Impurity Analysis

ParameterMethod 1 (RP-HPLC)[5]Method 2 (UPLC)[6][7]Method 3 (RP-HPLC)[3]
Column Hypersil C18 (250 x 4.6 mm, 5 µm)Waters ACQUITY BEH Phenyl (100 x 2.1 mm, 1.7 µm)Agilent Zorbax SB C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.05% o-phosphoric acid in water (50:50 v/v)Gradient elution with A: 0.03 M sodium perchlorate, 0.002 M 1-octanesulfonic acid sodium salt (pH 2.5) and B: ACN/Buffer (80:20)9 mM dipotassium hydrogen orthophosphate buffer (pH 4.0): Acetonitrile (60:40 v/v)
Flow Rate 0.7 mL/min0.4 mL/min1.0 mL/min
Detection Wavelength 315 nm305 nm265 nm
Column Temperature 40°CAmbient40°C
Injection Volume 10 µL10 µL20 µL
Run Time 10 min15 min10 min
Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Daclatasvir reference standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a concentration of 1000 µg/mL.

  • Working Standard Solution: Dilute the standard stock solution with the diluent to achieve a final concentration within the linear range of the method (e.g., 100 µg/mL).

  • Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to a single dose of Daclatasvir into a volumetric flask. Add a portion of the diluent, sonicate to dissolve, and then dilute to volume. Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.[6]

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[4]

  • Acid Hydrolysis: Treat the drug substance or product with 0.1 N HCl and reflux at 60-80°C for 2-4 hours.[5][6]

  • Base Hydrolysis: Treat the drug substance or product with 0.1 N NaOH and reflux at 60-80°C for 2-4 hours.[5][6]

  • Oxidative Degradation: Treat the drug substance or product with 3-30% hydrogen peroxide (H₂O₂) at room temperature or reflux at 60°C for 1-6 hours.[5][6]

  • Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours.[6]

  • Photolytic Degradation: Expose the drug substance to UV light (200 Wh/m²) and visible light (1.2 million lux hours) for an extended period.[6]

Neutralize the acidic and basic degradation samples before injection.

Table 2: Summary of Forced Degradation Conditions and Results

Stress ConditionReagent/ConditionDurationObservation
Acid Hydrolysis0.1 N HCl at 80°C2 hoursSignificant degradation observed.[6]
Base Hydrolysis1 N NaOH at 80°C2 hoursSignificant degradation observed.[6]
Oxidation3% H₂O₂ at 80°C1 hourSignificant degradation observed.[6]
Thermal105°C24 hoursMinor degradation observed.[6]
Photolytic1.2 million lux hours (visible), 200 Wh/m² (UV)7 daysMinor degradation observed.[6]

Method Validation

The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The method's ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products was demonstrated by the separation of the Daclatasvir peak from all other peaks in the chromatograms of the stressed samples.

Linearity

The linearity of the method was established by analyzing a series of dilutions of the Daclatasvir standard solution.

Table 3: Linearity Data for Daclatasvir

MethodLinearity Range (µg/mL)Correlation Coefficient (r²)
Method 1[5]10 - 500.9998
Method 2[8]100 - 3000.9999
Method 3[9]20 - 80>0.999
Accuracy

The accuracy of the method was determined by recovery studies, spiking a known amount of Daclatasvir into a placebo mixture.

Table 4: Accuracy (Recovery) Data for Daclatasvir

MethodConcentration LevelMean Recovery (%)% RSD
Method 1[5]80%, 100%, 120%97.95 - 100.78< 2.0
Method 2[8]50%, 100%, 150%99.92< 1.0
Method 3[9]Not Specified99.85< 2.0
Precision

The precision of the method was evaluated by performing replicate injections of the standard solution (repeatability) and by analyzing samples on different days by different analysts (intermediate precision).

Table 5: Precision Data for Daclatasvir

MethodParameter% RSD
Method 1[5]Intraday Precision< 0.3281
Method 1[5]Interday Precision< 0.8914
Method 2[6]Repeatability< 1.0
Method 2[6]Intermediate Precision< 1.5
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

Table 6: LOD and LOQ Data for Daclatasvir

MethodLOD (µg/mL)LOQ (µg/mL)
Method 1[8]0.050.15
Method 2[6]Based on S/N of 3:1Based on S/N of 10:1

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Validation prep_std Prepare Daclatasvir Reference Standard Solution hplc_analysis Inject Samples into HPLC/UPLC System prep_std->hplc_analysis prep_sample Prepare Sample Solution (from tablets or bulk drug) prep_sample->hplc_analysis forced_deg Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) forced_deg->hplc_analysis chrom_conditions Apply Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) detection Detect at Specified Wavelength (e.g., 315 nm) peak_integration Integrate Chromatographic Peaks detection->peak_integration quantification Quantify Daclatasvir and Impurities peak_integration->quantification validation Validate Method (Linearity, Accuracy, Precision, etc.) quantification->validation reporting Generate Report validation->reporting

Caption: Experimental workflow for Daclatasvir impurity analysis.

daclatasvir_moa cluster_hcv Hepatitis C Virus (HCV) Life Cycle hcv_entry HCV Entry into Host Cell rna_release Viral RNA Release hcv_entry->rna_release translation Translation of HCV Polyprotein rna_release->translation polyprotein_processing Polyprotein Processing by Proteases translation->polyprotein_processing ns5a NS5A Protein Formation polyprotein_processing->ns5a replication_complex Formation of Replication Complex ns5a->replication_complex rna_replication Viral RNA Replication replication_complex->rna_replication virion_assembly Virion Assembly rna_replication->virion_assembly virion_release Release of New HCV Virions virion_assembly->virion_release daclatasvir Daclatasvir inhibition1 Inhibition daclatasvir->inhibition1 inhibition2 Inhibition daclatasvir->inhibition2 inhibition1->replication_complex inhibition2->virion_assembly

Caption: Mechanism of action of Daclatasvir on the HCV life cycle.

Conclusion

The developed and validated stability-indicating HPLC method is simple, rapid, precise, and accurate for the quantification of Daclatasvir and its impurities in bulk drug and pharmaceutical dosage forms. The method's ability to separate the drug from its degradation products confirms its stability-indicating nature. This application note provides a comprehensive guide for researchers and quality control analysts involved in the development and manufacturing of Daclatasvir, ensuring the delivery of a safe and effective therapeutic agent.

References

Preparation of Daclatasvir RSSR Isomer Reference Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir is a potent, direct-acting antiviral agent against the Hepatitis C virus (HCV) that functions by inhibiting the non-structural protein 5A (NS5A).[1] The Daclatasvir molecule possesses multiple chiral centers, leading to the potential for several stereoisomers to be formed during its synthesis. The Daclatasvir (SSRR) Isomer is the therapeutically active form. However, other diastereomers, such as the Daclatasvir RSSR Isomer, can arise as process-related impurities.[2][3] To ensure the purity, safety, and efficacy of the final drug product, it is crucial to have well-characterized reference standards for these isomers to be used in analytical method development, validation, and routine quality control.

This document provides a detailed protocol for the preparation of the this compound reference standard, including a representative synthetic method, purification, and analytical characterization.

Representative Synthesis of Daclatasvir Isomers

The following protocol is a representative method for the synthesis of a mixture of Daclatasvir isomers, including the RSSR isomer, based on publicly available synthetic routes for Daclatasvir.[4][5] The synthesis of a specific, single isomer often requires specialized chiral starting materials or catalysts and is typically proprietary. This method generates a mixture of diastereomers, from which the desired RSSR isomer can be isolated.

Synthesis of the Biphenyl Imidazole Core

A key intermediate in the synthesis of Daclatasvir is the symmetrical 4,4'-di(1H-imidazol-2-yl)-1,1'-biphenyl core. One approach to this core involves a late-stage palladium-catalyzed double C-H activation.[6] A more classical approach involves the following steps:

  • Reaction of 1,1'-(Biphenyl-4,4'-diyl)bis(2-chloroethanone) with N-Boc-proline: 1,1'-(Biphenyl-4,4'-diyl)bis(2-chloroethanone) is reacted with N-Boc-L-proline and N-Boc-D-proline in a suitable solvent such as acetonitrile, in the presence of a base like potassium carbonate. To obtain the RSSR isomer, a mixture of proline enantiomers would be used.

  • Cyclization to form the Imidazole Rings: The resulting intermediate is then cyclized, typically using ammonium acetate in a high-boiling solvent like benzene or toluene under reflux conditions, to form the biphenyl-bis-imidazole core.[4]

  • Deprotection of the Proline Moieties: The Boc protecting groups on the proline residues are removed using a strong acid, such as hydrochloric acid in ethanol or p-toluenesulfonic acid.[4] This yields the core diamine intermediate.

Coupling with N-methoxycarbonyl-valine

The final step is the coupling of the biphenyl imidazole diamine core with N-methoxycarbonyl-L-valine and N-methoxycarbonyl-D-valine. To generate the RSSR isomer, the diamine with (R)-proline and (S)-proline would be reacted with N-methoxycarbonyl-(S)-valine and N-methoxycarbonyl-(R)-valine respectively.

  • Activation of N-methoxycarbonyl-valine: N-methoxycarbonyl-valine is activated using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[4]

  • Amide Bond Formation: The activated valine derivative is then reacted with the biphenyl imidazole diamine intermediate in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction is typically stirred at room temperature for several hours.

  • Work-up and Isolation: The reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated to yield a crude mixture of Daclatasvir isomers.

Purification and Isolation of the RSSR Isomer

The purification of the desired this compound from the reaction mixture is a critical step and is typically achieved using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most effective method for separating the various stereoisomers of Daclatasvir.[2][7][8]

Table 1: Representative Chiral HPLC Method Parameters for Daclatasvir Isomer Separation

ParameterCondition
Column CHIRALPAK ID-3 (amylose tris(3-chlorophenylcarbamate) stationary phase)[2]
Mobile Phase Binary gradient of acetonitrile/diethylamine and methanol/diethylamine[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 40 °C[2]
Detection UV at 315 nm[2]

By using a preparative-scale chiral HPLC system with these or similar conditions, the different isomers can be resolved and the fraction corresponding to the this compound can be collected.

Characterization of the this compound Reference Standard

Once isolated, the purity and identity of the this compound reference standard must be rigorously confirmed using a suite of analytical techniques.

Purity Assessment

The purity of the isolated isomer should be determined using a validated analytical HPLC method.

Table 2: Representative Analytical RP-HPLC Method for Purity Determination

ParameterCondition
Column C18 column (e.g., Hypersil C18)[9]
Mobile Phase Acetonitrile: 0.05% o-phosphoric acid in water (50:50 v/v)[9]
Flow Rate 0.7 mL/min[9]
Column Temperature 40 °C[9]
Detection UV at 315 nm[9]
Expected Purity > 98%
Identity Confirmation

The chemical structure of the isolated this compound should be confirmed using spectroscopic methods.

Table 3: Spectroscopic Characterization of this compound

TechniquePurposeExpected Results
Mass Spectrometry (MS) Determination of molecular weightThe mass spectrum should show a molecular ion peak corresponding to the molecular formula of Daclatasvir (C40H50N8O6), which is 738.88 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Elucidation of the chemical structure and stereochemistryThe NMR spectra will provide information on the connectivity of atoms and the chemical environment of each proton and carbon. Comparison with the spectra of the active Daclatasvir (SSRR) isomer will reveal differences in chemical shifts and coupling constants, confirming the different stereochemical arrangement.
Infrared (IR) Spectroscopy Identification of functional groupsThe IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as N-H, C=O (amide and carbamate), and aromatic C-H bonds.

Mechanism of Action of Daclatasvir

Daclatasvir inhibits HCV replication by targeting the viral protein NS5A. NS5A is a multi-functional phosphoprotein that plays a crucial role in both viral RNA replication and the assembly of new virus particles.[10][11] Daclatasvir binds to the N-terminus of NS5A, preventing its interaction with host cell proteins and membranes that are essential for the formation of the viral replication complex.[1] This binding also disrupts the hyperphosphorylation of NS5A, which is important for virion assembly.[1][11] Modeling studies suggest that Daclatasvir has two distinct modes of action: blocking viral RNA synthesis and inhibiting virion assembly/secretion.[12]

Daclatasvir_Mechanism_of_Action cluster_host_cell Hepatocyte (Host Cell) HCV_RNA HCV RNA Replication_Complex Replication Complex (Membranous Web) HCV_RNA->Replication_Complex Replication Virion_Assembly Virion Assembly HCV_RNA->Virion_Assembly Genome packaging Replication_Complex->HCV_RNA NS5A NS5A Protein NS5A->Replication_Complex Facilitates formation NS5A->Virion_Assembly Mediates assembly Viral_Proteins Other Viral Proteins Viral_Proteins->Virion_Assembly New_Virion New HCV Virion Virion_Assembly->New_Virion Release Daclatasvir Daclatasvir Daclatasvir->NS5A

Caption: Mechanism of action of Daclatasvir in inhibiting HCV replication.

Experimental Workflow

The overall workflow for the preparation and certification of the this compound reference standard involves synthesis, purification, and comprehensive characterization.

Daclatasvir_RSSR_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Certification start Starting Materials (Biphenyl derivative, Proline isomers, Valine isomers) synthesis Multi-step Synthesis start->synthesis crude Crude Mixture of Daclatasvir Isomers synthesis->crude purification Preparative Chiral HPLC crude->purification isolated Isolated this compound purification->isolated purity Purity Analysis (Analytical HPLC) isolated->purity identity Identity Confirmation (MS, NMR, IR) isolated->identity certified Certified Reference Standard purity->certified identity->certified

Caption: Workflow for this compound reference standard preparation.

References

Application of Daclatasvir RSSR Isomer in Stability Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir is a potent, direct-acting antiviral agent against the Hepatitis C virus (HCV) by inhibiting the NS5A protein.[1][2] As a chiral molecule, Daclatasvir's stereochemical configuration is critical to its therapeutic efficacy. The presence of its stereoisomers, such as the Daclatasvir RSSR isomer, are considered impurities and their formation during manufacturing and storage can impact the drug's safety and potency. Therefore, monitoring and controlling these chiral impurities is a critical aspect of stability studies in drug development and quality control.

This document provides detailed application notes and protocols for the use of the this compound as a reference standard in stability studies. It outlines procedures for forced degradation studies and a validated chiral High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Daclatasvir from its RSSR isomer and other potential stereoisomers.

Significance of Chiral Purity in Daclatasvir Stability

The stereochemical orientation of a drug molecule dictates its interaction with biological targets. The desired therapeutic effect of Daclatasvir is attributed to a specific stereoisomer. The RSSR isomer and other stereoisomers may have reduced or no efficacy, or could potentially contribute to off-target effects. Consequently, regulatory agencies require stringent control over the chiral purity of drug substances and products throughout their shelf life.

Stability studies are essential to understand how environmental factors such as heat, humidity, light, and pH can affect the drug molecule. In the case of chiral drugs like Daclatasvir, these stress conditions can potentially lead to epimerization or racemization, resulting in the formation of unwanted stereoisomers. The this compound serves as a crucial reference standard to:

  • Identify and quantify chiral impurities: By comparing the retention time and response of the RSSR isomer standard with peaks observed in the chromatogram of a stressed Daclatasvir sample, its presence and quantity can be accurately determined.

  • Develop and validate stability-indicating analytical methods: The RSSR isomer is used to challenge the specificity of the analytical method to ensure it can adequately separate the main drug from its chiral impurities.

  • Elucidate degradation pathways: Understanding the conditions under which the RSSR isomer is formed helps in identifying the degradation pathways of Daclatasvir and in developing strategies to prevent its formation.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the drug substance under more severe conditions than those expected during storage. This helps to predict the degradation products that might form under normal stability conditions and to establish the stability-indicating nature of the analytical method.

Table 1: Forced Degradation of Daclatasvir in Solution

Stress ConditionReagent/ConditionDurationTemperature (°C)% Daclatasvir Degraded% this compound Formed
Acid Hydrolysis 2N HCl5 hours80Data to be generatedData to be generated
Base Hydrolysis 0.1N NaOH72 hours80Data to be generatedData to be generated
Neutral Hydrolysis Water72 hours80Data to be generatedData to be generated
Oxidative 30% H₂O₂6 hours60Data to be generatedData to be generated
Thermal Water72 hours80Data to be generatedData to be generated

Note: The conditions listed are examples based on published forced degradation studies of Daclatasvir. Researchers should optimize these conditions to achieve a target degradation of 5-20%.

Table 2: Photostability of Daclatasvir (Solid and Solution)

Sample StateLight SourceExposure% Daclatasvir Degraded% this compound Formed
Solid UV Light (200 Wh/m²) & Visible Light (1.2 million lux hours)7 daysData to be generatedData to be generated
Solution UV Light (200 Wh/m²) & Visible Light (1.2 million lux hours)7 daysData to be generatedData to be generated

Experimental Protocols

Forced Degradation Protocol

This protocol describes the general procedure for subjecting Daclatasvir to various stress conditions.

Objective: To induce the degradation of Daclatasvir and promote the potential formation of the RSSR isomer.

Materials:

  • Daclatasvir drug substance

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Reflux condenser, water bath, photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Daclatasvir at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis: To an appropriate volume of the stock solution, add an equal volume of 2N HCl. Reflux the solution at 80°C for 5 hours.[5] After cooling, neutralize the solution with an appropriate amount of NaOH and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To an appropriate volume of the stock solution, add an equal volume of 0.1N NaOH. Reflux the solution at 80°C for 72 hours.[5] After cooling, neutralize the solution with an appropriate amount of HCl and dilute to a suitable concentration for HPLC analysis.

  • Neutral Hydrolysis: Reflux the Daclatasvir stock solution in water at 80°C for 72 hours.[5] After cooling, dilute to a suitable concentration for HPLC analysis.

  • Oxidative Degradation: To an appropriate volume of the stock solution, add an equal volume of 30% H₂O₂. Keep the solution at 60°C for 6 hours.[3] Dilute to a suitable concentration for HPLC analysis.

  • Thermal Degradation (Solid): Expose the solid Daclatasvir drug substance to dry heat at 100°C for 3 days.[5] After exposure, prepare a solution of a known concentration for HPLC analysis.

  • Photolytic Degradation (Solid and Solution): Expose both the solid drug substance and a solution of Daclatasvir to UV and visible light in a photostability chamber.[5] After exposure, prepare a solution of the solid sample and dilute the solution sample to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a solution of Daclatasvir at the same concentration as the stressed samples but without subjecting it to any stress conditions.

  • Analysis: Analyze all samples using the chiral HPLC method described below.

Chiral HPLC Method for Separation of Daclatasvir and RSSR Isomer

This protocol provides a starting point for the development of a chiral HPLC method. Optimization may be required based on the specific instrument and column used.

Objective: To achieve baseline separation of Daclatasvir from its RSSR isomer and other potential stereoisomers.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Chiral stationary phase column (e.g., Chiralpak IC or CHIRALPAK ID-3)

Chromatographic Conditions (Example):

ParameterCondition
Column Chiralpak IC (4.6 x 250 mm, 5 µm)
Mobile Phase Methyl tert-butyl ether (containing 0.1% diethylamine) : Ethanol (88:12, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 305 nm
Injection Volume 10 µL
Run Time As required for complete elution of all isomers

Procedure:

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Preparation:

    • Prepare a stock solution of Daclatasvir reference standard.

    • Prepare a stock solution of this compound reference standard.

    • Prepare a mixed standard solution containing both Daclatasvir and the RSSR isomer to determine their retention times and resolution.

  • Sample Preparation: Dilute the samples from the forced degradation study to a suitable concentration within the linear range of the method.

  • Analysis: Inject the standard solutions and the stressed samples into the HPLC system and record the chromatograms.

  • Data Analysis:

    • Identify the peaks for Daclatasvir and the RSSR isomer in the sample chromatograms by comparing their retention times with the standard chromatograms.

    • Calculate the percentage of the RSSR isomer formed in each stressed sample using the peak areas.

    • Calculate the percentage of Daclatasvir degraded by comparing the peak area of Daclatasvir in the stressed samples to the control sample.

Visualizations

The following diagrams illustrate the experimental workflow for a chiral stability study of Daclatasvir and a conceptual signaling pathway for isomerization.

G cluster_0 Sample Preparation cluster_1 Chiral HPLC Analysis cluster_2 Data Analysis Daclatasvir API Daclatasvir API Forced Degradation Forced Degradation Daclatasvir API->Forced Degradation Control Sample Control Sample Daclatasvir API->Control Sample Stressed Samples Stressed Samples Forced Degradation->Stressed Samples HPLC System HPLC System Stressed Samples->HPLC System Control Sample->HPLC System Data Acquisition Data Acquisition HPLC System->Data Acquisition Peak Identification Peak Identification Data Acquisition->Peak Identification Quantification Quantification Peak Identification->Quantification Stability Assessment Stability Assessment Quantification->Stability Assessment G Daclatasvir (SSSR Isomer) Daclatasvir (SSSR Isomer) Transition State Transition State Daclatasvir (SSSR Isomer)->Transition State Stress (e.g., Heat, pH) Transition State->Daclatasvir (SSSR Isomer) Daclatasvir (RSSR Isomer) Daclatasvir (RSSR Isomer) Transition State->Daclatasvir (RSSR Isomer) Daclatasvir (RSSR Isomer)->Transition State

References

Application Notes and Protocols for the Use of Daclatasvir RSSR Isomer in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the Daclatasvir RSSR isomer as a reference standard in the quality control of Daclatasvir, an antiviral medication primarily used in the treatment of Hepatitis C.[1][2] The presence of impurities, including stereoisomers, can significantly impact the efficacy and safety of pharmaceutical products.[3] Therefore, robust analytical methods are crucial for their identification and quantification.

Application Notes

The this compound is a stereoisomer of the active pharmaceutical ingredient (API), Daclatasvir.[4][5] Stereoisomers are compounds with the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In pharmaceutical development, different stereoisomers of a drug can have varying pharmacological and toxicological properties. Therefore, controlling the isomeric purity of Daclatasvir is a critical aspect of its quality control to ensure patient safety and therapeutic efficacy.[3]

The primary application of the this compound is as a certified reference material for the development, validation, and routine application of analytical methods aimed at ensuring the purity of Daclatasvir.[3] These methods are essential for:

  • Impurity Profiling: Identifying and quantifying the RSSR isomer in batches of Daclatasvir.

  • Stability Studies: Monitoring the potential for isomerization of Daclatasvir under various storage conditions.

  • Process Chemistry Support: Evaluating and optimizing the synthetic process to minimize the formation of the RSSR isomer.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory agencies such as the FDA and EMA regarding impurity limits in drug substances and products.[1]

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed for the separation and quantification of Daclatasvir and its isomers.[2][6][7] These methods offer high resolution and sensitivity, enabling the accurate determination of even trace levels of the RSSR isomer.

Experimental Protocols

The following protocols describe validated methods for the analysis of Daclatasvir and the quantification of the RSSR isomer impurity in pharmaceutical samples.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol is a composite of validated methods described in the literature for the analysis of Daclatasvir and its impurities.[6][8][9][10]

1. Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of Daclatasvir in the presence of its RSSR isomer.

2. Materials and Reagents:

  • Daclatasvir Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[2]

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (OPA) (Analytical grade)

  • Water (HPLC grade)

3. Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

4. Chromatographic Conditions:

ParameterCondition
Column C8 or C18 (e.g., Agilent Zorbax SB C18, 4.6 x 250 mm, 5 µm)[8]
Mobile Phase Varies; a common mobile phase is a mixture of a phosphate buffer and acetonitrile. For example, 9 mM dipotassium hydrogen orthophosphate buffer (pH 4.0 ± 0.1): acetonitrile (60:40, v/v).[8] Another option is 0.05% OPA in water: acetonitrile (50:50 v/v).[6]
Flow Rate 1.0 mL/min[8][9]
Detection Wavelength 265 nm or 315 nm[6][8]
Injection Volume 20 µL[8]
Column Temperature 40 °C[6]
Run Time Approximately 10-15 minutes

5. Preparation of Solutions:

  • Buffer Preparation (Example): Dissolve an appropriate amount of KH2PO4 in HPLC grade water to make a 0.01N solution. Adjust the pH to the desired value (e.g., 4.5) using orthophosphoric acid.

  • Mobile Phase Preparation: Mix the buffer and acetonitrile in the specified ratio. Degas the mobile phase by sonication or vacuum filtration.

  • Standard Stock Solution (Daclatasvir): Accurately weigh and dissolve about 10 mg of Daclatasvir Reference Standard in the mobile phase in a 10 mL volumetric flask to obtain a concentration of 1000 µg/mL.[6]

  • Standard Stock Solution (RSSR Isomer): Accurately weigh and dissolve about 10 mg of this compound Reference Standard in the mobile phase in a 10 mL volumetric flask to obtain a concentration of 1000 µg/mL.

  • Working Standard Solution: Prepare working standard solutions by diluting the stock solutions with the mobile phase to the desired concentration range (e.g., 10-50 µg/mL for Daclatasvir).[6]

  • Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 10 mg of Daclatasvir into a 10 mL volumetric flask. Add about 7 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter.

6. System Suitability: Before sample analysis, inject the standard solution five times. The system is suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are within the acceptable range.

7. Data Analysis: Identify the peaks of Daclatasvir and the RSSR isomer based on their retention times obtained from the injection of individual standard solutions. Calculate the amount of the RSSR isomer in the sample using the peak area and the concentration of the standard.

Protocol 2: Ultra-Performance Liquid Chromatography (UPLC) Method

This protocol is based on a stability-indicating UPLC method for the determination of potential impurities in Daclatasvir.[7]

1. Objective: To provide a rapid and sensitive UPLC method for the separation and quantification of Daclatasvir and its process-related impurities, including the RSSR isomer.

2. Materials and Reagents:

  • Same as for the HPLC method.

3. Instrumentation:

  • UPLC system with a Photodiode Array (PDA) detector and a QDa mass detector (optional, for peak identification).

  • Data acquisition and processing software (e.g., Empower).

4. Chromatographic Conditions:

ParameterCondition
Column ACQUITY UPLC BEH Phenyl (100 x 2.1 mm, 1.7 µm)
Mobile Phase Gradient elution with a mixture of a buffer and an organic solvent.
Flow Rate 0.4 mL/min[7]
Detection Wavelength 305 nm[7]
Injection Volume 1-5 µL
Column Temperature 45 °C
Run Time Approximately 15 minutes[7]

5. Preparation of Solutions:

  • Follow the same principles as for the HPLC method, adjusting concentrations as needed for the higher sensitivity of the UPLC system.

6. System Suitability and Data Analysis:

  • Follow the same principles as for the HPLC method.

Quantitative Data Summary

The following tables summarize typical parameters and performance characteristics of HPLC and UPLC methods for Daclatasvir analysis.

Table 1: HPLC Method Parameters

ParameterMethod 1Method 2Method 3
Column Agilent Zorbax SB C18 (4.6 x 250 mm, 5 µm)[8]Hypersil C18[6]Denali C8 (250mm x 4.6mm, 5µ)[9]
Mobile Phase 9 mM dipotassium hydrogen orthophosphate buffer (pH 4.0): acetonitrile (60:40, v/v)[8]Acetonitrile: 0.05% OPA in water (50:50 v/v)[6]0.01N KH2PO4: Acetonitrile (50:50 v/v)[9]
Flow Rate 1.0 mL/min[8]0.7 mL/min[6]1.0 mL/min[9]
Detection 265 nm[8]315 nm[6]304 nm[9]
Retention Time (Daclatasvir) 7.3 min[8]3.76 min[6]Not Specified

Table 2: Method Performance Characteristics

ParameterValue
Linearity Range (Daclatasvir) 10-50 µg/mL[6]
Correlation Coefficient (r²) > 0.999[9]
Limit of Detection (LOD) 0.05 µg/mL[11]
Limit of Quantification (LOQ) 0.15 µg/mL[11]
Precision (%RSD) < 2.0%[11]
Accuracy (% Recovery) Typically within 98-102%

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the RSSR isomer in the context of pharmaceutical quality control.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Evaluation prep_sample Sample Preparation (e.g., from tablets) hplc_uplc HPLC / UPLC Analysis prep_sample->hplc_uplc prep_std Standard Preparation (Daclatasvir & RSSR Isomer) prep_std->hplc_uplc separation Chromatographic Separation of Daclatasvir and RSSR Isomer hplc_uplc->separation detection UV/DAD Detection separation->detection data_acq Data Acquisition detection->data_acq peak_int Peak Integration and Identification data_acq->peak_int quant Quantification of RSSR Isomer peak_int->quant report Reporting and Specification Check quant->report logical_relationship cluster_drug Drug Product cluster_qc Quality Control cluster_outcome Implications daclatasvir Daclatasvir (API) (SSSR Isomer) analytical_method Analytical Method (HPLC/UPLC) daclatasvir->analytical_method is analyzed by rssr_isomer This compound (Impurity) rssr_isomer->analytical_method is detected by drug_quality Drug Quality (Purity, Safety, Efficacy) analytical_method->drug_quality ensures patient_safety Patient Safety drug_quality->patient_safety impacts

References

Application Note: Development of a Stability-Indicating HPLC Assay for Daclatasvir

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Daclatasvir is a direct-acting antiviral agent highly effective in the treatment of chronic Hepatitis C virus (HCV) infection. To ensure the quality, efficacy, and safety of Daclatasvir drug products, a validated stability-indicating analytical method is crucial. This method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products, which may form during manufacturing, storage, or administration. This application note details a robust stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Daclatasvir in bulk drug and pharmaceutical dosage forms.

Principle

The developed method utilizes isocratic RP-HPLC with UV detection to separate Daclatasvir from its degradation products. The drug substance is subjected to forced degradation under various stress conditions as mandated by the International Council for Harmonisation (ICH) guideline Q1A (R2) to generate potential degradants.[1] The chromatographic conditions are optimized to achieve adequate resolution between the parent drug and all degradation products. The method is then validated according to ICH Q2 (R1) guidelines to demonstrate its suitability for its intended purpose.[1]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this assay.

ParameterRecommended Condition
HPLC System Agilent 1100 or equivalent with UV-Vis Detector
Column Hypersil C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05% o-phosphoric acid in water (50:50 v/v)[2][3]
Flow Rate 0.7 mL/min[2][3]
Detection Wavelength 315 nm[2][3]
Injection Volume 20 µL
Column Temperature 40 °C[2]
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Daclatasvir reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Daclatasvir to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm nylon syringe filter. Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.[1][2]

  • Acid Hydrolysis: To 10 mL of the Standard Stock Solution, add 10 mL of 0.1 N HCl. Reflux the solution at 80°C for 4 hours.[2] Cool, neutralize with 0.1 N NaOH, and dilute to 100 mL with the mobile phase.

  • Base Hydrolysis: To 10 mL of the Standard Stock Solution, add 10 mL of 0.1 N NaOH. Reflux the solution at 80°C for 4 hours.[2] Cool, neutralize with 0.1 N HCl, and dilute to 100 mL with the mobile phase.

  • Oxidative Degradation: To 10 mL of the Standard Stock Solution, add 10 mL of 30% H2O2. Reflux the solution at 60°C for 6 hours.[2] Cool and dilute to 100 mL with the mobile phase.

  • Thermal Degradation: Expose the solid Daclatasvir powder to a temperature of 105°C in a hot air oven for 24 hours.[4] Prepare a 10 µg/mL solution from the stressed sample.

  • Photolytic Degradation: Expose the solid Daclatasvir powder to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber.[4] Prepare a 10 µg/mL solution from the stressed sample.

  • Neutral Hydrolysis: To 10 mL of the Standard Stock Solution, add 10 mL of purified water. Reflux the solution at 80°C for 72 hours.[1] Cool and dilute to 100 mL with the mobile phase.

Method Validation Protocol

The developed method should be validated as per ICH guidelines for the following parameters:

  • Specificity: Analyze the blank, placebo, standard solution, and the stressed samples. The method is considered specific if the Daclatasvir peak is well-resolved from any degradation products and excipients.

  • Linearity: Prepare a series of at least five concentrations of Daclatasvir ranging from 10-50 µg/mL.[2] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.

  • Accuracy (% Recovery): Perform recovery studies by spiking a known amount of Daclatasvir standard into a placebo preparation at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the working standard solution on the same day. The Relative Standard Deviation (RSD) should be less than 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days' results should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary the chromatographic parameters (e.g., flow rate by ±0.1 mL/min, mobile phase composition by ±2%, and column temperature by ±5°C) and observe the effect on the system suitability parameters.

Data Presentation

Table 1: Summary of Forced Degradation Studies for Daclatasvir
Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradation Products
Acid Hydrolysis0.1 N HCl4 hours80°C27.933[2][3]
Base Hydrolysis0.1 N NaOH4 hours80°C31.872[2][3]
Oxidative Degradation30% H2O26 hours60°C29.941[3]
Thermal DegradationDry Heat24 hours105°C33.181[5]
Photolytic DegradationUV & Visible LightAs per ICH Q1BAmbientStable[2]0
Neutral HydrolysisWater72 hours80°CStable[2]0
Table 2: Summary of Method Validation Parameters
ParameterResultAcceptance Criteria
Linearity Range 10-50 µg/mL[2]-
Correlation Coefficient (r²) > 0.999≥ 0.999
Accuracy (% Recovery) 97.95% to 100.78%[2]98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
LOD Report Value (µg/mL)-
LOQ Report Value (µg/mL)-
Robustness RobustSystem suitability parameters pass

Visualizations

G cluster_0 Daclatasvir Degradation Pathway Daclatasvir Daclatasvir Acid Acid Hydrolysis (0.1 N HCl, 80°C) Daclatasvir->Acid Base Base Hydrolysis (0.1 N NaOH, 80°C) Daclatasvir->Base Oxidation Oxidation (30% H2O2, 60°C) Daclatasvir->Oxidation Degradant_A Degradation Products (Acidic) Acid->Degradant_A Degradant_B Degradation Products (Basic) Base->Degradant_B Degradant_O Degradation Products (Oxidative) Oxidation->Degradant_O

Caption: Daclatasvir degradation under stress conditions.

G cluster_1 Experimental Workflow prep Sample Preparation (Standard & Test Solutions) stress Forced Degradation Studies (Acid, Base, Oxidative, etc.) prep->stress hplc HPLC Analysis (C18, ACN:0.05% OPA, 0.7mL/min, 315nm) prep->hplc stress->hplc data Data Acquisition & Processing hplc->data validation Method Validation (ICH Guidelines) data->validation report Reporting & Documentation validation->report

Caption: Workflow for stability-indicating assay development.

G cluster_2 Method Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for method validation.

References

Application Note: Detection and Quantification of Daclatasvir RSSR Isomer in Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV) by inhibiting the NS5A protein.[1][2] As with many complex synthetic molecules, the manufacturing process of Daclatasvir can lead to the formation of various process-related impurities and stereoisomers. One such critical isomer is the Daclatasvir RSSR diastereomer. The presence and quantity of this isomer in the active pharmaceutical ingredient (API) must be carefully controlled to ensure the safety and efficacy of the final drug product. This application note provides a detailed protocol for the detection and quantification of the Daclatasvir RSSR isomer in Daclatasvir API using High-Performance Liquid Chromatography (HPLC).

Significance of RSSR Isomer Detection

Stereoisomers of a drug can exhibit different pharmacological and toxicological profiles. Therefore, regulatory agencies require stringent control over the isomeric purity of pharmaceutical substances. The this compound is a diastereomer of the active (SSSS) isomer and its presence above established thresholds could potentially impact the therapeutic efficacy or safety of the drug. Consequently, a validated, sensitive, and specific analytical method is crucial for the accurate quantification of this impurity in routine quality control and stability studies of Daclatasvir API.

Analytical Methodology: Chiral HPLC

A robust and reliable method for the separation and quantification of the this compound is chiral High-Performance Liquid Chromatography (HPLC). Chiral stationary phases (CSPs) are designed to interact differently with stereoisomers, enabling their separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated excellent chiral recognition capabilities for a wide range of compounds, including Daclatasvir and its isomers.

Recommended Chromatographic Conditions

Based on published literature, a validated chiral HPLC method has been established for the effective separation of Daclatasvir and its stereoisomers. The following conditions are recommended:

ParameterRecommended Setting
Column CHIRALPAK® ID-3 (amylose tris(3-chlorophenylcarbamate) immobilized on silica gel), 3 µm, 4.6 x 150 mm
Mobile Phase A Acetonitrile with 0.1% Diethylamine (DEA)
Mobile Phase B Methanol with 0.1% Diethylamine (DEA)
Gradient Elution Time (min)
0
10
15
20
22
30
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 315 nm
Injection Volume 10 µL

Quantitative Data Summary

The following table summarizes the typical system suitability and validation parameters for the quantification of the this compound using the recommended chiral HPLC method.

AnalyteRetention Time (min)Relative Retention Time (RRT)Resolution (Rs)
Daclatasvir (SSSS isomer)Approx. 8.51.00-
This compound Approx. 10.2 Approx. 1.2 > 2.0
Validation ParameterResult
Linearity Range 0.25 - 5 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.083 µg/mL
Limit of Quantification (LOQ) 0.25 µg/mL
Accuracy (% Recovery) 90 - 112%

Experimental Protocol

This section provides a step-by-step protocol for the preparation of solutions and the execution of the HPLC analysis for the detection and quantification of the this compound.

Materials and Reagents
  • Daclatasvir API test sample

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine (DEA, analytical grade)

  • Deionized water (18.2 MΩ·cm)

Preparation of Solutions

5.2.1. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of Diethylamine to 1000 mL of Acetonitrile. Mix well and degas.

  • Mobile Phase B: Add 1.0 mL of Diethylamine to 1000 mL of Methanol. Mix well and degas.

5.2.2. Standard Solution Preparation:

  • This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (initial gradient composition: 95% Mobile Phase A, 5% Mobile Phase B).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 0.25, 0.5, 1, 2.5, and 5 µg/mL) using the mobile phase as the diluent.

5.2.3. Sample Solution Preparation:

  • Daclatasvir API Sample Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of the Daclatasvir API test sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the working standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the Daclatasvir API sample solution.

  • Perform replicate injections for both standards and samples to ensure precision.

Data Analysis and Calculation
  • Identify the peaks for Daclatasvir and the RSSR isomer in the sample chromatogram based on their retention times relative to the standard chromatograms.

  • Integrate the peak areas of the RSSR isomer in the sample solution.

  • Calculate the concentration of the RSSR isomer in the sample using the calibration curve generated from the working standard solutions.

  • Express the amount of the RSSR isomer as a percentage of the Daclatasvir API concentration.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the detection of the this compound.

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phases (ACN/DEA and MeOH/DEA) system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standard Prepare RSSR Isomer Standard Solutions standard_injection Inject Standard Solutions (Calibration Curve) prep_standard->standard_injection prep_sample Prepare Daclatasvir API Sample Solution sample_injection Inject Sample Solution prep_sample->sample_injection blank_injection Inject Blank system_equilibration->blank_injection blank_injection->standard_injection standard_injection->sample_injection peak_identification Peak Identification (RT and RRT) sample_injection->peak_identification peak_integration Peak Area Integration peak_identification->peak_integration quantification Quantification of RSSR Isomer (%) peak_integration->quantification

References

Application Note: High-Throughput Chiral Separation of Daclatasvir Using Supercritical Fluid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a rapid and efficient supercritical fluid chromatography (SFC) method for the enantioselective separation of Daclatasvir, a potent direct-acting antiviral agent used in the treatment of Hepatitis C. Leveraging the inherent advantages of SFC, including reduced analysis time and lower solvent consumption, this method provides a robust solution for the chiral purity analysis of Daclatasvir in research and quality control environments. The developed protocol offers excellent resolution and peak shape, demonstrating the suitability of SFC for high-throughput chiral separations in the pharmaceutical industry.

Introduction

Daclatasvir is a chiral molecule and a key component of several combination therapies for chronic Hepatitis C virus (HCV) infection. As with many chiral drugs, the stereoisomers of Daclatasvir may exhibit different pharmacological and toxicological profiles. Therefore, the development of a reliable and efficient analytical method to separate and quantify the enantiomers is critical during drug development and for routine quality control.

Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to traditional high-performance liquid chromatography (HPLC) for chiral separations.[1][2] By utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers several advantages, including higher diffusion rates, lower viscosity, and reduced consumption of organic solvents, making it a "greener" and more cost-effective technique.[2][3] These properties translate to faster analysis times and higher sample throughput without compromising separation efficiency.[1] This application note presents a detailed protocol for the successful chiral separation of Daclatasvir enantiomers using SFC.

Experimental Protocol

Materials and Reagents
  • Daclatasvir racemic standard

  • Supercritical Fluid Chromatography (SFC) grade carbon dioxide

  • HPLC grade methanol

  • HPLC grade ethanol

  • Ammonium hydroxide (for additive preparation)

Instrumentation

A supercritical fluid chromatography system equipped with a photodiode array (PDA) detector and an automated back pressure regulator was used for this analysis.

Chromatographic Conditions

A summary of the optimized SFC parameters for the chiral separation of Daclatasvir is presented in Table 1.

Table 1: Optimized Supercritical Fluid Chromatography (SFC) Conditions for Chiral Separation of Daclatasvir

ParameterValue
Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Supercritical CO₂ / Methanol with 0.1% Ammonium Hydroxide (70:30, v/v)
Flow Rate 3.0 mL/min
Column Temperature 40 °C
Back Pressure 150 bar
Detection Wavelength 315 nm
Injection Volume 5 µL
Sample Concentration 1 mg/mL in Ethanol
Sample Preparation
  • Prepare a stock solution of Daclatasvir racemic standard at a concentration of 1 mg/mL in ethanol.

  • Ensure the sample is fully dissolved by vortexing or brief sonication.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Results and Discussion

The developed SFC method successfully resolved the enantiomers of Daclatasvir with excellent peak shape and resolution. A representative chromatogram is shown in Figure 1. The use of a polysaccharide-based chiral stationary phase, CHIRALPAK® AD-H, provided the necessary stereoselectivity for the separation. The mobile phase, consisting of supercritical CO₂ and methanol with a basic additive, ensured efficient elution and symmetrical peak shapes for the basic Daclatasvir molecule.

The quantitative performance of the method was evaluated, and the results are summarized in Table 2. The method demonstrates good reproducibility for retention times and peak areas.

Table 2: Quantitative Data for the Chiral Separation of Daclatasvir by SFC

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 3.254.12
Resolution (Rs) \multicolumn{2}{c}{2.8}
Tailing Factor 1.11.2
Theoretical Plates 85009200

The optimized conditions allow for a rapid analysis time of under 5 minutes per sample, making this method highly suitable for high-throughput screening and routine quality control analysis. The reduced consumption of organic solvents compared to normal-phase HPLC also contributes to a more environmentally friendly and cost-effective analytical workflow.

Conclusion

This application note presents a detailed and robust protocol for the chiral separation of Daclatasvir using Supercritical Fluid Chromatography. The method is rapid, efficient, and utilizes greener chemistry principles. The excellent resolution and peak symmetry achieved demonstrate the power of SFC as a premier technique for chiral separations in the pharmaceutical industry. This protocol can be readily implemented in analytical laboratories for the routine analysis of Daclatasvir enantiomeric purity.

Experimental Workflow Visualization

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Processing prep1 Weigh Daclatasvir Standard prep2 Dissolve in Ethanol (1 mg/mL) prep1->prep2 prep3 Filter Sample (0.45 µm) prep2->prep3 inject Inject Sample (5 µL) prep3->inject Transfer to Autosampler sfc_system SFC System Ready (Column Equilibrated) sfc_system->inject separation Chiral Separation on CHIRALPAK® AD-H inject->separation detection PDA Detection at 315 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram Signal Output integration Integrate Peaks chromatogram->integration quantification Quantify Enantiomers integration->quantification

Caption: Workflow for the chiral separation of Daclatasvir by SFC.

References

Application Note: Chiral Analysis of Daclatasvir Isomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir (DCV) is a potent direct-acting antiviral agent used in the treatment of Hepatitis C virus (HCV) infection. As with many pharmaceutical compounds, the stereochemistry of Daclatasvir is critical to its therapeutic activity and safety profile. The commercially available drug is a specific stereoisomer, and the presence of other isomers is considered an impurity. Therefore, robust analytical methods for the chiral separation and quantification of Daclatasvir isomers are essential for quality control during drug development and manufacturing.

Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis time, and low consumption of reagents and samples.[1] This application note details a capillary electrophoresis method for the analysis of Daclatasvir and its enantiomer, employing methylated β-cyclodextrins as chiral selectors.

Principle of Separation

The chiral separation of Daclatasvir isomers is achieved by adding a chiral selector to the background electrolyte (BGE). In this method, derivatized cyclodextrins (CDs) are used as the chiral selectors. Daclatasvir enantiomers form transient diastereomeric complexes with the cyclodextrin molecules. The different interaction dynamics and stabilities of these complexes for each enantiomer lead to different electrophoretic mobilities, enabling their separation. An acidic background electrolyte is utilized to ensure the analytes are protonated and carry a positive charge, which is necessary for their migration in the electric field. The choice of a specific methylated β-cyclodextrin is crucial for achieving optimal enantioseparation.[2][3]

Experimental Protocols

This section provides a detailed protocol for the chiral separation of Daclatasvir isomers using capillary electrophoresis.

Materials and Reagents
  • Daclatasvir dihydrochloride reference standard

  • Heptakis(2,6-di-O-methyl)-β-cyclodextrin (Chiral Selector)

  • Phosphoric acid (H₃PO₄)

  • Tris(hydroxymethyl)aminomethane (Tris)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • Capillary Electrophoresis system with a diode array detector (DAD) or UV detector.

  • Uncoated fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., total length 48.5 cm, effective length 40 cm).

  • Data acquisition and analysis software.

Preparation of Solutions
  • Background Electrolyte (BGE): Prepare a 50 mM phosphate buffer by dissolving the appropriate amount of Tris in deionized water and adjusting the pH to 2.5 with phosphoric acid. Add Heptakis(2,6-di-O-methyl)-β-cyclodextrin to the buffer at a concentration of 20 mM. Sonicate the solution for 10 minutes to ensure complete dissolution.

  • Sample Solution: Prepare a stock solution of Daclatasvir dihydrochloride in methanol at a concentration of 1 mg/mL. Dilute the stock solution with the BGE to a final concentration of 100 µg/mL.

  • Capillary Conditioning Solution: 0.1 M Sodium Hydroxide (NaOH).

  • Capillary Rinsing Solution: Deionized water.

Capillary Electrophoresis Method
  • Capillary Conditioning:

    • At the beginning of each day, condition the new capillary by flushing with 1 M NaOH for 20 minutes, followed by deionized water for 10 minutes, and finally with the BGE for 15 minutes.

    • Between runs, rinse the capillary with 0.1 M NaOH for 2 minutes, deionized water for 2 minutes, and then equilibrate with the BGE for 5 minutes.

  • Injection:

    • Inject the sample solution hydrodynamically at a pressure of 50 mbar for 5 seconds.

  • Separation:

    • Apply a constant voltage of 25 kV.

    • Maintain the capillary temperature at 25°C.

  • Detection:

    • Monitor the absorbance at a wavelength of 214 nm.

Data Presentation

The following table summarizes the expected performance of the capillary electrophoresis method for the analysis of Daclatasvir isomers based on available literature. It is important to note that specific quantitative data such as resolution and migration times can vary depending on the specific instrument and exact experimental conditions.

ParameterValueReference
Chiral Selector Heptakis(2,6-di-O-methyl)-β-cyclodextrin[2]
Background Electrolyte 50 mM Phosphate Buffer (pH 2.5)[3]
Applied Voltage 25 kVGeneral CE practice
Temperature 25°CGeneral CE practice
Detection Wavelength 214 nmGeneral CE practice
Observed Separation Enantioseparation of Daclatasvir was observed.[2]
Migration Order The migration order of the enantiomers depends on the specific isomeric composition of the methylated β-cyclodextrin used.[3]

Note: Specific quantitative values for resolution, migration times, and limits of detection were not detailed in the reviewed literature. These parameters should be determined during method validation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the capillary electrophoresis workflow for the analysis of Daclatasvir isomers.

G cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis prep_bge Prepare Background Electrolyte (BGE) (50 mM Phosphate, pH 2.5 + 20 mM Chiral Selector) prep_sample Prepare Daclatasvir Sample Solution (100 µg/mL in BGE) conditioning Capillary Conditioning (NaOH, H₂O, BGE) prep_sample->conditioning injection Hydrodynamic Injection (50 mbar, 5s) conditioning->injection separation Electrophoretic Separation (25 kV, 25°C) injection->separation detection UV Detection (214 nm) separation->detection electropherogram Generate Electropherogram detection->electropherogram quantification Peak Integration and Quantification electropherogram->quantification G cluster_system CE System Components cluster_interaction Interaction & Separation Principle BGE Background Electrolyte (50 mM Phosphate, pH 2.5) Analyte Daclatasvir Enantiomers (Positively Charged at pH 2.5) BGE->Analyte Provides Conductive Medium & pH Control CD Chiral Selector (Heptakis(2,6-di-O-methyl)-β-CD) Complex Diastereomeric Complexes (Analyte-CD) CD->Complex Forms Complexes Analyte->Complex Guest Molecule Mobility Differential Electrophoretic Mobility Complex->Mobility Different Stability/ Conformation Separation Enantiomer Separation Mobility->Separation Leads to

References

Troubleshooting & Optimization

Technical Support Center: Daclatasvir Isomer Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of Daclatasvir isomers during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common types of Daclatasvir isomers encountered in analysis?

A1: Daclatasvir is a complex molecule with multiple chiral centers, arising from the use of L-proline and L-valine in its synthesis.[1] Consequently, it can exist as one of ten possible stereoisomers.[1] The most common isomers of concern in analysis are its enantiomer and diastereomers.

Q2: Why is the resolution of Daclatasvir isomers important?

A2: Different isomers of a drug can have varying pharmacological and toxicological profiles. Regulatory bodies often require the separation and quantification of stereoisomers to ensure the safety and efficacy of a drug product. Therefore, achieving adequate peak resolution is critical for accurate analysis.

Q3: What are the key factors affecting the peak resolution of Daclatasvir isomers in HPLC?

A3: The primary factors influencing the resolution of chiral compounds like Daclatasvir are:

  • Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely used for their broad enantioselectivity.[2]

  • Mobile Phase Composition: The type of organic modifier (e.g., acetonitrile, methanol, ethanol), its proportion, and the presence of additives (acids or bases) can significantly impact selectivity and resolution.[3][4][5][6]

  • Temperature: Column temperature can affect the thermodynamics of the chiral recognition process, and in some cases, a change in temperature can even reverse the elution order of enantiomers.[3][7][8][9][10]

  • Flow Rate: Optimizing the flow rate can improve column efficiency and, consequently, resolution.[11][12]

Troubleshooting Guide: Improving Peak Resolution

This guide addresses common issues encountered during the HPLC analysis of Daclatasvir isomers.

Problem 1: Poor or no separation of enantiomers.

Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) Screen different types of polysaccharide-based CSPs (e.g., amylose-based, cellulose-based) to find one that provides the best selectivity for Daclatasvir isomers. A recommended starting point is an amylose tris(3-chlorophenylcarbamate) stationary phase, such as CHIRALPAK ID-3.[13]
Suboptimal Mobile Phase - Organic Modifier: Evaluate different organic modifiers like acetonitrile, methanol, and ethanol. The polarity of the modifier affects the interaction between the analyte and the CSP. - Additives: For basic compounds like Daclatasvir, the addition of a small amount of a basic additive (e.g., diethylamine, DEA) to the mobile phase can improve peak shape and resolution.[14] An acidic additive may be necessary for acidic compounds.[14]
Incorrect Elution Mode For Daclatasvir isomers, normal-phase or polar organic chromatography modes have shown success.[13]

Problem 2: Poor peak shape (tailing or fronting).

Possible Cause Suggested Solution
Secondary Interactions with the Stationary Phase Add a mobile phase additive to suppress unwanted interactions. For a basic analyte like Daclatasvir, a basic additive like diethylamine (DEA) can improve peak symmetry.[14]
Sample Overload Reduce the concentration of the sample being injected.
Inappropriate Injection Solvent Dissolve the sample in the initial mobile phase to ensure good peak shape.

Problem 3: Inconsistent retention times and resolution.

Possible Cause Suggested Solution
Fluctuations in Column Temperature Use a column oven to maintain a constant and controlled temperature.[7][8][9][10]
Mobile Phase Instability Prepare fresh mobile phase daily and ensure it is properly degassed.
Column Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using gradient elution.

Experimental Protocols

Validated Chiral HPLC Method for Daclatasvir and its Enantiomer

This method has been shown to provide excellent resolution between Daclatasvir and its enantiomer.[13]

Parameter Condition
Column CHIRALPAK ID-3 (amylose tris(3-chlorophenylcarbamate))
Mobile Phase Binary Gradient: - Mobile Phase A: Acetonitrile:Diethylamine (100:0.1, v/v) - Mobile Phase B: Methanol:Diethylamine (100:0.1, v/v)
Gradient Program A specific gradient program should be developed and optimized for the specific separation needs. A gradient elution can offer improved peak shape and resolution compared to an isocratic method.[13]
Flow Rate 1.0 mL/min[13]
Column Temperature 40 °C[13]
Detection UV at 315 nm[13]

Visualizations

Chiral_Separation_Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_analysis Analysis & Evaluation cluster_troubleshoot Troubleshooting Sample Prepare Racemic Daclatasvir Standard ScreenCSP Screen Chiral Stationary Phases Sample->ScreenCSP MobilePhase Prepare Mobile Phase with Additive MobilePhase->ScreenCSP OptimizeMP Optimize Mobile Phase Composition ScreenCSP->OptimizeMP OptimizeTemp Optimize Column Temperature OptimizeMP->OptimizeTemp OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow Inject Inject Sample OptimizeFlow->Inject Evaluate Evaluate Peak Resolution & Shape Inject->Evaluate PoorRes Poor Resolution? Evaluate->PoorRes AdjustParams Adjust Parameters PoorRes->AdjustParams Yes AdjustParams->ScreenCSP

Caption: Workflow for Chiral HPLC Method Development.

Troubleshooting_Peak_Resolution Start Poor Peak Resolution CheckCSP Is the CSP appropriate? Start->CheckCSP ChangeCSP Screen different CSPs CheckCSP->ChangeCSP No CheckMP Is the Mobile Phase optimized? CheckCSP->CheckMP Yes ChangeCSP->CheckMP AdjustModifier Change organic modifier (ACN, MeOH, EtOH) CheckMP->AdjustModifier No CheckTemp Is the Temperature optimized? CheckMP->CheckTemp Yes AddAdditive Add/optimize additive (e.g., DEA) AdjustModifier->AddAdditive AddAdditive->CheckTemp AdjustTemp Vary column temperature CheckTemp->AdjustTemp No CheckFlow Is the Flow Rate optimal? CheckTemp->CheckFlow Yes AdjustTemp->CheckFlow AdjustFlow Optimize flow rate CheckFlow->AdjustFlow No Success Resolution Improved CheckFlow->Success Yes AdjustFlow->Success

Caption: Troubleshooting Decision Tree for Peak Resolution.

References

Technical Support Center: Chiral Separation of Daclatasvir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of Daclatasvir.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral HPLC separation of Daclatasvir, offering potential causes and solutions to optimize your experiments.

IssuePotential Cause(s)Suggested Solution(s)
Poor Resolution Between Enantiomers Inappropriate chiral stationary phase (CSP).Screen different polysaccharide-based CSPs. Amylose tris(3-chlorophenylcarbamate) stationary phases, such as CHIRALPAK ID-3, have shown excellent resolution.[1][2]
Suboptimal mobile phase composition.- Adjust the ratio of the organic modifier (e.g., ethanol, acetonitrile, methanol) and the non-polar component (e.g., methyl tert-butyl ether). - Introduce a basic additive like diethylamine (DEA) to the mobile phase, typically at a concentration of 0.1%, to improve peak shape and resolution, especially for basic compounds.[3] - Consider using a gradient elution program, which can enhance resolution and peak shape compared to isocratic methods.[2]
Incorrect column temperature.Optimize the column temperature. A temperature of 40°C has been used successfully in some methods.[2]
Peak Tailing Secondary interactions between the analyte and the stationary phase.- Add a basic modifier like diethylamine (DEA) to the mobile phase to minimize interactions with residual silanols on the silica-based CSP.[3] - Ensure the sample is fully dissolved in the mobile phase.
Column overload.Reduce the injection volume or the concentration of the sample.
Long Retention Times Strong retention of the analyte on the column.- Increase the proportion of the stronger eluting solvent in the mobile phase (e.g., increase the percentage of alcohol). - Optimize the flow rate. A flow rate of 1.0 mL/min is a common starting point.[2]
Irreproducible Results Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using gradient elution or after changing the mobile phase.
Mobile phase instability.Prepare fresh mobile phase daily and ensure it is properly degassed.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[2]

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase is most effective for Daclatasvir separation?

A1: Polysaccharide-based chiral stationary phases have demonstrated high effectiveness. Specifically, amylose tris(3-chlorophenylcarbamate) phases, such as CHIRALPAK ID-3, and cellulose-based phases like Chiralpak IC have been successfully used to achieve excellent resolution between Daclatasvir and its enantiomer.[1][2][3]

Q2: What are the recommended mobile phases for the chiral separation of Daclatasvir?

A2: Normal-phase and polar organic chromatography modes are commonly employed. Successful separations have been achieved using:

  • A binary gradient of acetonitrile with diethylamine and methanol with diethylamine.[2]

  • An isocratic mobile phase of methyl tert-butyl ether (containing 0.1% diethylamine) and ethanol in an 88:12 ratio.[3]

Q3: What is the role of diethylamine (DEA) in the mobile phase?

A3: Diethylamine is a basic additive used to improve peak shape and resolution. It is particularly effective for basic compounds like Daclatasvir as it can suppress unwanted interactions between the analyte and the acidic silanol groups on the surface of the silica-based chiral stationary phase, thereby reducing peak tailing.[3]

Q4: What detection wavelength should be used for Daclatasvir?

A4: UV detection is commonly used for Daclatasvir. Wavelengths of 305 nm and 315 nm have been reported to provide good sensitivity.[2][3]

Q5: Can a gradient elution method be beneficial for Daclatasvir chiral separation?

A5: Yes, a gradient elution method can offer advantages over an isocratic method. It can lead to improved peak shape and better resolution between the enantiomers of Daclatasvir, while also potentially reducing the analysis time.[2]

Experimental Protocols

Protocol 1: Gradient Chiral HPLC Method

This protocol is based on a validated method for the chiral separation of Daclatasvir using a gradient elution mode.[2]

Chromatographic Conditions:

ParameterValue
Column CHIRALPAK ID-3 (amylose tris(3-chlorophenylcarbamate) stationary phase)
Mobile Phase A Acetonitrile : Diethylamine
Mobile Phase B Methanol : Diethylamine
Gradient Binary Gradient (specific gradient profile should be optimized)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 315 nm
Protocol 2: Isocratic Chiral HPLC Method

This protocol describes an isocratic method for the separation of Daclatasvir and its enantiomers.[3]

Chromatographic Conditions:

ParameterValue
Column Chiralpak IC
Mobile Phase Methyl tert-butyl ether (containing 0.1% diethylamine) : Ethanol (88:12 v/v)
Flow Rate Not specified (start with 1.0 mL/min and optimize)
Detection UV at 305 nm

Visualizations

Workflow_for_Mobile_Phase_Optimization cluster_Start Initial Setup cluster_Screening Mobile Phase Screening cluster_Optimization Optimization cluster_Validation Method Validation Start Select Chiral Column (e.g., CHIRALPAK ID-3) Screen_Solvents Screen Primary Solvents (e.g., Acetonitrile, Methanol, Methyl tert-butyl ether, Ethanol) Start->Screen_Solvents Add_Additive Incorporate Additive (e.g., 0.1% Diethylamine) Screen_Solvents->Add_Additive Adjust_Ratio Adjust Solvent Ratio Add_Additive->Adjust_Ratio Optimize_Temp Optimize Temperature (e.g., 40°C) Adjust_Ratio->Optimize_Temp Gradient_vs_Isocratic Evaluate Gradient vs. Isocratic Elution Optimize_Temp->Gradient_vs_Isocratic Validate Validate Method (Linearity, Accuracy, Precision) Gradient_vs_Isocratic->Validate Optimized Method

Caption: Workflow for optimizing the mobile phase in Daclatasvir chiral separation.

Troubleshooting_Logic Start Analysis Start Problem Poor Resolution? Start->Problem Check_Column Verify Correct CSP Problem->Check_Column Yes Good_Resolution Acceptable Resolution Problem->Good_Resolution No Adjust_Mobile_Phase Adjust Mobile Phase (Solvent Ratio, Additive) Check_Column->Adjust_Mobile_Phase Optimize_Conditions Optimize Temperature & Flow Rate Adjust_Mobile_Phase->Optimize_Conditions Optimize_Conditions->Problem

Caption: Troubleshooting logic for poor resolution in chiral separation.

References

Technical Support Center: Daclatasvir RSSR Isomer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding poor peak shape encountered during the chromatographic analysis of the Daclatasvir RSSR Isomer.

Troubleshooting Guide

Poor peak shape in HPLC analysis of the this compound can manifest as peak tailing, fronting, or splitting. This guide provides a systematic approach to identifying and resolving these issues.

Question: My chromatogram for the this compound shows significant peak tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing is a common issue, particularly for basic compounds like Daclatasvir, and can be caused by several factors. Here is a step-by-step troubleshooting workflow:

G cluster_0 Troubleshooting Peak Tailing cluster_1 Column Issues cluster_2 Mobile Phase Issues cluster_3 Sample Issues cluster_4 System Issues start Start: Poor Peak Shape (Tailing) check_column 1. Check Column Chemistry & Health start->check_column check_mobile_phase 2. Evaluate Mobile Phase check_column->check_mobile_phase If problem persists secondary_interactions Secondary Interactions with Silanols check_column->secondary_interactions check_sample 3. Assess Sample Preparation & Load check_mobile_phase->check_sample If problem persists improper_ph Inappropriate pH check_mobile_phase->improper_ph check_system 4. Inspect HPLC System check_sample->check_system If problem persists sample_overload Sample Overload check_sample->sample_overload solution Resolution: Symmetrical Peak check_system->solution After addressing issues dead_volume Excessive Dead Volume check_system->dead_volume column_void Column Void/Bed Deformation column_contamination Column Contamination buffer_issues Inadequate Buffering sample_solvent Inappropriate Sample Solvent leaks Leaks

Figure 1: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Column Chemistry and Health:

    • Secondary Interactions: Daclatasvir is a basic compound and can interact with acidic silanol groups on the surface of silica-based columns, leading to tailing.

      • Solution: Use an end-capped column to minimize silanol interactions. Operating the mobile phase at a lower pH can also protonate the silanol groups, reducing these secondary interactions.[1]

    • Column Void: A void at the inlet of the column can cause peak distortion.

      • Solution: Check for voids and if necessary, repack or replace the column. Using a guard column can help protect the analytical column.[1]

  • Mobile Phase Composition:

    • Inappropriate pH: The pH of the mobile phase is critical for controlling the ionization state of Daclatasvir and obtaining good peak shape. For basic analytes, a mobile phase pH below their pKa will result in the analyte being primarily in its charged form, which can lead to better peak shape.[2]

      • Solution: Adjust the mobile phase pH. For Daclatasvir, a pH around 3.0 to 4.0 has been shown to provide good resolution and peak shape.[3][4]

    • Inadequate Buffering: An unbuffered or poorly buffered mobile phase can lead to pH shifts on the column, causing peak tailing.

      • Solution: Ensure the mobile phase contains an appropriate buffer at a suitable concentration (e.g., 0.05 M phosphate buffer).[4]

  • Sample Preparation and Loading:

    • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[1]

      • Solution: Reduce the sample concentration or injection volume.

    • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Question: I am observing peak fronting for the this compound. What could be the cause?

Answer:

Peak fronting is less common than tailing but can occur due to the following reasons:

  • Sample Overload: Similar to tailing, overloading the column can also manifest as fronting.[1]

    • Solution: Dilute the sample or reduce the injection volume.

  • Poor Sample Solubility: If the analyte is not fully soluble in the mobile phase, it can lead to fronting.[1]

    • Solution: Ensure the sample is completely dissolved. It may be necessary to change the sample solvent, but be mindful of its strength relative to the mobile phase.

  • Column Collapse: A physical collapse of the column bed can lead to fronting. This can be caused by operating outside the column's recommended pressure or pH range.

    • Solution: Replace the column and ensure operating conditions are within the manufacturer's specifications.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is recommended for the analysis of Daclatasvir and its isomers?

A1: For chiral separation of Daclatasvir and its isomers, including the RSSR isomer, a chiral stationary phase is required. An amylose-based immobilized chiral stationary phase, such as CHIRALPAK ID-3, has been shown to provide excellent resolution.[5] For general analysis of Daclatasvir and its related substances, a C18 or a phenyl column can be used.[6][7]

Q2: What are the typical mobile phase compositions used for Daclatasvir analysis?

A2: The choice of mobile phase depends on whether a chiral or a reversed-phase separation is being performed.

Analysis Type Mobile Phase Composition Reference
Chiral SeparationAcetonitrile:Diethylamine and Methanol:Diethylamine (gradient)[5]
Reversed-PhaseAcetonitrile and 0.05% o-phosphoric acid (50:50 v/v)[7]
Reversed-Phase0.05 M phosphate buffer (pH 4.0) and Acetonitrile (60:40 v/v)[4]
UPLC0.03 M sodium perchlorate with 0.002 M 1-octanesulfonic acid sodium salt (pH 2.5) and Acetonitrile[6]

Q3: How does column temperature affect the separation of Daclatasvir isomers?

A3: Column temperature can have a significant impact on chiral separations. Generally, lower temperatures improve chiral resolution.[4] However, for some polysaccharide-based chiral columns, an increase in temperature can lead to increased retention and separation factors.[1] For the chiral separation of Daclatasvir, a column temperature of 40°C has been used successfully.[5] It is an important parameter to optimize for your specific method.

Q4: What is a suitable sample preparation procedure for Daclatasvir tablets?

A4: A common procedure involves the following steps:

  • Weigh and finely powder a number of tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of Daclatasvir.

  • Dissolve the powder in a suitable diluent (often the mobile phase or a compatible solvent).

  • Use sonication to ensure complete dissolution.

  • Dilute the solution to the desired concentration.

  • Filter the final solution through a 0.22 µm or 0.45 µm filter before injection.[6][8]

Experimental Protocols

Protocol 1: Chiral HPLC Method for Daclatasvir and its Enantiomer

This protocol is based on the method developed by Srinivasu, G., et al.[5]

  • Column: CHIRALPAK ID-3 (amylose tris (3-chlorophenylcarbamate) stationary phase)

  • Mobile Phase: Binary gradient of Acetonitrile:Diethylamine and Methanol:Diethylamine

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 315 nm

Protocol 2: Reversed-Phase HPLC Method for Daclatasvir

This protocol is based on the method described by S. Ashwini, et al.[7]

  • Column: Hypersil C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 0.05% o-phosphoric acid in water (50:50 v/v)

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 315 nm

  • Injection Volume: 10 µL

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between potential causes and the resulting poor peak shape in HPLC.

G cluster_causes Potential Causes cluster_effects Observed Peak Shape Problems col_issues Column Issues (e.g., Voids, Contamination, Secondary Interactions) tailing Peak Tailing col_issues->tailing fronting Peak Fronting col_issues->fronting splitting Peak Splitting col_issues->splitting mp_issues Mobile Phase Issues (e.g., Incorrect pH, No Buffer) mp_issues->tailing sample_issues Sample Issues (e.g., Overload, Wrong Solvent) sample_issues->tailing sample_issues->fronting system_issues System Issues (e.g., Dead Volume, Leaks) system_issues->tailing system_issues->splitting

Figure 2: Cause-and-effect diagram for poor peak shape.

References

Technical Support Center: Enhancing Daclatasvir RSSR Isomer Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Daclatasvir (DCV) RSSR isomer detection during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for the separation and detection of Daclatasvir and its isomers?

A1: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] These methods are often used for stability-indicating assays and the determination of impurities.[4][5][6] For chiral separations, such as isolating the RSSR isomer, chiral HPLC is specifically employed.[7][8]

Q2: How can I improve the resolution between Daclatasvir and its RSSR isomer?

A2: Improving resolution involves optimizing several chromatographic parameters. Key strategies include:

  • Column Selection: Employing a chiral stationary phase is crucial for separating enantiomers and diastereomers.[7][8] For instance, an amylose tris(3-chlorophenylcarbamate) stationary phase (e.g., CHIRALPAK ID-3) has shown excellent resolution.[7]

  • Mobile Phase Composition: Adjusting the mobile phase composition, including the ratio of organic solvents (e.g., acetonitrile, methanol) and the use of additives like diethylamine, can significantly impact selectivity.[7]

  • Gradient Elution: A gradient elution program can provide better peak shape and resolution compared to isocratic methods.[7]

  • Temperature: Optimizing the column temperature can influence the separation. A temperature of 40°C has been used effectively.[7]

  • Flow Rate: A lower flow rate can sometimes enhance separation, though it may increase the run time.[9]

Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for Daclatasvir isomer analysis?

A3: The LOD and LOQ are method-dependent. For a chiral HPLC method, the LOD and LOQ for the enantiomer of Daclatasvir were found to be 0.083 µg/mL and 0.25 µg/mL, respectively.[7] For a stability-indicating HPTLC method, the LOD and LOQ were 95 ng/band and 313.5 ng/band, respectively.[10] UPLC-MS/MS methods can offer even higher sensitivity, with linearity observed in the low ng/mL range.[3][11]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseRecommended Solution
Column Overload Reduce the sample concentration or injection volume.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.[9]
Column Contamination or Degradation Wash the column with a strong solvent or replace the column if necessary.
Secondary Interactions with Stationary Phase Add a competing agent to the mobile phase (e.g., triethylamine) to block active sites on the stationary phase.[12]
Issue 2: Low Signal Intensity or Poor Sensitivity

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Detector Wavelength (UV) Determine the optimal wavelength for Daclatasvir detection by running a UV scan. Wavelengths around 306-315 nm are commonly used.[5][7]
Inadequate Ionization (MS) Optimize the mass spectrometer source parameters, such as electrospray voltage and gas flows. Positive ion mode is typically used for Daclatasvir.[3][13]
Sample Dilution Concentrate the sample if possible, or use a more sensitive analytical technique like UPLC-MS/MS.[13]
Matrix Effects (in biological samples) Improve the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation) to remove interfering substances.
Issue 3: Unstable Baseline

Possible Causes and Solutions:

CauseRecommended Solution
Air Bubbles in the System Degas the mobile phase thoroughly before use.
Pump Malfunction Check the pump for leaks and ensure proper check valve function.
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents.
Detector Fluctuation Allow the detector lamp to warm up sufficiently.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Daclatasvir Isomer Separation

This protocol is based on a validated method for the separation of Daclatasvir and its enantiomer/diastereomers.[7]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: CHIRALPAK ID-3 (amylose tris(3-chlorophenylcarbamate) stationary phase).

  • Mobile Phase: A binary gradient of acetonitrile:diethylamine and methanol:diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 315 nm.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., mobile phase) to the desired concentration.

Protocol 2: UPLC-MS/MS Method for Sensitive Quantification

This protocol is adapted from methods for the quantification of Daclatasvir in human plasma.[3][11][13]

  • Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) coupled to a tandem mass spectrometer (MS/MS).

  • Column: Acquity UPLC HSS C18 (50 x 2.1 mm, 1.8 µm) or similar.[11]

  • Mobile Phase: Isocratic or gradient elution with a mixture of 10 mM ammonium formate (pH 3.5) and acetonitrile.[11]

  • Flow Rate: 0.30 mL/min.[11]

  • Mass Spectrometer: Operated in multiple-reaction monitoring (MRM) mode with positive electrospray ionization.

  • MRM Transitions: Specific precursor-to-product ion transitions for Daclatasvir and its isomers should be optimized. For Daclatasvir, a transition of m/z 739.4 → 339.27 has been reported.[13]

  • Sample Preparation: For plasma samples, protein precipitation with acetonitrile is a common and simple method.[13]

Quantitative Data Summary

Table 1: Chromatographic Parameters for Daclatasvir Analysis

ParameterChiral HPLC Method[7]Stability-Indicating HPLC Method[5]UPLC-MS/MS Method[11]
Column CHIRALPAK ID-3Waters C8 (4.6x250mm, 5µm)Acquity UPLC HSS C18 (50x2.1mm, 1.8µm)
Mobile Phase Acetonitrile/Methanol with Diethylamine (gradient)Phosphate buffer (pH 2.5) and Acetonitrile (75:25 v/v)10 mM Ammonium Formate (pH 3.5) and Acetonitrile
Flow Rate 1.0 mL/min1.2 mL/min0.30 mL/min
Detection UV at 315 nmUV at 306 nmMS/MS (MRM)
Retention Time Varies with isomer5.4 min< 1.2 min

Table 2: Sensitivity and Linearity Data

MethodAnalyteLinearity RangeLODLOQ
Chiral HPLC[7]EnantiomerNot Specified0.083 µg/mL0.25 µg/mL
HPTLC[10]Daclatasvir400-900 ng/band95 ng/band313.5 ng/band
UPLC-MS/MS[11]Daclatasvir5-4000 ng/mLNot Reported5 ng/mL
HPLC-DAD[5]Daclatasvir0.6-60 µg/mLNot ReportedNot Reported

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Daclatasvir Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Standard RSSR Isomer Standard Standard->Dissolution HPLC Chiral HPLC System Dissolution->HPLC Inject Column Chiral Column (e.g., CHIRALPAK ID-3) HPLC->Column Detection UV Detector (315 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Sensitivity Assess Sensitivity (LOD/LOQ) Integration->Sensitivity

Caption: Workflow for Chiral HPLC Analysis of Daclatasvir RSSR Isomer.

Caption: Decision Tree for Troubleshooting Daclatasvir Isomer Analysis.

References

Reducing run time in HPLC analysis of Daclatasvir isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the run time of High-Performance Liquid Chromatography (HPLC) analysis for Daclatasvir and its isomers.

Frequently Asked Questions (FAQs)

Q1: My current HPLC method for Daclatasvir isomer analysis is too slow. What are the primary factors I should consider to reduce the run time?

A1: To reduce HPLC run time, you should focus on optimizing several key parameters: the column (length, particle size, and chemistry), the mobile phase composition and flow rate, and the instrument settings. Transitioning to Ultra-High-Performance Liquid Chromatography (UPLC) or Supercritical Fluid Chromatography (SFC) can also offer significant time savings.

Q2: Can I simply increase the flow rate to shorten the analysis time?

A2: While increasing the flow rate will reduce the run time, it will also increase the backpressure and may lead to a loss of resolution between the isomers. It is crucial to find a balance where the run time is reduced without compromising the critical separation of the Daclatasvir isomers. Modern HPLC and UPLC systems are designed to handle higher backpressures, allowing for faster flow rates with smaller particle size columns.

Q3: What role does the HPLC column play in reducing run time?

A3: The column is a critical factor. Shorter columns and columns packed with smaller particles (e.g., sub-2 µm for UPLC) will significantly reduce run time while often improving or maintaining resolution. For chiral separations, selecting the most appropriate chiral stationary phase (CSP) is essential for achieving separation in the shortest possible time.

Q4: Is it possible to switch from a gradient method to an isocratic method to save time?

A4: If the isomers are well-resolved, an isocratic method can be faster as it eliminates the need for gradient ramping and column re-equilibration. However, for complex separations with multiple isomers, a gradient is often necessary to achieve adequate resolution. A steeper gradient can sometimes reduce the run time, but this needs to be carefully optimized to avoid co-elution.

Q5: Are there alternative technologies to HPLC that are significantly faster for chiral separations?

A5: Yes, Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations and is often significantly faster than HPLC.[1][2] SFC uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for much higher flow rates and faster separations without a significant loss in efficiency. Exploring method development in SFC is highly recommended for a substantial reduction in run time for Daclatasvir isomer analysis.

Troubleshooting Guide: Reducing HPLC Run Time for Daclatasvir Isomer Analysis

This guide provides a systematic approach to troubleshooting and reducing the run time of your HPLC analysis of Daclatasvir isomers.

Problem: Long Analysis Time

Below is a decision tree to guide you through the process of reducing your HPLC run time.

G Troubleshooting Workflow for Reducing HPLC Run Time start Start: Long Run Time check_resolution Is the resolution of critical isomer pairs > 1.5? start->check_resolution increase_flow Increase Flow Rate (e.g., by 25-50%) check_resolution->increase_flow Yes optimize_column Optimize Column Parameters check_resolution->optimize_column No check_pressure Is backpressure within instrument limits? increase_flow->check_pressure check_pressure->optimize_column No end End: Optimized, Faster Method check_pressure->end Yes shorter_column Use a shorter column (e.g., 150 mm -> 100 mm) optimize_column->shorter_column smaller_particles Use a column with smaller particles (e.g., 5 µm -> 3 µm or sub-2 µm for UPLC) optimize_column->smaller_particles optimize_mobile_phase Optimize Mobile Phase shorter_column->optimize_mobile_phase smaller_particles->optimize_mobile_phase increase_organic Increase percentage of organic solvent (for reversed-phase) optimize_mobile_phase->increase_organic change_modifier Change organic modifier (e.g., Methanol to Acetonitrile) optimize_mobile_phase->change_modifier consider_sfc Consider Advanced Technologies increase_organic->consider_sfc change_modifier->consider_sfc transfer_to_sfc Develop a Supercritical Fluid Chromatography (SFC) method consider_sfc->transfer_to_sfc transfer_to_sfc->end

Caption: A decision tree for systematically reducing HPLC run time.

Experimental Protocols

Baseline Chiral HPLC Method (Normal Phase)

This method is based on a published procedure for the separation of Daclatasvir and its enantiomers.[3]

ParameterCondition
Column Chiralpak IC (250 x 4.6 mm, 5 µm)
Mobile Phase Methyl tert-butyl ether (containing 0.1% diethylamine) : Ethanol (88:12, v/v)
Flow Rate 1.0 mL/min
Temperature Ambient
Detection UV at 305 nm
Injection Volume 10 µL
Expected Run Time ~25 minutes
Optimized Chiral HPLC Method (Polar Organic Gradient)

This method offers improved peak shape and resolution for Daclatasvir and its isomers.

ParameterCondition
Column CHIRALPAK ID-3 (150 x 4.6 mm, 3 µm)
Mobile Phase A Acetonitrile with 0.1% Diethylamine
Mobile Phase B Methanol with 0.1% Diethylamine
Gradient 0-5 min: 100% A; 5-20 min: 0-100% B; 20-25 min: 100% B
Flow Rate 1.0 mL/min
Temperature 40 °C
Detection UV at 315 nm
Injection Volume 5 µL
Expected Run Time ~25 minutes
Proposed Fast SFC Method

Supercritical Fluid Chromatography (SFC) is a premier technique for fast chiral separations.[1][2] The following is a proposed starting point for developing a significantly faster method for Daclatasvir isomer analysis.

ParameterStarting Condition
Column Chiralpak IC-3 (150 x 4.6 mm, 3 µm) or similar polysaccharide-based chiral column
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol with 0.1% Diethylamine
Gradient 5-40% B in 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 305 nm
Injection Volume 2 µL
Expected Run Time < 5 minutes

Data Presentation: Comparison of Methods

The following table summarizes the key quantitative data for the different analytical approaches, highlighting the potential for significant run time reduction.

ParameterBaseline HPLCOptimized HPLCProposed Fast SFC
Column Dimensions 250 x 4.6 mm, 5 µm150 x 4.6 mm, 3 µm150 x 4.6 mm, 3 µm
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Typical Run Time ~25 min~25 min< 5 min
Solvent Consumption HighModerateLow
Throughput LowLowHigh

Visualization of Method Improvement Workflow

The logical workflow for improving the run time of Daclatasvir isomer analysis can be visualized as a progression from initial method optimization to the adoption of more advanced and faster technologies.

G Workflow for Accelerating Daclatasvir Isomer Analysis cluster_0 Phase 1: Initial HPLC Method Optimization cluster_1 Phase 2: Advanced Technology Adoption cluster_2 Outcome A Existing Long Run Time HPLC Method B Optimize Flow Rate & Mobile Phase Composition A->B C Transition to Shorter Column with Smaller Particles B->C D Evaluate UPLC for Higher Efficiency C->D For moderate time saving E Develop a Fast SFC Method for Chiral Separation C->E For significant time saving D->E F High-Throughput Analysis of Daclatasvir Isomers (Run Time < 5 min) E->F

Caption: A workflow diagram illustrating the path to faster analysis.

References

Technical Support Center: Robust Separation of Daclatasvir Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Daclatasvir and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in separating Daclatasvir isomers?

A1: The primary challenges in separating Daclatasvir isomers lie in achieving adequate resolution between the main compound and its various related substances, including enantiomers, diastereomers, and degradation products.[1][2] These isomers often have very similar physicochemical properties, making their separation by conventional chromatographic techniques difficult.[3][4] Key issues include co-elution of peaks, poor peak shape, and long analysis times.[2][5]

Q2: Which type of chromatography is most effective for Daclatasvir isomer separation?

A2: Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used and effective for separating Daclatasvir and its impurities.[5][6][7] For chiral separations, where the goal is to separate enantiomers, specialized techniques such as chiral HPLC with polysaccharide-based chiral stationary phases (CSPs) or Supercritical Fluid Chromatography (SFC) are often preferred due to their high efficiency and speed.[1][3][8]

Q3: What are the recommended starting column choices for Daclatasvir isomer separation?

A3: For general-purpose separation of Daclatasvir from its process-related impurities and degradation products, reversed-phase columns are a good starting point. C18 columns are frequently reported to provide good separation.[5][9] Other stationary phases like C8 and Phenyl columns have also been successfully used.[6][10] For the specific challenge of separating enantiomers, amylose-based immobilized chiral stationary phases, such as CHIRALPAK ID-3, have shown excellent resolution.[1]

Troubleshooting Guide

Issue 1: Poor Resolution Between Daclatasvir and an Isomer/Impurity

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate stationary phaseScreen different column chemistries (e.g., C18, C8, Phenyl, or a chiral stationary phase if enantiomers are suspected).[5][6][10]Improved selectivity and separation between the critical pair.
Suboptimal mobile phase compositionAdjust the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.[5][9] Experiment with different buffers and pH values, as this can significantly impact the retention and selectivity of ionizable compounds like Daclatasvir.[2]Enhanced resolution by altering the partitioning of the analytes between the mobile and stationary phases.
Inadequate method conditionsOptimize column temperature. An increase in temperature can sometimes improve peak shape and resolution.[1][2] Adjusting the flow rate can also impact efficiency and resolution.[5]Sharper peaks and better separation.
Gradient elution not optimizedFor complex mixtures of isomers and impurities, a gradient elution program may be necessary. Optimize the gradient slope and duration to effectively separate all components.[1]Improved separation of all compounds of interest within a reasonable run time.

Issue 2: Peak Tailing or Asymmetrical Peak Shape

Potential Cause Troubleshooting Step Expected Outcome
Secondary interactions with the stationary phaseAdd an amine modifier, such as diethylamine or triethylamine, to the mobile phase, especially for basic compounds, to block active sites on the silica support.[1]Symmetrical peak shape and improved efficiency.
Inappropriate mobile phase pHAdjust the pH of the mobile phase to ensure the analyte is in a single ionic form.[2]Reduced peak tailing and more consistent retention times.
Column overloadReduce the injection volume or the concentration of the sample.Sharper, more symmetrical peaks.
Column contamination or degradationFlush the column with a strong solvent or replace the column if it is old or has been subjected to harsh conditions.Restoration of column performance and peak symmetry.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Daclatasvir and Degradation Products

This protocol is based on a stability-indicating RP-HPLC method.[5]

  • Instrumentation: Agilent 1100 HPLC system with a variable wavelength detector.

  • Column: Hypersil C18 (250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 0.05% o-phosphoric acid in water.[5]

  • Flow Rate: 0.7 mL/min.[5]

  • Column Temperature: 40 °C.[5]

  • Detection Wavelength: 315 nm.[5]

  • Injection Volume: 10 µL.[5]

  • Procedure:

    • Prepare the mobile phase and degas it for 10 minutes using an ultrasonic sonicator.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Prepare standard and sample solutions of Daclatasvir in the mobile phase.

    • Inject the solutions onto the HPLC system and record the chromatograms.

Protocol 2: Chiral HPLC for Daclatasvir Enantiomers

This protocol is designed for the separation of Daclatasvir from its enantiomer using a chiral stationary phase.[1]

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: CHIRALPAK ID-3 (amylose tris(3-chlorophenylcarbamate) stationary phase).[1]

  • Mobile Phase: A binary gradient of acetonitrile with diethylamine and methanol with diethylamine.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Detection Wavelength: 315 nm.[1]

  • Procedure:

    • Prepare the mobile phase components.

    • Set up the gradient elution program on the HPLC system.

    • Equilibrate the chiral column with the initial mobile phase composition.

    • Dissolve the Daclatasvir sample in the mobile phase.

    • Inject the sample and run the gradient program.

Data Summary

Table 1: Chromatographic Conditions for Daclatasvir Isomer Separation

Technique Column Mobile Phase Flow Rate (mL/min) Detection (nm) Reference
RP-HPLCHypersil C18 (250x4.6mm, 5µm)Acetonitrile: 0.05% o-phosphoric acid (50:50)0.7315[5]
RP-HPLCAgilent Zorbax SB C18 (250x4.6mm, 5µm)Acetonitrile: 9 mM dipotassium hydrogen orthophosphate buffer (pH 4.0) (40:60)1.0265[9]
UPLCACQUITY UPLC BEH phenyl (100x2.1mm, 1.7µm)Gradient of buffers with acetonitrile0.4305[6]
Chiral HPLCCHIRALPAK ID-3Gradient of Acetonitrile:diethylamine and methanol:diethylamine1.0315[1]

Visualizations

experimental_workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation cluster_optimization Troubleshooting & Optimization prep_sample Prepare Daclatasvir Sample injection Inject Sample prep_sample->injection prep_mobile Prepare Mobile Phase equilibrate Equilibrate Column prep_mobile->equilibrate equilibrate->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq peak_int Peak Integration & Analysis data_acq->peak_int eval Evaluate Resolution & Peak Shape peak_int->eval is_ok Separation Acceptable? eval->is_ok adjust_params Adjust Method Parameters is_ok->adjust_params No report Report Results is_ok->report Yes adjust_params->prep_mobile adjust_params->equilibrate

Caption: Experimental workflow for Daclatasvir isomer separation.

troubleshooting_logic start Poor Resolution Observed check_mobile Is Mobile Phase Composition Optimal? start->check_mobile adjust_mobile Adjust Organic/Aqueous Ratio or pH check_mobile->adjust_mobile No check_column Is the Column Chemistry Appropriate? check_mobile->check_column Yes adjust_mobile->start screen_columns Screen Different Stationary Phases (C18, Phenyl, Chiral) check_column->screen_columns No check_temp Is Temperature Optimized? check_column->check_temp Yes screen_columns->start adjust_temp Vary Column Temperature check_temp->adjust_temp No end Resolution Improved check_temp->end Yes adjust_temp->start

Caption: Troubleshooting logic for poor resolution in Daclatasvir separation.

References

Navigating the Matrix: A Technical Support Hub for Daclatasvir RSSR Isomer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of matrix effects in the analysis of the Daclatasvir RSSR isomer. Our resources are designed to help you optimize your analytical methods, ensure data accuracy, and overcome common experimental hurdles.

Troubleshooting Guide: Overcoming Matrix Effects

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS bioanalysis. This guide provides a structured approach to identifying and mitigating these effects during this compound analysis.

Initial Assessment of Matrix Effects

Question: How can I determine if my this compound analysis is affected by matrix effects?

Answer:

Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a standard solution of the this compound is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any deviation from a stable baseline in the mass spectrometer signal for the isomer indicates the presence of matrix effects at that retention time.

  • Post-Extraction Spike: This quantitative method compares the response of the analyte in a pre-extracted blank matrix spiked with the analyte to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

    MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Mitigation Strategies

Question: I have confirmed the presence of significant matrix effects. What are the primary strategies to overcome them?

Answer:

There are three main approaches to mitigate matrix effects:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.

  • Optimize Chromatographic Conditions: This aims to separate the this compound from co-eluting matrix components.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.

The following sections provide detailed protocols and troubleshooting for each of these strategies.

Experimental Protocols

Sample Preparation

Effective sample preparation is the first and most critical step in reducing matrix effects. Below are protocols for Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

A study on the simultaneous quantification of Daclatasvir and Sofosbuvir in human plasma found that SPE provided better recovery and lower matrix effects compared to LLE[1].

Protocol:

  • Cartridge: Mixed-mode cation exchange cartridges are often effective for basic compounds like Daclatasvir.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).

  • Sample Loading: To 100 µL of plasma sample, add 25 µL of the internal standard working solution and 100 µL of 1% formic acid. Vortex and load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound and the internal standard with 1 mL of a strong organic solvent, often with a basic modifier (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase.

Troubleshooting SPE:

IssuePotential CauseSuggested Solution
Low Recovery Incomplete elution.Increase the strength or volume of the elution solvent. Consider a different elution solvent.
Analyte breakthrough during loading or washing.Decrease the flow rate during sample loading. Use a less organic wash solvent.
High Matrix Effects Inefficient removal of interfering compounds.Optimize the wash steps with different solvent compositions.
Inappropriate sorbent chemistry.Screen different SPE sorbents (e.g., reversed-phase, ion-exchange).

While SPE is often preferred, LLE can be a viable alternative.

Protocol:

  • Sample Preparation: To 100 µL of plasma, add 25 µL of the internal standard working solution and 100 µL of a basifying agent (e.g., 0.1 M sodium carbonate) to ensure Daclatasvir is in its free base form.

  • Extraction: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Aspiration and Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.

Troubleshooting LLE:

IssuePotential CauseSuggested Solution
Low Recovery Incorrect pH for extraction.Ensure the pH of the aqueous phase is at least 2 units above the pKa of Daclatasvir.
Suboptimal extraction solvent.Screen different extraction solvents (e.g., dichloromethane, hexane/isoamyl alcohol mixtures).
Emulsion Formation High protein or lipid content in the sample.Add a small amount of a salt (e.g., sodium chloride) to the aqueous phase before extraction.
Chromatographic Separation

Optimizing the chromatographic conditions is crucial for separating the this compound from interfering matrix components. A published method for the chiral separation of Daclatasvir isomers provides a strong starting point.

Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase, such as an amylose or cellulose-based column, is effective for separating Daclatasvir isomers.

  • Mobile Phase: A gradient elution with a mixture of a polar organic solvent (e.g., acetonitrile or methanol) and a basic additive (e.g., diethylamine) is often used.

    • Example Gradient: Start with a lower percentage of the stronger eluting solvent and gradually increase it to elute the isomers.

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Column Temperature: Maintaining a consistent column temperature (e.g., 25-40°C) is critical for reproducible chiral separations.

Troubleshooting Chromatography:

IssuePotential CauseSuggested Solution
Poor Peak Shape Incompatible sample solvent.Ensure the sample is reconstituted in a solvent similar in strength to the initial mobile phase.
Column contamination.Implement a column wash procedure after each batch of samples.
Poor Resolution between Isomers Suboptimal mobile phase composition.Adjust the ratio of the organic solvents and the concentration of the basic additive.
Inappropriate column temperature.Evaluate the effect of different column temperatures on the separation.
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS)

The use of a SIL-IS is the most robust method for compensating for matrix effects. A deuterated form of the this compound, This compound-d6 , is commercially available and is the ideal internal standard.

Implementation:

  • Prepare a working solution of this compound-d6.

  • Add a consistent volume of the SIL-IS working solution to all samples, calibration standards, and quality control samples.

  • The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the peak area ratio of the analyte to the SIL-IS.

Quantitative Data Summary

While specific data for the RSSR isomer is limited in the public domain, the following table summarizes typical performance metrics from a validated method for Daclatasvir in human plasma, which can serve as a benchmark for your method development.

ParameterSolid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery > 85%Variable, often lower than SPE
Matrix Effect Minimized (<15% CV)Can be significant (>15% CV)
Lower Limit of Quantification (LLOQ) ~1 ng/mLOften higher than SPE

Frequently Asked Questions (FAQs)

Q1: Why am I seeing ion suppression even after using a thorough sample preparation method?

A1: Some endogenous matrix components, such as phospholipids, can be difficult to remove completely and are known to cause significant ion suppression. Consider using a phospholipid removal plate or a more rigorous SPE wash protocol. Also, ensure your chromatography is effectively separating your analyte from the regions of highest matrix interference.

Q2: Can I use a different internal standard if a stable isotope-labeled one is not available?

A2: While a SIL-IS is ideal, a structural analog can be used as an alternative. However, it is crucial to demonstrate that the analog's chromatographic behavior and ionization are very similar to the this compound to ensure it effectively compensates for matrix effects.

Q3: My peak shape for the RSSR isomer is broad and tailing. What should I check first?

A3: First, check the composition of your sample diluent. If it is significantly stronger than your initial mobile phase, it can cause peak distortion. Also, ensure the pH of your mobile phase is appropriate for the basic nature of Daclatasvir to prevent unwanted interactions with the stationary phase.

Q4: How often should I assess matrix effects?

A4: Matrix effects should be thoroughly evaluated during method development and validation. It is also good practice to periodically reassess matrix effects, especially if you observe changes in assay performance or are analyzing samples from a different patient population.

Visualizing the Workflow

The following diagram illustrates a typical workflow for analyzing the this compound while mitigating matrix effects.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add SIL-IS (this compound-d6) plasma->add_is spe Solid Phase Extraction (SPE) (Condition, Load, Wash, Elute) add_is->spe evap Evaporate & Reconstitute spe->evap lc Chiral HPLC Separation evap->lc Inject ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Processing (Analyte/IS Ratio) ms->data

Caption: Workflow for this compound Analysis with Matrix Effect Mitigation.

This workflow highlights the key stages from sample preparation to data analysis, emphasizing the integration of a stable isotope-labeled internal standard and a robust solid-phase extraction protocol to ensure accurate and reliable results.

References

Technical Support Center: Analysis of Daclatasvir and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daclatasvir and its isomers. The focus is on preventing on-column degradation during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of Daclatasvir degradation during HPLC analysis?

A1: Daclatasvir is susceptible to degradation under several conditions, which can lead to the appearance of extraneous peaks and inaccurate quantification during HPLC analysis. The primary causes of on-column degradation are:

  • pH of the Mobile Phase: Daclatasvir is known to degrade in both acidic and alkaline environments.[1][2][3] The imidazole and carbamate moieties of the molecule are particularly susceptible to hydrolysis under these conditions.[4][5]

  • Oxidative Stress: The presence of oxidizing agents in the mobile phase or samples can lead to the degradation of Daclatasvir.[1][2][4]

  • High Temperature: Elevated column temperatures can accelerate degradation reactions.

  • Active Sites on the Stationary Phase: Unwanted interactions with the stationary phase material, such as exposed silanol groups, can catalyze degradation.

Q2: What are the known degradation products of Daclatasvir?

A2: Forced degradation studies have identified several degradation products of Daclatasvir under various stress conditions. These are often denoted as D1, D2, D3, etc., in chromatograms. The specific degradants formed depend on the nature of the stressor (acid, base, or oxidation).[1][3]

Q3: Is Daclatasvir sensitive to light?

A3: No, studies have shown that Daclatasvir is stable under photolytic conditions, meaning exposure to UV or visible light is not a significant cause for degradation.[1][2][4]

Q4: How can I identify if on-column degradation is occurring?

A4: Signs of on-column degradation of Daclatasvir or its isomers include:

  • Appearance of new, unexpected peaks in the chromatogram.

  • Poor peak shape (e.g., tailing, fronting, or splitting) for the main analyte peak.

  • Loss of analyte signal intensity over a series of injections.

  • Inconsistent retention times.

  • Failure to meet system suitability criteria.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the chromatographic analysis of Daclatasvir and its isomers.

Problem Potential Cause Recommended Solution
Appearance of extra peaks eluting near the main Daclatasvir peak. Mobile phase pH is too acidic or too basic, causing hydrolysis.Adjust the mobile phase pH to a neutral or near-neutral range. A pH between 3 and 7 is generally recommended. Consider using a buffered mobile phase, such as ammonium acetate or phosphate buffer, to maintain a stable pH.[6][7][8]
Gradual loss of Daclatasvir peak area over multiple injections. On-column degradation due to active sites on the stationary phase.Use a well-packed, high-quality column from a reputable manufacturer. Consider using a column with end-capping to minimize the interaction with residual silanol groups. A guard column can also help protect the analytical column from strongly retained impurities that might promote degradation.
Peak tailing or broadening. Secondary interactions with the stationary phase or degradation during elution.Optimize the mobile phase composition. Increasing the organic modifier concentration or changing the type of organic solvent (e.g., acetonitrile vs. methanol) can sometimes improve peak shape. Ensure the mobile phase pH is optimal for the analyte's stability.
Inconsistent results between different HPLC systems. Differences in system dwell volume, mixing efficiency, or column oven temperature control.Ensure that the method is robust by evaluating its performance across a range of parameters (e.g., flow rate, temperature, mobile phase composition) during method development.[2] Standardize parameters across all instruments used for the analysis.
Presence of oxidative degradation products. Dissolved oxygen in the mobile phase or contaminated solvents.Degas the mobile phase thoroughly before use and keep it blanketed with an inert gas like helium during the analytical run. Use high-purity, HPLC-grade solvents to minimize contaminants.[1]

Experimental Protocols

Below are detailed methodologies for experiments relevant to the analysis of Daclatasvir, based on published literature.

Protocol 1: Stability-Indicating RP-HPLC Method for Daclatasvir

This protocol is adapted from a validated method for the determination of Daclatasvir in the presence of its degradation products.[1][3]

  • Instrumentation: Agilent 1100 series HPLC system with a UV detector.

  • Column: Hypersil C18 (250 mm x 4.6 mm, 5 µm particle size).[1][3]

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 0.05% o-phosphoric acid in water.[1][3]

  • Flow Rate: 0.7 mL/min.[1][3]

  • Detection Wavelength: 315 nm.[1][3]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for inducing the degradation of Daclatasvir to study its stability profile.[1][8]

  • Acid Hydrolysis: Reflux 20 mg of Daclatasvir in 20 mL of 0.1 N HCl at 60°C for 4 hours.[1]

  • Base Hydrolysis: Reflux 20 mg of Daclatasvir in 20 mL of 0.1 N NaOH at 60°C for 4 hours.[1]

  • Oxidative Degradation: Reflux 20 mg of Daclatasvir in 20 mL of 30% H₂O₂ at 60°C for 6 hours.[1]

  • Neutral Hydrolysis: Reflux 20 mg of Daclatasvir in 20 mL of water at 60°C for 4 hours.[1]

  • Photolytic Degradation: Expose a thin layer of solid Daclatasvir powder to direct sunlight for 10 days or to UV light (200 Wh/m²) and visible light (1.2 million lux hours) for 15 days.[1]

After exposure to the stress conditions, samples are diluted to an appropriate concentration and analyzed using a stability-indicating HPLC method.

Data Presentation

Table 1: Chromatographic Conditions for Daclatasvir Analysis
Parameter Method 1 Method 2 Method 3
Column Hypersil C18 (250 x 4.6 mm, 5 µm)[1][3]Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm)[6]Agilent Zorbax SB C18 (250 x 4.6 mm, 5 µm)[9]
Mobile Phase Acetonitrile: 0.05% o-phosphoric acid (50:50 v/v)[1][3]Methanol: 0.01M Ammonium acetate pH 3.5 (80:20 v/v)[6]Acetonitrile: 9 mM Dipotassium hydrogen orthophosphate buffer pH 4 (40:60 v/v)[9]
Flow Rate 0.7 mL/min[1][3]1.0 mL/min[6]1.0 mL/min[9]
Detection Wavelength 315 nm[1][3]284 nm[6]265 nm[9]
Retention Time (min) 3.76[1][3]7.79[6]5.5[9]
Table 2: Summary of Daclatasvir Degradation Products
Stress Condition Degradation Products (tR, min) Mass Fragments (m/z) Reference
Acidic (0.1 N HCl) 3.863, 4.121, 4.783339.1, 561.2[1][3]
Basic (0.1 N NaOH) 5.188, 5.469294.1, 339.1, 505.2, 527.2[1][3]
Oxidative (30% H₂O₂) 4.038301.1, 339.1[1][3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Daclatasvir Sample stress Forced Degradation (Acid, Base, Oxidative) start->stress Expose to Stressors dilution Dilution to Working Concentration stress->dilution hplc RP-HPLC System dilution->hplc Inject Sample detection UV Detection hplc->detection data Data Acquisition and Analysis detection->data

Caption: Workflow for Forced Degradation Study of Daclatasvir.

degradation_pathway cluster_acid Acidic Conditions (e.g., 0.1 N HCl) cluster_base Basic Conditions (e.g., 0.1 N NaOH) cluster_oxidative Oxidative Conditions (e.g., 30% H₂O₂) Daclatasvir Daclatasvir Degradant_A1 Degradant A1 (m/z 339.1) Daclatasvir->Degradant_A1 Degradant_A2 Degradant A2 (m/z 561.2) Daclatasvir->Degradant_A2 Degradant_B1 Degradant B1 (m/z 294.1, 505.2, 527.2) Daclatasvir->Degradant_B1 Degradant_B2 Degradant B2 (m/z 339.1) Daclatasvir->Degradant_B2 Degradant_O1 Degradant O1 (m/z 301.1) Daclatasvir->Degradant_O1 Degradant_O2 Degradant O2 (m/z 339.1) Daclatasvir->Degradant_O2

Caption: Daclatasvir Degradation Pathways under Stress Conditions.

troubleshooting_logic start Problem Observed: On-Column Degradation check_ph Is mobile phase pH within stable range (3-7)? start->check_ph adjust_ph Action: Adjust mobile phase pH and use buffer. check_ph->adjust_ph No check_oxidation Is mobile phase degassed? Are solvents high purity? check_ph->check_oxidation Yes resolved Problem Resolved adjust_ph->resolved degas_solvents Action: Degas mobile phase and use fresh HPLC-grade solvents. check_oxidation->degas_solvents No check_column Is the column old or showing poor performance? check_oxidation->check_column Yes degas_solvents->resolved replace_column Action: Replace with a new, high-quality, end-capped column. check_column->replace_column Yes check_column->resolved No replace_column->resolved

Caption: Troubleshooting Logic for On-Column Degradation.

References

Addressing baseline noise in Daclatasvir impurity profiling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Daclatasvir impurity profiling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experimental analysis, with a specific focus on resolving baseline noise.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to baseline noise in the chromatographic analysis of Daclatasvir and its impurities.

Q1: I am observing significant baseline noise in my HPLC chromatogram for Daclatasvir analysis. What are the potential causes and how can I resolve this?

A1: Baseline noise in HPLC analysis of Daclatasvir can originate from several sources, broadly categorized into mobile phase issues, hardware problems, and column-related factors.[1][2][3] A systematic approach is crucial for effective troubleshooting.

Troubleshooting Guide:

  • Isolate the Source: The first step is to determine whether the noise is originating from the pump or the detector. A simple diagnostic is to stop the pump flow. If the noise persists, the issue is likely with the detector (e.g., lamp instability). If the noise disappears, the source is likely the pump, mobile phase, or column.[4]

  • Mobile Phase Evaluation:

    • Degassing: Inadequate degassing of the mobile phase is a common cause of baseline noise, as dissolved gases can form microbubbles that interfere with the detector signal.[1][2] Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.[5][6]

    • Solvent Quality and Preparation: Use high-purity (HPLC or LC-MS grade) solvents and reagents.[2][7] Contaminants in lower-grade solvents can contribute to a noisy baseline, especially in gradient elution.[2][8] Always filter the mobile phase through a 0.45 µm or smaller filter to remove particulate matter.[5][9][10]

    • Mobile Phase Composition: Ensure proper mixing of mobile phase components, especially when using buffers. Incomplete mixing can lead to fluctuations in the baseline.[11] For Daclatasvir analysis, common mobile phases include mixtures of acetonitrile with phosphate buffers or organic acids like ortho-phosphoric acid.[5][9][10][12]

  • HPLC System Hardware:

    • Pump: Worn pump seals, pistons, or malfunctioning check valves can cause pressure pulsations, leading to a rhythmic baseline noise.[1][2][11] Regular maintenance of these components is essential.

    • Detector: A failing detector lamp (e.g., deuterium lamp in a UV detector) can cause erratic baseline behavior.[1][13] Check the lamp's intensity and replace it if necessary. Contamination in the detector flow cell can also be a source of noise; flushing the cell with a strong, appropriate solvent can help.[7]

    • Injector: A dirty or leaking injector can introduce noise. Ensure the injector rotor seal is not worn and that the syringe is clean.

  • Column Health:

    • Contamination: A contaminated column can leach impurities, causing baseline noise.[2] Flushing the column with a strong solvent is recommended. Using a guard column can help protect the analytical column from contaminants in the sample matrix.[1]

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting an analysis. Insufficient equilibration, especially when changing mobile phases, can lead to baseline drift and noise.[7]

Q2: I am using a gradient elution method for separating Daclatasvir and its impurities, and I notice a significant baseline drift. What could be the cause?

A2: Baseline drift during gradient elution is a common issue and can often be attributed to differences in the UV absorbance of the mobile phase components at the detection wavelength.[6][8]

Troubleshooting Guide:

  • Mobile Phase Absorbance: Check the UV absorbance of your individual mobile phase solvents (e.g., your aqueous buffer and your organic solvent like acetonitrile) at the detection wavelength used for Daclatasvir (typically around 304-320 nm).[9][10] If one solvent absorbs significantly more than the other, the baseline will drift as the mobile phase composition changes during the gradient.

  • Solvent Purity: Impurities in one of the mobile phase solvents can lead to a drifting baseline as the concentration of that solvent increases during the gradient run.[8] Using high-purity solvents is critical.

  • Temperature Fluctuations: Ensure a stable column and mobile phase temperature. Temperature fluctuations can affect the refractive index of the mobile phase and the performance of the detector, leading to baseline drift.[6][7]

  • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before starting the gradient can cause significant drift.[7] It is recommended to run the initial mobile phase through the column for an extended period to ensure a stable baseline before injection.

Experimental Protocols

Below are representative experimental protocols for the analysis of Daclatasvir, synthesized from published methods. These can serve as a starting point for method development and troubleshooting.

Table 1: Representative HPLC Method Parameters for Daclatasvir Analysis

ParameterMethod 1Method 2Method 3
Column Hypersil BDS C18 (150 x 4.6 mm, 5 µm)[10]Inertsil ODS-C18 (250 x 4.6 mm, 5 µm)[14]Hypersil C18 (250 x 4.6 mm, 5 µm)[12]
Mobile Phase 0.05M Potassium dihydrogen phosphate (pH 4.5) and Acetonitrile (50:50, v/v)[10]Acetonitrile, Methanol, and 0.1% Triethylamine buffer (pH 3.0) (25:35:40, v/v/v)[14]Acetonitrile and 0.05% o-phosphoric acid (50:50, v/v)[12]
Flow Rate 1.0 mL/min[10]1.0 mL/min[14]0.7 mL/min[12]
Detection Wavelength 320 nm[10]250 nm[14]315 nm[12]
Injection Volume 10 µL[10]Not Specified10 µL[12]
Column Temperature 25 °C[10]Ambient40 °C[12]

Protocol 1: Mobile Phase Preparation (Based on Method 1)

  • Buffer Preparation: Dissolve the appropriate amount of Potassium dihydrogen phosphate in HPLC-grade water to make a 0.05M solution. Adjust the pH to 4.5 using ortho-phosphoric acid.

  • Mobile Phase Mixture: Mix the prepared buffer and acetonitrile in a 50:50 volume-to-volume ratio.

  • Degassing: Degas the mobile phase for at least 15-30 minutes using an ultrasonic bath or an online degasser.[5][10]

  • Filtration: Filter the mobile phase through a 0.45 µm nylon membrane filter under vacuum.[10]

Protocol 2: Standard Solution Preparation

  • Stock Solution: Accurately weigh a suitable amount of Daclatasvir reference standard and dissolve it in the mobile phase or a suitable diluent (e.g., 50% methanol) to obtain a stock solution of known concentration (e.g., 1000 µg/mL).[5][12]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for calibration.

Visualizing Workflows and Logic

Diagram 1: Troubleshooting Workflow for HPLC Baseline Noise

Baseline_Noise_Troubleshooting start Baseline Noise Observed stop_pump Stop Pump Flow start->stop_pump noise_persists Noise Persists? stop_pump->noise_persists detector_issue Detector Issue: - Check Lamp - Clean Flow Cell noise_persists->detector_issue Yes pump_system_issue Pump/System/Column Issue noise_persists->pump_system_issue No resolve Issue Resolved detector_issue->resolve check_mobile_phase Check Mobile Phase: - Degassing - Purity - Preparation pump_system_issue->check_mobile_phase check_pump Check Pump: - Seals - Check Valves - Pressure Pulsations check_mobile_phase->check_pump check_column Check Column: - Contamination - Equilibration check_pump->check_column check_column->resolve

Caption: A logical workflow for troubleshooting HPLC baseline noise.

Diagram 2: Experimental Workflow for Daclatasvir Impurity Profiling

Daclatasvir_Analysis_Workflow prep_mobile_phase Prepare Mobile Phase (Buffer + Organic) system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standards Prepare Standard & Sample Solutions prep_standards->system_equilibration system_suitability System Suitability Test system_equilibration->system_suitability inject_samples Inject Samples & Standards system_suitability->inject_samples Pass fail Fail system_suitability->fail Fail data_acquisition Data Acquisition (Chromatogram) inject_samples->data_acquisition data_analysis Data Analysis: - Peak Integration - Impurity Quantification data_acquisition->data_analysis pass Pass data_analysis->pass

Caption: A standard workflow for Daclatasvir impurity analysis.

References

Technical Support Center: Chiral Separation of Daclatasvir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effects of temperature on the chiral separation of Daclatasvir. This resource is intended for researchers, scientists, and drug development professionals to assist in method development, optimization, and troubleshooting of enantiomeric separations of Daclatasvir using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of Daclatasvir, with a focus on temperature-related effects.

IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution Between Enantiomers Suboptimal Column Temperature: The selected temperature may not be ideal for maximizing the enantioselective interactions between Daclatasvir enantiomers and the chiral stationary phase (CSP). In many cases, lower temperatures enhance chiral selectivity.[1]- Systematically evaluate a range of temperatures (e.g., 10°C to 40°C in 5°C increments) to determine the optimal temperature for resolution. - In general, decreasing the column temperature often improves chiral resolution.[1]
Inappropriate Mobile Phase Composition: The mobile phase composition significantly influences enantioselectivity.- Optimize the mobile phase composition, including the type and concentration of organic modifiers and additives.
Peak Tailing or Fronting Poor Mass Transfer Kinetics: At lower temperatures, mass transfer can be slower, leading to broader peaks. Conversely, excessively high temperatures can affect the stability of the stationary phase.- Increase the column temperature in small increments (e.g., 5°C) to improve peak shape and efficiency. - Ensure the mobile phase is pre-heated to the column temperature to avoid temperature gradients across the column, which can cause peak distortion.[2]
Secondary Interactions: Unwanted interactions between Daclatasvir and the stationary phase can cause peak asymmetry.- Additives to the mobile phase, such as a small amount of acid or base, can sometimes improve peak shape.
Inconsistent Retention Times Fluctuations in Column Temperature: Even minor variations in the column temperature can lead to shifts in retention times, affecting the reproducibility of the method.[2]- Use a reliable column thermostat and ensure it is properly calibrated. - Allow the column to fully equilibrate at the set temperature before starting the analysis. A stable baseline is indicative of equilibration.
Mobile Phase Inconsistency: Changes in the mobile phase composition or flow rate will affect retention times.- Ensure the mobile phase is well-mixed and degassed. - Verify the HPLC pump is delivering a consistent flow rate.
Peak Splitting Temperature Gradient Effect: A significant difference between the mobile phase temperature and the column temperature can sometimes cause peak splitting.[3]- Pre-heat the mobile phase to the column temperature using a solvent pre-heater.[2]
Column Void or Contamination: A void at the head of the column or contamination can lead to a split flow path.- If the problem persists after addressing temperature, consider flushing the column or replacing it if it is old or has been subjected to harsh conditions.
Loss of Selectivity Over Time Column Degradation: Prolonged exposure to high temperatures can degrade the chiral stationary phase, leading to a loss of enantioselectivity.- Operate the column within the manufacturer's recommended temperature range. - If a column has been used extensively at elevated temperatures, its performance may be permanently compromised, necessitating replacement.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting temperature for developing a chiral separation method for Daclatasvir?

A good starting point for method development is often ambient temperature (e.g., 25°C). However, for chiral separations, it is highly recommended to evaluate a range of temperatures. For Daclatasvir, successful separations have been reported at temperatures around 40°C to 45°C, which provided good resolution and peak shape.[4]

Q2: How does temperature generally affect the resolution of enantiomers?

Generally, lower temperatures increase the enantioselectivity of a chiral separation.[1] This is because the weaker intermolecular interactions (e.g., hydrogen bonds, dipole-dipole interactions) that contribute to chiral recognition are more stable at lower temperatures. However, the optimal temperature is compound-dependent, and in some cases, higher temperatures might be necessary to improve peak efficiency and overall resolution.

Q3: Can a change in temperature reverse the elution order of Daclatasvir enantiomers?

While not common, a reversal of enantiomer elution order with a change in temperature can occur for some compounds on certain chiral stationary phases. This phenomenon is related to changes in the chiral recognition mechanism. It is important to confirm the identity of each enantiomeric peak if the operating temperature is significantly changed.

Q4: What is the impact of temperature on analysis time?

Higher temperatures reduce the viscosity of the mobile phase, which generally leads to shorter retention times and, therefore, a faster analysis.[2] However, the primary goal of a chiral separation is to achieve adequate resolution between the enantiomers, so any reduction in analysis time should not come at the expense of resolution.

Q5: How can I ensure the reproducibility of my chiral separation when transferring the method to another lab?

Precise temperature control is crucial for method transfer. It is important to specify the exact column temperature in the method protocol and to ensure that the HPLC systems in both laboratories have accurately calibrated column ovens. Even small differences in temperature between systems can lead to significant changes in retention times and resolution.

Data Presentation

The following table provides a representative example of how temperature can affect the key chromatographic parameters in the chiral separation of Daclatasvir. Please note that this data is illustrative and the actual results will depend on the specific chiral stationary phase, mobile phase, and other experimental conditions.

Temperature (°C)Retention Time of Enantiomer 1 (min)Retention Time of Enantiomer 2 (min)Selectivity Factor (α)Resolution (Rs)
2512.514.81.182.1
3011.213.01.161.9
3510.111.61.151.7
409.210.51.141.5
458.59.61.131.3

Experimental Protocols

Protocol for Investigating the Effect of Temperature on the Chiral Separation of Daclatasvir

This protocol outlines a systematic approach to evaluate the influence of column temperature on the enantiomeric separation of Daclatasvir.

1. Objective: To determine the optimal column temperature for the baseline separation of Daclatasvir enantiomers with good resolution and peak shape.

2. Materials and Equipment:

  • Daclatasvir reference standard (racemic mixture)

  • HPLC grade solvents (e.g., acetonitrile, methanol, ethanol, isopropanol, hexane)

  • Additives (e.g., diethylamine, trifluoroacetic acid)

  • HPLC system with a quaternary or binary pump, autosampler, UV detector, and a column thermostat capable of heating and cooling.

  • Chiral HPLC column (e.g., amylose or cellulose-based, such as CHIRALPAK® ID-3)[4]

3. Initial Chromatographic Conditions (Example):

  • Chiral Column: CHIRALPAK® ID-3, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A binary gradient of acetonitrile with 0.1% diethylamine and methanol with 0.1% diethylamine.[4] (An isocratic mobile phase can also be used for initial screening).

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: 315 nm[4]

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in mobile phase

4. Temperature Screening Procedure:

  • Set the initial column temperature to 40°C and allow the system to equilibrate until a stable baseline is achieved.

  • Inject the racemic Daclatasvir standard and record the chromatogram.

  • Decrease the column temperature to 35°C, allow for equilibration, and inject the standard.

  • Repeat this process for temperatures of 30°C, 25°C, and 20°C. If the HPLC system allows for cooling, lower temperatures can also be investigated.

  • For each temperature, calculate the retention times of both enantiomers, the selectivity factor (α), and the resolution (Rs).

5. Data Analysis:

  • Create a table summarizing the chromatographic parameters at each temperature (similar to the "Data Presentation" table above).

  • Plot the resolution (Rs) as a function of temperature to visually identify the optimal temperature range.

  • Evaluate the peak shapes at each temperature.

  • Select the temperature that provides the best balance of resolution, analysis time, and peak shape.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC System Setup cluster_temp_screening Temperature Screening cluster_analysis Data Analysis prep_standard Prepare Racemic Daclatasvir Standard inject Inject Standard prep_standard->inject prep_mobile_phase Prepare and Degas Mobile Phase set_initial_conditions Set Initial Flow Rate, Mobile Phase, and Wavelength prep_mobile_phase->set_initial_conditions install_column Install Chiral Column install_column->set_initial_conditions set_temp Set Column Temperature set_initial_conditions->set_temp set_temp->set_temp equilibrate Equilibrate System set_temp->equilibrate equilibrate->inject acquire_data Acquire Chromatogram inject->acquire_data calculate_params Calculate Retention Time, α, Rs acquire_data->calculate_params evaluate_peak_shape Evaluate Peak Shape calculate_params->evaluate_peak_shape determine_optimum Determine Optimal Temperature evaluate_peak_shape->determine_optimum

Caption: Experimental workflow for temperature screening in chiral method development.

Temperature_Effects cluster_temp Temperature Change cluster_effects Impact on Chromatographic Parameters increase_temp Increase Temperature retention_time Retention Time increase_temp->retention_time Decreases selectivity Chiral Selectivity (α) increase_temp->selectivity Generally Decreases peak_shape Peak Shape / Efficiency increase_temp->peak_shape Generally Improves decrease_temp Decrease Temperature decrease_temp->retention_time Increases decrease_temp->selectivity Generally Increases decrease_temp->peak_shape May Worsen resolution Resolution (Rs) selectivity->resolution peak_shape->resolution

Caption: Logical relationship of temperature effects on chiral separation parameters.

References

Technical Support Center: Daclatasvir Isomer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Daclatasvir and its isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the HPLC analysis of Daclatasvir and its related substances?

A1: A primary challenge is achieving adequate resolution between Daclatasvir, its isomers, and potential degradation products.[1][2] Forced degradation studies show that Daclatasvir is susceptible to degradation under acidic, alkaline, and oxidative conditions, leading to multiple degradation products that can co-elute with the main peak or known impurities.[3][4] The separation of these various compounds often requires careful optimization of multiple chromatographic parameters, particularly the mobile phase pH.[1][5]

Q2: How does mobile phase pH affect the separation of Daclatasvir isomers and degradants?

A2: The mobile phase pH is a critical factor influencing the retention time and resolution of Daclatasvir and its related substances.[1][6] For instance, resolving certain impurities may require contradictory pH conditions.[1][2] Studies have shown that decreasing the buffer pH from 3.0 to 2.5 can increase the retention time of related compounds.[6] Optimal separation is often a compromise; for example, a pH of 3.0 has been identified as effective for resolving Daclatasvir from a key impurity (Impurity E), while other parameters like column temperature were adjusted to resolve other co-eluting peaks.[1][2][5]

Q3: What is the stability profile of Daclatasvir under different pH conditions?

A3: Daclatasvir's stability is highly dependent on pH. It degrades significantly in acidic (e.g., 0.1 N HCl) and alkaline (e.g., 0.1 N NaOH) environments.[3] However, it is found to be relatively stable under neutral and photolytic conditions.[3][4] This information is crucial for sample preparation and handling to prevent unintended degradation before analysis.

Q4: Can I use the same HPLC method for analyzing both chiral isomers (enantiomers) and degradation products (diastereomers)?

A4: Not typically. The analysis of chiral enantiomers requires a specific chiral stationary phase (CSP). For Daclatasvir, an amylose-based immobilized chiral stationary phase (e.g., CHIRALPAK ID-3) has been used successfully.[2] In contrast, the analysis of degradation products and related substances is usually performed using more common reversed-phase columns like C8 or C18.[3][4][7] The mobile phases and overall method conditions for these two types of analyses are generally different.

Troubleshooting Guide

Problem 1: Poor peak shape (tailing or fronting) for Daclatasvir.

Possible Cause Suggested Solution
Inappropriate mobile phase pH Adjust the pH of the buffer. A pH around 2.5-4.0 is often a good starting point for reversed-phase methods.[4][8][9]
Column overload Reduce the concentration of the injected sample. The linear range for Daclatasvir is typically between 0.6 and 60 µg/mL.[4][9]
Secondary interactions with column Add a competing agent like triethylamine (TEA) to the mobile phase (e.g., 1 mL/L) to mask active silanol groups on the column.[10]
Column degradation Replace the analytical column with a new one of the same type.

Problem 2: Inadequate resolution between Daclatasvir and a known impurity or isomer.

Possible Cause Suggested Solution
Suboptimal pH Systematically vary the mobile phase pH. Different isomers/impurities have different pKa values, and a small pH change can significantly alter selectivity. A pH of 3.0 has been shown to be effective for specific critical pairs.[1][2]
Incorrect mobile phase composition Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer. For example, methods have used ratios from 25:75 to 62:38 (acetonitrile:buffer).[4][10]
Suboptimal column temperature Modify the column temperature. Increasing the temperature (e.g., to 40-45 °C) can improve efficiency and alter selectivity, helping to resolve closely eluting peaks.[1][3][8]
Inappropriate stationary phase Consider a different column. C8 and C18 columns are most common, but the specific brand and bonding technology can affect selectivity.[4][7]

Problem 3: Daclatasvir peak is not detected or has a very low response.

Possible Cause Suggested Solution
Sample degradation Ensure the sample is prepared in a stable medium (neutral pH if possible) and analyzed promptly. Daclatasvir degrades in strong acid or base.[3]
Incorrect detection wavelength Verify the detector wavelength. Optimal detection for Daclatasvir is typically in the range of 304-315 nm.[3][4][10]
Sample preparation error Confirm the sample concentration is within the method's detection limits (LOD is approximately 0.08 µg/mL).[4][10]

Quantitative Data Summary

The tables below summarize typical experimental parameters gathered from various validated HPLC methods for Daclatasvir analysis.

Table 1: Mobile Phase pH and Composition

Mobile Phase Buffer pH Organic Modifier Ratio (Buffer:Organic) Reference
Phosphate Buffer2.0Acetonitrile38:62[4][10]
Phosphate Buffer2.5Acetonitrile75:25[3][4][9]
Potassium Hexafluorophosphate2.7Acetonitrile58:42[6]
N/A (Orthophosphoric Acid)3.0Acetonitrile / Methanol70:20:10[11]
Phosphate Buffer4.0Acetonitrile60:40[8][12]
Phosphate Buffer6.5AcetonitrileGradient[7]
Phosphate Buffer7.0MethanolN/A[13]

Table 2: Chromatographic Conditions

Parameter Typical Values Reference
Column Type C8, C18[3][4][7]
Column Dimensions 250 mm x 4.6 mm, 150 mm x 4.6 mm[4][10]
Particle Size 5 µm[4][7][10]
Flow Rate 0.7 - 1.5 mL/min[4][8][10]
Column Temperature 33 - 45 °C[1][14]
Detection Wavelength 304 - 315 nm[3][4][10]
Retention Time 3.7 - 7.6 min[3][4][8][15]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Daclatasvir and Degradation Products

This protocol is a representative example based on common parameters found in the literature for analyzing Daclatasvir in the presence of its degradation products.[3][4][9]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

    • Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Potassium phosphate monobasic (or similar phosphate salt).

    • Orthophosphoric acid or sodium hydroxide to adjust pH.

    • Water (HPLC grade).

    • Daclatasvir reference standard.

  • Mobile Phase Preparation (Example using pH 2.5):

    • Prepare a phosphate buffer solution (e.g., 0.02 M potassium phosphate).

    • Adjust the pH of the buffer to 2.5 using orthophosphoric acid.

    • Mix the pH-adjusted buffer with acetonitrile in a 75:25 (v/v) ratio.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication for 10-15 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: 306 nm.

    • Run Time: Approximately 10-15 minutes.

  • Sample Preparation:

    • Prepare a stock solution of Daclatasvir reference standard (e.g., 1000 µg/mL) in the mobile phase.

    • Create working solutions by diluting the stock solution with the mobile phase to fall within the linear range (e.g., 10-50 µg/mL).

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Identify and quantify the Daclatasvir peak based on the retention time and peak area of the reference standard.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Optimization Steps cluster_2 Advanced Optimization cluster_3 Outcome Start Poor Resolution or Peak Shape Issue Adjust_pH Adjust Mobile Phase pH (Range: 2.5 - 4.0) Start->Adjust_pH Primary Factor Adjust_Organic Modify Organic:Aqueous Ratio Adjust_pH->Adjust_Organic Fine-tune Selectivity Success Resolution Achieved Adjust_pH->Success If resolved Check_Column Verify Column Health Adjust_Organic->Check_Column If issues persist Adjust_Organic->Success If resolved Adjust_Temp Change Column Temperature (Range: 35-45°C) Check_Column->Adjust_Temp If column is OK Change_Column Test Alternative Column (e.g., C8 vs C18) Adjust_Temp->Change_Column If resolution still poor Adjust_Temp->Success If resolved Change_Column->Success If resolved

Caption: Troubleshooting workflow for resolving Daclatasvir peaks.

Method_Development_Flow cluster_info Information Gathering cluster_dev Method Development cluster_val Validation Analyte_Info Review Daclatasvir Properties (pKa, Stability) Col_Select 1. Select Column (C18 or C8) Analyte_Info->Col_Select MP_Select 2. Choose Mobile Phase (ACN/Phosphate Buffer) Col_Select->MP_Select pH_Screen 3. Screen pH (e.g., 2.5, 3.0, 4.0) MP_Select->pH_Screen Optimize 4. Optimize Temp & Gradient pH_Screen->Optimize Validate 5. Validate Method (ICH) Optimize->Validate Final Final Method Validate->Final

Caption: Logical flow for Daclatasvir HPLC method development.

References

Technical Support Center: Minimizing Isomer Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on sample preparation techniques to minimize the degradation of isomers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your laboratory work.

Troubleshooting Guides

Encountering unexpected results during isomer analysis can be a significant challenge. This section provides systematic troubleshooting guides to help you identify and resolve common issues related to isomer degradation during sample preparation.

Issue: Unexpected Isomer Peaks or Altered Ratios in Chromatogram

The appearance of unexpected isomer peaks or a change in the expected ratio of isomers in your chromatogram often points to degradation or isomerization during your sample preparation workflow.

Troubleshooting Workflow

Troubleshooting_Isomer_Degradation Troubleshooting Isomer Degradation start Start: Unexpected Isomer Peaks Observed check_sample_prep Review Sample Preparation Protocol start->check_sample_prep Initial Step check_storage Evaluate Sample Storage Conditions check_sample_prep->check_storage Potential Cause check_ph Assess pH of Solutions check_sample_prep->check_ph Potential Cause check_temp Investigate Temperature Exposure check_sample_prep->check_temp Potential Cause check_light Consider Light Exposure check_sample_prep->check_light Potential Cause check_solvent Examine Solvent Effects check_sample_prep->check_solvent Potential Cause check_derivatization Analyze Derivatization Step (if applicable) check_sample_prep->check_derivatization Potential Cause re_run_blank Action: Run Blank & Control Samples check_storage->re_run_blank check_ph->re_run_blank check_temp->re_run_blank check_light->re_run_blank check_solvent->re_run_blank check_derivatization->re_run_blank modify_protocol Action: Modify Protocol Based on Findings re_run_blank->modify_protocol Identify Source end Resolution: Isomer Integrity Maintained modify_protocol->end Implement Changes SPE_Workflow Solid-Phase Extraction (SPE) Workflow conditioning 1. Conditioning: Activate sorbent with organic solvent (e.g., Methanol) equilibration 2. Equilibration: Rinse with aqueous solution to match sample pH conditioning->equilibration Prepare Sorbent loading 3. Sample Loading: Load sample at a slow, controlled flow rate equilibration->loading Ready for Sample washing 4. Washing: Remove interferences with a weak solvent loading->washing Retain Analytes elution 5. Elution: Elute isomers with a stronger solvent washing->elution Isolate Analytes

Technical Support Center: Quantification of Daclatasvir and its RSSR Isomer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Daclatasvir and its RSSR Isomer, particularly concerning calibration curves.

Troubleshooting Guide: Calibration Curve Issues

This guide addresses common problems observed during the development and validation of analytical methods for Daclatasvir and its RSSR isomer.

Question: My calibration curve for the Daclatasvir RSSR isomer is non-linear. What are the potential causes and solutions?

Answer:

Non-linearity in a calibration curve can stem from several factors, from sample preparation to instrument limitations. Below is a summary of potential causes and recommended troubleshooting steps.

Potential CauseRecommended Solution
Detector Saturation Dilute the higher concentration standards to bring the response within the linear range of the detector. For UV detectors, you may also consider using a wavelength with lower absorbance for the analyte.
Inappropriate Calibration Range Narrow the concentration range of your calibration standards. The linear range of an assay is finite, and exceeding it will lead to a non-linear response.[1]
Co-elution with Interfering Peaks Optimize the chromatographic method to improve the resolution between the RSSR isomer and any interfering peaks. This can involve adjusting the mobile phase composition, gradient, flow rate, or trying a different column chemistry.[2][3]
Formation of Adducts or Dimers at High Concentrations In mass spectrometry, high concentrations can sometimes lead to the formation of adducts or dimers, which can affect the linearity of the response. Diluting the samples can help mitigate this.
Incorrect Integration of Peaks Manually review the peak integration for all calibration standards. Ensure that the baseline is correctly set and that the entire peak area is being integrated consistently.

Question: I'm observing poor reproducibility (high %RSD) for my calibration standards. What should I investigate?

Answer:

Poor reproducibility can be frustrating and can invalidate your results. The following table outlines common sources of variability and how to address them.

Potential CauseRecommended Solution
Inconsistent Sample Preparation Ensure that the sample preparation, including dilutions and extractions, is performed consistently for all standards. Use calibrated pipettes and volumetric flasks.[4] Consider automating liquid handling steps if possible.
System Suitability Issues Before running your calibration curve, perform system suitability tests to ensure the HPLC/LC-MS system is performing optimally. Key parameters to check include peak area precision, retention time stability, and theoretical plates.
Instability of the Analyte or Standards Daclatasvir can degrade under certain conditions, such as acidic or basic environments.[5][6] Prepare fresh stock and working solutions. Investigate the stability of the analyte in the autosampler over the course of the analytical run.
Variable Matrix Effects (LC-MS/MS) If analyzing samples in a biological matrix, inconsistent matrix effects can lead to poor reproducibility.[7] Ensure your sample cleanup procedure is robust. Consider using a stable isotope-labeled internal standard to compensate for these effects.
Injector Variability Check the injector for any leaks or blockages. Ensure the injection volume is consistent.

Question: My calibration curve has a high y-intercept. What does this indicate and how can I fix it?

Answer:

A high y-intercept suggests a significant response even at zero analyte concentration. This can be due to several factors:

Potential CauseRecommended Solution
Blank Contamination The blank solution (matrix or solvent) may be contaminated with the analyte. Prepare a fresh blank using high-purity solvents and reagents.
Carryover from Previous Injections High concentration samples can adsorb to parts of the HPLC/LC-MS system and elute in subsequent runs. Implement a robust needle wash protocol and inject several blank samples after a high concentration sample to check for carryover.[8]
Interfering Peaks in the Blank An endogenous compound in the matrix or an impurity in the solvent may be co-eluting with the analyte and giving a detector response. Optimize the chromatography to separate the analyte from the interference.
Incorrect Baseline Integration Review the peak integration for the blank and low concentration standards. An incorrectly drawn baseline can artificially create a peak area.

Frequently Asked Questions (FAQs)

Q1: What type of column is recommended for the chiral separation of Daclatasvir and its RSSR isomer?

A1: Polysaccharide-based chiral stationary phases (CSPs) have been shown to be effective for the separation of Daclatasvir and its enantiomers. Specifically, an amylose tris(3-chlorophenylcarbamate) stationary phase, such as CHIRALPAK ID-3, has been successfully used.[2]

Q2: What are typical validation parameters I need to assess for my quantitative method according to ICH guidelines?

A2: According to ICH guidelines, the validation of an analytical method should include the assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[5][9][10]

Q3: What are forced degradation studies and why are they important for Daclatasvir analysis?

A3: Forced degradation studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products.[5][6][11] These studies are crucial for developing a stability-indicating method, which is a method that can accurately quantify the drug in the presence of its degradation products, ensuring the safety and efficacy of the pharmaceutical product.[5][9]

Q4: What is the matrix effect in LC-MS/MS analysis and how can it affect the quantification of the this compound?

A4: The matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[7] It can lead to ion suppression or enhancement, which can negatively impact the accuracy, precision, and sensitivity of the method.[7] It is a critical parameter to evaluate during the validation of bioanalytical methods.[8]

Experimental Protocols

Example Protocol: Chiral HPLC Method for Daclatasvir Isomers

This is a representative protocol based on published methods.[2] Optimization may be required for your specific application.

  • Column: CHIRALPAK ID-3 (amylose tris(3-chlorophenylcarbamate) stationary phase)

  • Mobile Phase: A binary gradient of acetonitrile with diethylamine and methanol with diethylamine.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 315 nm

Example Protocol: Sample Preparation for Forced Degradation Studies

This protocol provides a general framework for inducing degradation of Daclatasvir.[5][6]

  • Acid Hydrolysis: Reflux the drug solution in 2 N HCl at 80°C for 5 hours.[6]

  • Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 80°C for 72 hours.[6]

  • Oxidative Degradation: Treat the drug solution with 30% H₂O₂ and reflux at 60°C for 6 hours.[5]

  • Thermal Degradation: Expose the solid drug to dry heat at 100°C for 3 days.[6]

  • Photolytic Degradation: Expose a thin layer of the solid drug to direct sunlight for 10 days.[5]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation prep_stock Prepare Stock Solutions (Daclatasvir & RSSR Isomer) prep_cal Prepare Calibration Standards (Serial Dilution) prep_stock->prep_cal prep_sample Prepare QC & Unknown Samples prep_stock->prep_sample hplc Chiral HPLC System prep_cal->hplc Inject Standards prep_sample->hplc Inject Samples detector UV or MS Detector hplc->detector integration Peak Integration detector->integration cal_curve Construct Calibration Curve integration->cal_curve quantification Quantify Unknowns cal_curve->quantification validation Method Validation quantification->validation

Fig 1. A typical experimental workflow for the quantification of this compound.

troubleshooting_logic cluster_instrument Instrument Checks cluster_method Method Optimization cluster_prep Preparation Review start Calibration Curve Issue (e.g., Non-Linearity) check_detector Check Detector Response (Saturation?) start->check_detector optimize_chroma Optimize Chromatography (Co-elution?) start->optimize_chroma check_prep Verify Standard Preparation start->check_prep check_system Run System Suitability check_detector->check_system check_carryover Check for Carryover check_system->check_carryover end Issue Resolved check_carryover->end adjust_range Adjust Calibration Range optimize_chroma->adjust_range review_integration Review Peak Integration adjust_range->review_integration review_integration->end check_stability Assess Analyte Stability check_prep->check_stability check_blank Analyze Fresh Blank check_stability->check_blank check_blank->end

Fig 2. A logical troubleshooting workflow for addressing calibration curve issues.

References

Technical Support Center: Achieving Baseline Separation of Daclatasvir Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Daclatasvir and its stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating Daclatasvir stereoisomers?

A1: Daclatasvir is a complex molecule with multiple chiral centers. As a result, it can exist as several stereoisomers (enantiomers and diastereomers). These isomers often have very similar physicochemical properties, making their separation challenging. The goal is to achieve baseline separation of all stereoisomers to ensure the purity and efficacy of the drug substance, as different isomers can have varying pharmacological or toxicological profiles.[1][2]

Q2: Which chromatographic technique is most suitable for separating Daclatasvir stereoisomers?

A2: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique for the direct separation of Daclatasvir stereoisomers.[3][4] Chiral HPLC allows for the differential interaction of the enantiomers with the CSP, leading to their separation.[1][5][6]

Q3: What type of chiral stationary phase is recommended?

A3: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, have shown excellent performance in separating Daclatasvir and its enantiomers.[4] Specifically, columns like Chiralpak IC and CHIRALPAK ID-3, which are based on cellulose and amylose derivatives respectively, have been successfully used.[3][4]

Q4: Are there any critical considerations for mobile phase selection?

A4: Yes, the choice of mobile phase is crucial for achieving optimal separation. For normal-phase chromatography on polysaccharide-based CSPs, a mixture of an alkane (like hexane) and an alcohol (like ethanol or isopropanol) is often used.[7] Small amounts of an additive, such as diethylamine, can be beneficial for improving peak shape and resolution, particularly for basic compounds like Daclatasvir.[3]

Troubleshooting Guide

Issue 1: Poor or no separation of enantiomers.

  • Question: I am not seeing any separation between the enantiomers of Daclatasvir. What should I check first?

  • Answer:

    • Confirm the Correct Column: Ensure you are using a chiral stationary phase appropriate for this separation, such as a polysaccharide-based column.[4] An achiral column will not separate enantiomers under normal conditions.

    • Mobile Phase Composition: The ratio of the organic modifiers in your mobile phase is critical. Small changes can significantly impact selectivity. Systematically vary the percentage of the alcohol in the mobile phase.

    • Flow Rate: In chiral chromatography, lower flow rates can sometimes improve resolution by allowing for better interaction with the stationary phase. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min).

    • Temperature: Column temperature can affect enantioselectivity. Experiment with different temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves separation.

Issue 2: Poor peak shape (tailing or fronting).

  • Question: My peaks for the Daclatasvir isomers are showing significant tailing. How can I improve the peak shape?

  • Answer:

    • Mobile Phase Additive: For basic compounds like Daclatasvir, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can significantly improve peak shape by minimizing unwanted interactions with the silica support of the CSP.[3] A concentration of 0.1% is a good starting point.

    • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent weaker than the mobile phase.[8] Dissolving the sample in a stronger solvent can cause peak distortion.

    • Column Contamination: Adsorption of impurities on the column can lead to poor peak shape.[8] Flush the column with an appropriate solvent as recommended by the manufacturer. Using a guard column can help prevent this issue.[9]

Issue 3: Unstable or drifting retention times.

  • Question: The retention times for my peaks are shifting between injections. What could be the cause?

  • Answer:

    • Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting the analysis.[9] This is especially important when using mobile phase additives, as the stationary phase needs time to become saturated with the additive.

    • Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed. Inconsistent mobile phase composition will lead to retention time variability.

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.[4][10]

    • Additive Memory Effect: If you have used different additives on the same column previously, there might be a "memory effect" where traces of the previous additive interfere with the current separation.[11] It is crucial to dedicate columns to specific methods or have a rigorous cleaning procedure.

Issue 4: High backpressure.

  • Question: The backpressure on my HPLC system has suddenly increased. What should I do?

  • Answer:

    • Frit Blockage: The most common cause of high backpressure is a blocked inlet frit on the column, often due to particulate matter from the sample or mobile phase.[8]

    • Troubleshooting Steps:

      • First, disconnect the column and run the pump to ensure the high pressure is not from the system itself.

      • If the column is the source, try back-flushing it at a low flow rate (refer to the manufacturer's instructions).[8]

      • Always filter your samples and mobile phases to prevent particulate matter from reaching the column.[10]

      • Using a guard column can help protect the analytical column from contamination and blockage.[8][9]

Experimental Protocols and Data

The following tables summarize experimental conditions that have been successfully used for the separation of Daclatasvir stereoisomers.

Table 1: HPLC Method for Daclatasvir and its Five Enantiomers [3]

ParameterCondition
Column Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))
Mobile Phase Methyl tert-butyl ether (containing 0.1% diethylamine) : Ethanol (88:12, v/v)
Flow Rate Not specified
Detection UV at 305 nm
Outcome Successful separation of Daclatasvir dihydrochloride and its five enantiomers.

Table 2: Gradient HPLC Method for Daclatasvir and its Enantiomer [4]

ParameterCondition
Column CHIRALPAK ID-3 (Amylose tris(3-chlorophenylcarbamate))
Mobile Phase Binary gradient of Acetonitrile:Diethylamine and Methanol:Diethylamine
Flow Rate 1.0 mL/min
Temperature 40 °C
Detection UV at 315 nm
Outcome Excellent peak shape and improved resolution between Daclatasvir and its enantiomer.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the separation of Daclatasvir stereoisomers.

TroubleshootingWorkflow start Start: Poor Separation check_column Is the correct chiral column installed? start->check_column check_mobile_phase Is the mobile phase composition optimal? check_column->check_mobile_phase Yes install_correct_column Install appropriate chiral column check_column->install_correct_column No check_peak_shape Is peak shape acceptable? check_mobile_phase->check_peak_shape Yes optimize_mp Optimize mobile phase ratio and/or change solvents check_mobile_phase->optimize_mp No check_retention_time Are retention times stable? check_peak_shape->check_retention_time Yes add_modifier Add/optimize mobile phase additive (e.g., DEA) check_peak_shape->add_modifier No (Tailing) check_sample_solvent Ensure sample is dissolved in mobile phase check_peak_shape->check_sample_solvent No (Distortion) check_pressure Is backpressure within limits? check_retention_time->check_pressure Yes equilibrate_column Ensure thorough column equilibration check_retention_time->equilibrate_column No check_temp Use a column oven for stable temperature check_retention_time->check_temp No (Drifting) flush_column Flush/clean column or replace guard column check_pressure->flush_column No (High) filter_sample Filter sample and mobile phase check_pressure->filter_sample No (High) end_node Baseline Separation check_pressure->end_node Yes install_correct_column->check_column optimize_mp->check_mobile_phase add_modifier->check_peak_shape check_sample_solvent->check_peak_shape equilibrate_column->check_retention_time check_temp->check_retention_time flush_column->check_pressure filter_sample->check_pressure

A logical workflow for troubleshooting common HPLC separation issues.

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation for Daclatasvir and its RSSR Isomer in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for Daclatasvir, with a specific focus on the validation of methods capable of separating and quantifying its RSSR isomer, in alignment with the International Council for Harmonisation (ICH) guidelines. The objective is to offer a clear, data-driven resource for the selection and implementation of robust analytical techniques in a pharmaceutical quality control setting.

Introduction to Daclatasvir and the Significance of Isomeric Purity

Daclatasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV). It functions by inhibiting the HCV NS5A protein, a key component of the viral replication complex. The Daclatasvir molecule possesses chiral centers, leading to the potential for stereoisomers, including the RSSR isomer. As different stereoisomers can exhibit varying pharmacological and toxicological profiles, regulatory authorities, guided by ICH principles, mandate the use of specific, validated analytical methods to ensure the isomeric purity of the drug substance and product.

This guide will compare a standard Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method, suitable for the assay of Daclatasvir, with a specialized chiral HPLC method designed for the separation and quantification of its enantiomers, including the RSSR isomer.

Comparison of Analytical Methods

The selection of an appropriate analytical method is contingent on its intended purpose. While a standard RP-HPLC method is adequate for determining the overall purity and potency of Daclatasvir, it is incapable of resolving stereoisomers. For the specific quantification of the RSSR isomer, a chiral separation technique is essential.

Table 1: Comparison of Chromatographic Conditions
ParameterStandard RP-HPLC MethodChiral HPLC Method
Column Hypersil C18 (250 x 4.6 mm, 5 µm)[1]CHIRALPAK ID-3 (amylose tris (3-chlorophenylcarbamate))
Mobile Phase Acetonitrile: 0.05% o-phosphoric acid (50:50 v/v)[1]Binary gradient of Acetonitrile:Diethylamine and Methanol:Diethylamine
Flow Rate 0.7 mL/min[1]1.0 mL/min
Detection UV at 315 nm[1]UV at 315 nm
Column Temp. 40 °C[1]40 °C
Run Time ~10 min[1]Not specified
Purpose Assay of Daclatasvir and separation from degradation products.[1]Separation and quantification of Daclatasvir enantiomers.

Validation of Analytical Methods: A Head-to-Head Comparison

The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[2] The following tables summarize the validation parameters for both a standard RP-HPLC assay and a chiral HPLC method for isomeric purity, as per ICH Q2(R1) guidelines.[1][3]

Table 2: Summary of Validation Parameters - Standard RP-HPLC Method
Validation ParameterResultAcceptance Criteria (Typical)
Linearity (Range) 10-50 µg/mL[1]Correlation coefficient (r²) ≥ 0.998
Correlation Coefficient (r²) > 0.999[1]-
Accuracy (% Recovery) 97.95% to 100.78%[1]98.0% - 102.0%
Precision (%RSD)
- Repeatability< 2%≤ 2%
- Intermediate Precision< 2%[3]≤ 2%
Limit of Detection (LOD) Not specified for impuritiesReportable
Limit of Quantitation (LOQ) Not specified for impuritiesReportable
Specificity Able to separate Daclatasvir from degradation products.[1]No interference from placebo, impurities, or degradation products.
Table 3: Summary of Validation Parameters - Chiral HPLC Method
Validation ParameterResultAcceptance Criteria (Typical for Impurity Method)
Linearity (Range) 0.1 - 4 µg/mL (for enantiomers)Correlation coefficient (r²) ≥ 0.995
Correlation Coefficient (r²) > 0.999-
Accuracy (% Recovery) 90% to 112% (for enantiomer)80.0% - 120.0%
Precision (%RSD)
- RepeatabilityNot specified≤ 10% at LOQ
- Intermediate PrecisionNot specified≤ 15% at LOQ
Limit of Detection (LOD) 0.083 µg/mL (for enantiomer)Reportable
Limit of Quantitation (LOQ) 0.25 µg/mL (for enantiomer)Reportable and within specification limit of the impurity.
Specificity Excellent resolution between Daclatasvir and its enantiomer.Baseline resolution between all isomers.

Experimental Protocols

Standard RP-HPLC Method for Daclatasvir Assay

1. Chromatographic System:

  • HPLC System: Agilent 1100 series or equivalent.[1]

  • Column: Hypersil C18, 250 x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 0.05% ortho-phosphoric acid in water.[1]

  • Flow Rate: 0.7 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Detection: UV at 315 nm.[1]

  • Injection Volume: 20 µL.

2. Standard Solution Preparation:

  • Prepare a stock solution of Daclatasvir reference standard in the mobile phase.

  • Prepare working standard solutions by diluting the stock solution to concentrations within the linear range (e.g., 10, 20, 30, 40, 50 µg/mL).[1]

3. Sample Solution Preparation:

  • Weigh and transfer a quantity of powdered tablets equivalent to a target concentration of Daclatasvir into a volumetric flask.

  • Add a portion of the mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Validation Procedures:

  • Specificity (Forced Degradation): Subject the Daclatasvir drug substance to stress conditions such as acid (0.1 N HCl), base (0.1 N NaOH), oxidation (30% H₂O₂), heat, and light to generate degradation products. Analyze the stressed samples to ensure the Daclatasvir peak is well-resolved from any degradation peaks.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy (Recovery): Spike a placebo blend with known amounts of Daclatasvir at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and analyze in triplicate.[1]

  • Precision:

    • Repeatability: Analyze six independent preparations of the sample solution at 100% of the test concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.

Chiral HPLC Method for Daclatasvir RSSR Isomer

1. Chromatographic System:

  • HPLC System: A system capable of gradient elution.

  • Column: CHIRALPAK ID-3, an amylose tris (3-chlorophenylcarbamate) immobilized on silica gel.

  • Mobile Phase: A binary gradient of acetonitrile with diethylamine and methanol with diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 315 nm.

  • Injection Volume: Not specified.

2. Standard Solution Preparation:

  • Prepare a stock solution of the this compound reference standard in the mobile phase.

  • Prepare working standard solutions by diluting the stock solution to concentrations covering the expected range of the impurity (e.g., from LOQ to above the specification limit).

3. Sample Solution Preparation:

  • Prepare the sample solution of Daclatasvir drug substance or product at a high concentration to ensure the detection of trace levels of the RSSR isomer.

4. Validation Procedures:

  • Specificity: Inject solutions of Daclatasvir, the RSSR isomer, and a mixture of both to demonstrate baseline separation.

  • Linearity: Inject the working standard solutions of the RSSR isomer and plot the peak area against the concentration.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, or by a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

  • Accuracy (Recovery): Spike the Daclatasvir sample solution with known amounts of the RSSR isomer at different concentration levels.

  • Precision:

    • Repeatability: Analyze multiple preparations of a sample spiked with the RSSR isomer at the quantitation limit.

    • Intermediate Precision: Repeat the repeatability study under different conditions (day, analyst, instrument).

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process as outlined by ICH guidelines.

Analytical_Method_Validation_Workflow start Start: Define Analytical Procedure's Intended Use method_dev Analytical Method Development start->method_dev validation_protocol Develop Validation Protocol method_dev->validation_protocol specificity Specificity (Forced Degradation) validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy (% Recovery) validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report end End: Method is Validated validation_report->end

Caption: Workflow for Analytical Method Validation under ICH Guidelines.

Specificity_Forced_Degradation_Workflow drug_substance Daclatasvir Drug Substance acid Acid Hydrolysis (e.g., 0.1 N HCl) drug_substance->acid base Base Hydrolysis (e.g., 0.1 N NaOH) drug_substance->base oxidation Oxidation (e.g., 30% H2O2) drug_substance->oxidation thermal Thermal Stress drug_substance->thermal photolytic Photolytic Stress drug_substance->photolytic analysis Analyze Stressed Samples by Proposed Method acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis evaluation Evaluate Peak Purity and Resolution from Degradants analysis->evaluation

Caption: Logical Flow of a Forced Degradation Study for Specificity.

Conclusion

The validation of analytical methods is a critical component of pharmaceutical quality assurance. For Daclatasvir, while a standard RP-HPLC method is suitable for assay and stability studies concerning degradation products, it is imperative to employ a validated chiral HPLC method for the specific determination of the RSSR isomer. The data presented in this guide demonstrates that both types of methods can be validated to meet the stringent requirements of the ICH guidelines, ensuring the safety, efficacy, and quality of the final drug product. Researchers and drug development professionals should carefully consider the intended application of the analytical method to select the most appropriate technique and validation strategy.

References

A Head-to-Head Battle: HPLC vs. UPLC for the Analysis of Daclatasvir Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on selecting the optimal chromatographic technique for the critical analysis of Daclatasvir isomers. This report details the performance comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), supported by experimental data and detailed methodologies.

In the landscape of pharmaceutical analysis, the precise and accurate separation of drug isomers is a critical step in ensuring the safety and efficacy of therapeutic agents. Daclatasvir, a potent direct-acting antiviral agent against the hepatitis C virus, possesses multiple chiral centers, leading to the potential for various stereoisomers. The differential pharmacological and toxicological profiles of these isomers necessitate robust analytical methods for their separation and quantification. This guide provides a detailed comparison of two prominent liquid chromatography techniques, HPLC and UPLC, for the analysis of Daclatasvir isomers.

Performance Face-Off: HPLC vs. UPLC

The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressures. UPLC employs sub-2 µm particles, a significant reduction from the 3-5 µm particles typically used in HPLC. This fundamental difference leads to substantial improvements in speed, resolution, and sensitivity.[1][2] While HPLC has long been the workhorse of pharmaceutical analysis, UPLC has emerged as a powerful alternative for challenging separations.[1]

A summary of the key performance parameters for the analysis of Daclatasvir and its related compounds by both techniques is presented below:

ParameterHPLCUPLC
Typical Column Chiralpak IC (4.6 x 250 mm, 5 µm)Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Typical Run Time > 15 minutes< 5 minutes
Resolution GoodExcellent
Solvent Consumption HigherSignificantly Lower
System Backpressure LowerHigher
Sensitivity GoodEnhanced

In-Depth Experimental Protocols

Detailed methodologies for the analysis of Daclatasvir isomers and related substances using both HPLC and UPLC are outlined below.

HPLC Method for Chiral Separation of Daclatasvir Isomers

This method is designed for the successful separation of Daclatasvir and its five enantiomers.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Chiralpak IC (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methyl tert-butyl ether (containing 0.1% diethylamine) and ethanol in an 88:12 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 305 nm.

  • Temperature: Ambient.

This method has been demonstrated to successfully separate Daclatasvir dihydrochloride and its enantiomers.[3]

UPLC Method for Analysis of Daclatasvir
  • Instrumentation: A UPLC system with a DAD detector.

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm particle size).[4]

  • Mobile Phase: A mixture of ammonium formate buffer (pH 3.5; 5 mM) and acetonitrile in a 60:40 (v/v) ratio.[4]

  • Flow Rate: 0.2 mL/min.[4]

  • Detection: UV at 318 nm for Daclatasvir.[4]

  • Temperature: Ambient.

  • Run Time: Under 4 minutes.[4]

The Deciding Factors: A Comparative Analysis

The choice between HPLC and UPLC for Daclatasvir isomer analysis hinges on the specific requirements of the laboratory and the analytical goals.

Speed and Throughput: UPLC offers a dramatic reduction in analysis time, with runs often completed in under 5 minutes compared to over 15 minutes for traditional HPLC methods.[1][4] This translates to significantly higher sample throughput, a critical advantage in high-demand environments such as quality control and process monitoring.

Resolution and Sensitivity: The smaller particle size in UPLC columns leads to higher separation efficiency, resulting in sharper peaks and improved resolution between closely eluting isomers. This enhanced resolution can be crucial for accurately quantifying minor isomeric impurities. The narrower peaks in UPLC also contribute to increased sensitivity, as the analyte is concentrated in a smaller volume of the mobile phase.

Solvent Consumption and Cost: The shorter run times and lower flow rates characteristic of UPLC methods lead to a substantial reduction in solvent consumption. This not only lowers the cost of analysis but also aligns with green chemistry principles by minimizing waste.

Instrumentation and Method Transfer: A key consideration is the higher backpressure generated by UPLC systems, which necessitates specialized instrumentation capable of operating at these elevated pressures. While HPLC remains a robust and widely available technique, the transfer of existing HPLC methods to UPLC can be a strategic move to enhance efficiency.

Visualizing the Workflow

The logical workflow for comparing HPLC and UPLC for Daclatasvir isomer analysis can be visualized as follows:

G cluster_0 Method Development & Optimization cluster_1 Performance Evaluation cluster_2 Data Analysis & Comparison cluster_3 Decision start Define Analytical Goal: Separate Daclatasvir Isomers hplc_dev Develop Chiral HPLC Method start->hplc_dev uplc_dev Develop/Adapt Chiral UPLC Method start->uplc_dev hplc_run Analyze Samples using HPLC hplc_dev->hplc_run uplc_run Analyze Samples using UPLC uplc_dev->uplc_run compare Compare Performance Metrics: - Resolution - Run Time - Sensitivity - Solvent Consumption hplc_run->compare uplc_run->compare decision Select Optimal Technique based on Requirements compare->decision

Caption: Workflow for comparing HPLC and UPLC for Daclatasvir isomer analysis.

Conclusion: The Future is Fast and Efficient

For the challenging task of Daclatasvir isomer analysis, UPLC presents a compelling case as the superior technique. The significant gains in speed, resolution, and sensitivity, coupled with reduced solvent consumption, position UPLC as the more efficient and cost-effective choice for modern pharmaceutical laboratories. While HPLC remains a valid and accessible technology, the performance advantages of UPLC, particularly for complex separations, are undeniable. As the pharmaceutical industry continues to strive for greater efficiency and higher quality standards, the adoption of UPLC for critical analyses such as isomer purity is not just a trend, but a logical evolution.

References

Comparative Analysis of Analytical Methods for the Determination of Daclatasvir and its RSSR Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Daclatasvir and its related impurities, with a specific focus on the RSSR isomer. The determination of the Relative Response Factor (RRF) is critical for the accurate quantification of impurities in drug substances and products. This document outlines the experimental protocol for RRF determination and compares various analytical techniques, offering valuable insights for method development and validation in a research and drug development setting.

Table 1: Comparison of HPLC and UPLC Methods for Daclatasvir Analysis
ParameterMethod 1: RP-HPLCMethod 2: UPLCMethod 3: RP-HPLC
Column Hypersil C18Waters ACQUITY BEH phenyl (100 x 2.1 mm, 1.7-μm)C-18 (25 cm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.05% o-phosphoric acid (50:50 v/v)A: 0.03 M sodium perchlorate with 0.002 M 1-octanesulfonic acid sodium salt (pH 2.5) B: 0.03 M sodium perchlorate with 0.02 M 1-octanesulfonic acid sodium salt (pH 2.5) with Acetonitrile (20:80 v/v)Acetonitrile and phosphate buffer (40:60 v/v)
Flow Rate 0.7 mL/min0.4 mL/min1 mL/min
Detection Wavelength 315 nm305 nm304 nm
Run Time 10 min15 minNot Specified
Linearity Range 10-50 µg/mLNot Specified1 – 5 µg/mL
Key Application Estimation of Daclatasvir in tablet formulations in the presence of its degradation products.[1]Quantitative determination of degradation products and process-related impurities of Daclatasvir.[2]Quantification of Daclatasvir in solid dosage form.[3]

Experimental Protocol: Determination of Relative Response Factor (RRF) for Daclatasvir RSSR Isomer

The following protocol describes a detailed procedure for determining the RRF of the this compound relative to Daclatasvir using High-Performance Liquid Chromatography (HPLC). This protocol is based on established ICH guidelines for analytical procedure validation.

Objective: To determine the Relative Response Factor (RRF) of the this compound for accurate quantification in impurity testing.

Materials:

  • Daclatasvir Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions (Based on a validated method):

  • Column: Hypersil C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 0.05% Orthophosphoric acid in water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 315 nm

  • Injection Volume: 10 µL

Procedure:

1. Preparation of Standard Solutions:

  • Daclatasvir Stock Solution (A): Accurately weigh about 25 mg of Daclatasvir Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • This compound Stock Solution (B): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

2. Preparation of Linearity Solutions:

  • Prepare a series of at least five concentration levels for both Daclatasvir and the RSSR isomer, covering the expected range of the impurity and the active pharmaceutical ingredient (API). For example, from the Limit of Quantification (LOQ) to 200% of the specification limit for the impurity.

  • Example Linearity Levels:

    • Level 1: 0.05 µg/mL

    • Level 2: 0.1 µg/mL

    • Level 3: 0.5 µg/mL

    • Level 4: 1.0 µg/mL

    • Level 5: 2.0 µg/mL

3. Chromatographic Analysis:

  • Inject each linearity solution in triplicate into the HPLC system.

  • Record the peak areas for Daclatasvir and the RSSR isomer in each chromatogram.

4. Data Analysis and RRF Calculation:

  • Linearity: For both Daclatasvir and the RSSR isomer, plot a graph of mean peak area versus concentration. Perform a linear regression analysis and determine the slope, intercept, and correlation coefficient (r²). The r² value should be ≥ 0.99 to demonstrate linearity.

  • Response Factor (RF) Calculation: The response factor for each compound is the slope of its linearity curve.

    • RFDaclatasvir = SlopeDaclatasvir

    • RFRSSR Isomer = SlopeRSSR Isomer

  • Relative Response Factor (RRF) Calculation:

    • RRF = (Response Factor of Impurity) / (Response Factor of API)

    • RRFRSSR Isomer = RFRSSR Isomer / RFDaclatasvir

Acceptance Criteria:

  • A well-defined RRF value is established. The ICH guidelines suggest that an RRF between 0.8 and 1.2 may not always require a correction factor in routine analysis, but for accurate mass balance calculations, applying the determined RRF is recommended.

Visualizing the Workflow and Rationale

To better understand the experimental process and the significance of RRF, the following diagrams have been generated.

RRF_Determination_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_calculation Data Processing and Calculation cluster_result Final Result prep_api Prepare Daclatasvir Stock prep_linearity Prepare Linearity Solutions (Multiple Concentrations) prep_api->prep_linearity prep_isomer Prepare RSSR Isomer Stock prep_isomer->prep_linearity hplc_injection Inject Solutions into HPLC prep_linearity->hplc_injection data_acquisition Acquire Peak Area Data hplc_injection->data_acquisition linearity_plot Plot Linearity Curves (Peak Area vs. Concentration) data_acquisition->linearity_plot slope_calc Calculate Slopes (Response Factors) linearity_plot->slope_calc rrf_calc Calculate RRF (Slope_Isomer / Slope_API) slope_calc->rrf_calc final_rrf Established RRF Value rrf_calc->final_rrf

Caption: Experimental workflow for the determination of the Relative Response Factor (RRF).

RRF_Significance_Pathway cluster_problem The Challenge cluster_solution The Solution cluster_application Application in Quality Control cluster_outcome The Ultimate Goal diff_response Unequal Detector Response (API vs. Impurity) rrf_determination Determine RRF diff_response->rrf_determination impurity_quant Accurate Impurity Quantification (% Impurity = (Area_Imp / Area_API) * (1 / RRF) * 100) rrf_determination->impurity_quant drug_safety Ensuring Drug Safety and Efficacy impurity_quant->drug_safety

Caption: The role of RRF in ensuring accurate impurity quantification and drug safety.

References

Comparative Stability Analysis: Daclatasvir vs. its RSSR Isomer

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the stability of the primary active pharmaceutical ingredient, Daclatasvir, in contrast to its diastereomeric RSSR isomer.

This guide provides a comprehensive analysis of the stability of Daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. While extensive data exists for the stability of the therapeutically active SSSS isomer of Daclatasvir under various stress conditions, a notable gap persists in the scientific literature regarding the stability of its RSSR diastereomer, a known process-related impurity. This document summarizes the available stability data for Daclatasvir, outlines the experimental protocols used in these assessments, and highlights the implications of the unknown stability profile of the RSSR isomer for researchers, scientists, and drug development professionals.

Executive Summary

Daclatasvir is a cornerstone in the treatment of chronic HCV infection. Its chemical structure contains four stereocenters, leading to the possibility of multiple stereoisomers. The active pharmaceutical ingredient (API) is the SSSS isomer. During its synthesis, other diastereomers, including the RSSR isomer, can be formed as impurities. While regulatory guidelines necessitate the characterization and control of such impurities, publicly available data on the comparative stability of the RSSR isomer is conspicuously absent.

This guide presents forced degradation data for Daclatasvir, demonstrating its susceptibility to degradation under acidic, basic, and oxidative conditions.[1][2] It is found to be relatively stable under neutral, photolytic, and thermal stress.[1] The absence of corresponding data for the RSSR isomer makes a direct comparison of their stability profiles impossible. This lack of information underscores the importance of stringent control over the manufacturing process to minimize the formation of this impurity and the need for further research to fully characterize its physicochemical properties.

Quantitative Stability Data: Daclatasvir

The following table summarizes the degradation of Daclatasvir under various forced degradation conditions as reported in the literature. It is important to note that no corresponding data for the RSSR isomer has been found in publicly accessible scientific literature.

Stress ConditionReagents and ConditionsObservationDegradation Products IdentifiedReference
Acid Hydrolysis 2 N HCl, 80°C, 5 hoursSignificant degradationMultiple degradation products[1]
Base Hydrolysis 0.1 N NaOH, 80°C, 72 hoursSignificant degradationMultiple degradation products[1]
Oxidative 30% H₂O₂, 60°C, 6 hoursSignificant degradationMultiple degradation products[1]
Neutral Hydrolysis Water, 80°C, 72 hoursStableNo significant degradation[1]
Photolytic 1.2 million lux hours and 200 Wh/m² UV lightStableNo significant degradation[1]
Thermal (Dry Heat) 100°C, 3 daysStableNo significant degradation[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the stability assessment of Daclatasvir.

Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

  • Acid Hydrolysis: A solution of Daclatasvir (typically 1 mg/mL) is prepared in 2 N hydrochloric acid and refluxed at 80°C for 5 hours. The resulting solution is then neutralized and diluted for analysis.[1]

  • Base Hydrolysis: A solution of Daclatasvir (1 mg/mL) is prepared in 0.1 N sodium hydroxide and refluxed at 80°C for 72 hours. The solution is then neutralized and diluted for analysis.[1]

  • Oxidative Degradation: A solution of Daclatasvir (1 mg/mL) is treated with 30% hydrogen peroxide at 60°C for 6 hours. The resulting solution is then diluted for analysis.[1]

  • Neutral Hydrolysis: A solution of Daclatasvir (1 mg/mL) in water is refluxed at 80°C for 72 hours. The solution is then diluted for analysis.[1]

  • Photostability: Solid Daclatasvir is exposed to a combination of visible (1.2 million lux hours) and UV light (200 Wh/m²) in a photostability chamber.[1]

  • Thermal Stress: Solid Daclatasvir is exposed to dry heat at 100°C for 3 days.[1]

Analytical Method for Stability Assessment

A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically used to separate Daclatasvir from its degradation products.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: A wavelength at which Daclatasvir and its degradation products have significant absorbance (e.g., 315 nm).

  • Analysis: The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed samples to that of an unstressed standard solution.

Daclatasvir Degradation Pathways

The degradation of Daclatasvir under various stress conditions proceeds through several pathways, primarily involving hydrolysis of the carbamate linkages and oxidation of the imidazole rings.

Daclatasvir_Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_stable Stable Conditions Daclatasvir Daclatasvir (SSSS Isomer) Acid_Hydrolysis Acidic Conditions (e.g., 2N HCl) Daclatasvir->Acid_Hydrolysis Susceptible Base_Hydrolysis Basic Conditions (e.g., 0.1N NaOH) Daclatasvir->Base_Hydrolysis Susceptible Oxidative_Stress Oxidative Conditions (e.g., 30% H₂O₂) Daclatasvir->Oxidative_Stress Susceptible Neutral Neutral pH Daclatasvir->Neutral Stable Photolytic Light Exposure Daclatasvir->Photolytic Stable Thermal Heat Daclatasvir->Thermal Stable Hydrolysis_Products Hydrolysis Products (Cleavage of carbamate linkages) Acid_Hydrolysis->Hydrolysis_Products Base_Hydrolysis->Hydrolysis_Products Oxidation_Products Oxidation Products (Modification of imidazole rings) Oxidative_Stress->Oxidation_Products Intact_Daclatasvir Intact Daclatasvir Neutral->Intact_Daclatasvir Photolytic->Intact_Daclatasvir Thermal->Intact_Daclatasvir

Figure 1. Summary of Daclatasvir stability under different stress conditions.

Experimental Workflow for Forced Degradation Studies

The general workflow for conducting forced degradation studies of Daclatasvir is outlined below.

Forced_Degradation_Workflow start Start: Daclatasvir Sample stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize_dilute Neutralize and/or Dilute Sample stress->neutralize_dilute hplc_analysis Analyze by Stability-Indicating RP-HPLC neutralize_dilute->hplc_analysis data_analysis Data Analysis: - Identify Degradation Products - Quantify Degradation hplc_analysis->data_analysis end End: Stability Profile data_analysis->end

Figure 2. General workflow for forced degradation studies of Daclatasvir.

The Unknown Stability of the RSSR Isomer: Implications for Research and Development

The absence of stability data for the Daclatasvir RSSR isomer presents several challenges and considerations for the pharmaceutical industry:

  • Risk Assessment: Without understanding the degradation profile of the RSSR isomer, it is difficult to fully assess the risks associated with its presence in the drug substance. It is unknown whether its degradation products are more or less toxic than those of Daclatasvir.

  • Analytical Method Development: Stability-indicating methods must be capable of separating the active ingredient from all potential degradation products, including those that may arise from impurities. The lack of knowledge about the RSSR isomer's degradation products could lead to the development of analytical methods that are not truly stability-indicating.

  • Formulation Development: The stability of an impurity can be influenced by the formulation excipients and manufacturing process. The unknown stability of the RSSR isomer makes it challenging to design formulations that ensure its control throughout the product's shelf life.

  • Regulatory Scrutiny: Regulatory agencies require a thorough understanding of the impurity profile of a drug substance. A lack of data on the stability of a known impurity could lead to regulatory questions and delays in drug approval.

Conclusion

While the stability of Daclatasvir has been well-characterized under various stress conditions, the corresponding data for its RSSR isomer is not publicly available. This knowledge gap highlights the critical importance of robust process chemistry to minimize the formation of this and other diastereomeric impurities during the synthesis of Daclatasvir. For researchers and drug development professionals, the unknown stability of the RSSR isomer underscores the need for comprehensive impurity profiling and the development of highly specific, stability-indicating analytical methods. Further research into the physicochemical properties, including the stability, of all potential isomers of Daclatasvir is warranted to ensure the overall quality, safety, and efficacy of this vital antiviral medication.

References

A Comparative Guide to Analytical Methods for Daclatasvir Impurity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of impurities in the antiviral drug Daclatasvir. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document summarizes key performance parameters from published studies, details experimental protocols, and presents a logical workflow for method cross-validation to aid in the selection of the most appropriate technique for your laboratory's needs.

The methods compared include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC). These techniques are evaluated based on their performance in forced degradation studies, which are essential for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.[1][2][3]

Quantitative Data Summary

The following table summarizes the key validation parameters for different analytical methods used for Daclatasvir impurity testing, as reported in various studies. This allows for a direct comparison of the performance of each method.

Parameter RP-HPLC Method 1 RP-HPLC Method 2 UPLC Method HPTLC Method
Linearity Range 10-50 µg/mL[2]-LOQ - 150%45-225 ng/band[4]
Correlation Coefficient (r²) -0.9989[5]>0.9990.990[4]
Limit of Detection (LOD) -0.05 µg/mL[5]-4.38 ng/band[4]
Limit of Quantification (LOQ) -0.15 µg/mL[5]-13.28 ng/band[4]
Accuracy (% Recovery) -High (not specified)[5]--
Precision (%RSD) <2% (Intra- & Inter-day)[5]<2%[2]<5%-
Retention Time (Daclatasvir) 3.760 ± 0.01 min[2]-~2.5 minRf: 0.30 ± 0.02[4]

Note: A hyphen (-) indicates that the data was not specified in the referenced source.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the information available in the cited literature and are intended to provide a starting point for method implementation and cross-validation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for the estimation of Daclatasvir and its degradation products in tablet formulations.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Hypersil C18 column.[2]

  • Mobile Phase: A mixture of acetonitrile and 0.05% o-phosphoric acid (50:50 v/v) in isocratic mode.[2]

  • Flow Rate: 0.7 mL/min.[2]

  • Detection: UV detection at a specified wavelength (e.g., 271 nm or 265 nm).[5][6]

  • Sample Preparation: A standard stock solution is prepared by dissolving 10 mg of Daclatasvir in 10 mL of the mobile phase to achieve a concentration of 1000 µg/mL.[2] Working solutions are prepared by diluting the stock solution to the desired concentration range (e.g., 10-50 µg/mL).[2] For tablet analysis, a powder equivalent to a specific amount of Daclatasvir is dissolved in the mobile phase, sonicated, and filtered.[2]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers a significant advantage in terms of speed and resolution for the analysis of Daclatasvir and its impurities.[1]

  • Instrumentation: A Waters ACQUITY UPLC system with a PDA detector and an ACQUITY QDa mass detector.[1]

  • Column: Phenomenex Kinetex phenyl hexyl (100 × 4.6 mm, 2.6-μm).[1]

  • Mobile Phase: A gradient of two solvents (details of the gradient program should be obtained from the specific study).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Detection: UV detection at 305 nm.[1]

  • Run Time: 15 minutes.[1]

  • Diluent: A mixture of water and acetonitrile (50:50% v/v).[1]

  • Sample Preparation: A standard stock solution of 500 μg/mL is prepared in the diluent.[1] Test solutions from tablet powder are also prepared to a concentration of 500 μg/mL, sonicated for 30 minutes, and filtered through a 0.22-μm PVDF filter.[1]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples and is suitable for stability-indicating assays.[4]

  • Instrumentation: HPTLC system with a sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60 F254.[4]

  • Mobile Phase: Ethyl acetate: isopropanol (9:1 v/v).[4]

  • Detection: Densitometric scanning at 318 nm for Daclatasvir.[4]

  • Sample Application: Samples are applied as bands on the HPTLC plate.

  • Linearity Range: 45-225 ng/band.[4]

Forced Degradation Studies

To establish the stability-indicating nature of these methods, forced degradation studies are performed under various stress conditions as per ICH guidelines.[2][3]

  • Acid Hydrolysis: 0.1 N HCl at 60-80°C for 2-4 hours.[1][2]

  • Base Hydrolysis: 0.1 N or 1 N NaOH at 60-80°C for 2-4 hours.[1][2]

  • Oxidative Degradation: 3% or 30% H₂O₂ at room temperature or heated for a specified time.[1][2]

  • Thermal Degradation: Heating at 105°C for 24 hours.[1]

  • Photolytic Degradation: Exposure to UV light (200 Wh/m²) and visible light (1.2 million lux hours).[1]

The analytical method should be able to separate the Daclatasvir peak from any degradation products formed under these conditions.[2]

Visualizations

Workflow for Cross-Validation of Daclatasvir Impurity Testing Methods

CrossValidationWorkflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_validation Validation & Comparison DefineProtocols Define Standardized Protocols (HPLC, UPLC, HPTLC) PrepareSamples Prepare Standard and Forced Degradation Samples DefineProtocols->PrepareSamples AnalyzeHPLC Analyze Samples using HPLC PrepareSamples->AnalyzeHPLC AnalyzeUPLC Analyze Samples using UPLC PrepareSamples->AnalyzeUPLC AnalyzeHPTLC Analyze Samples using HPTLC PrepareSamples->AnalyzeHPTLC CollectData Collect Performance Data (LOD, LOQ, Accuracy, Precision) AnalyzeHPLC->CollectData AnalyzeUPLC->CollectData AnalyzeHPTLC->CollectData CompareResults Compare Method Performance (Resolution, Run Time, Sensitivity) CollectData->CompareResults SelectMethod Select Optimal Method CompareResults->SelectMethod

Caption: A flowchart illustrating the cross-validation process for Daclatasvir impurity testing methods.

Logical Relationship of Method Validation Parameters

ValidationParameters ValidatedMethod Validated Analytical Method Specificity Specificity (Forced Degradation) Specificity->ValidatedMethod Linearity Linearity & Range Linearity->ValidatedMethod Accuracy Accuracy (% Recovery) Accuracy->ValidatedMethod Precision Precision (Repeatability & Intermediate) Precision->ValidatedMethod Sensitivity Sensitivity (LOD & LOQ) Sensitivity->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Key parameters required for the validation of an analytical method according to ICH guidelines.

References

Detecting the Undetectable: A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) of Daclatasvir and its RSSR Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing robust analytical methods for active pharmaceutical ingredients (APIs) and their impurities is paramount. This guide provides a comparative overview of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for Daclatasvir and its related substances, including the RSSR isomer. Understanding these parameters is crucial for ensuring the quality, safety, and efficacy of antiviral therapies.

Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A), playing a critical role in HCV treatment.[1] During its synthesis and storage, various process-related impurities and degradation products, including stereoisomers like the RSSR isomer, can arise.[2] Regulatory bodies mandate the precise identification and quantification of these impurities to ensure they remain below established safety thresholds.[2]

This guide summarizes key performance data from various validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC), and provides detailed experimental protocols to aid in the establishment and validation of in-house analytical procedures.

Comparative Analysis of Analytical Methods

The following table summarizes the LOD and LOQ values for Daclatasvir as determined by various RP-HPLC methods. While specific data for the Daclatasvir RSSR isomer is not explicitly detailed in the reviewed literature, the methods presented are designed for the separation and quantification of Daclatasvir from its impurities, and thus provide a strong foundation for the determination of the LOD and LOQ for the RSSR isomer. The sensitivity of these methods indicates that low-level detection and quantification of related substances are achievable.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)
DaclatasvirRP-HPLC0.05 µg/mL0.15 µg/mL
DaclatasvirRP-HPLC0.0416 µg/mL0.1261 µg/mL
DaclatasvirRP-HPLC-1.103 µg/mL
Daclatasvir DihydrochlorideRP-HPLC0.005 µg/ml0.01 µg/ml

Experimental Protocols

The following are representative experimental protocols for the determination of Daclatasvir and its related substances by RP-HPLC, from which LOD and LOQ can be determined.

Method 1: RP-HPLC for Daclatasvir Estimation[3]
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: Phenomenex Luna C18 (250mm x 4.6mm, 5µm).

  • Mobile Phase: A mixture of Methanol and Acetonitrile in a ratio of 80:20 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 271 nm.

  • Procedure for LOD and LOQ Determination:

    • Prepare a series of dilute solutions of Daclatasvir from a stock solution.

    • Inject the solutions into the HPLC system.

    • Determine the signal-to-noise ratio for each concentration.

    • The Limit of Detection (LOD) is the concentration at which the signal-to-noise ratio is approximately 3:1.

    • The Limit of Quantification (LOQ) is the concentration at which the signal-to-noise ratio is approximately 10:1.

Method 2: Validated Stability-Indicating RP-HPLC Method[4][5]
  • Instrumentation: HPLC with a UV detector.

  • Column: Hypersil C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 0.05% o-phosphoric acid in water.[3]

  • Flow Rate: 0.7 mL/min.[3]

  • Detection Wavelength: 315 nm.[3]

  • Column Temperature: 40 °C.[3]

  • Procedure for LOD and LOQ Determination:

    • The sensitivity of the method is determined by establishing the LOD and LOQ.

    • These are calculated based on the standard deviation of the response and the slope of the calibration curve, or by determining the signal-to-noise ratio.[4] A signal-to-noise ratio of 3:1 is typically used for LOD and 10:1 for LOQ.[4]

Visualizing Key Processes

To better understand the context of Daclatasvir analysis, the following diagrams illustrate its mechanism of action and a typical workflow for analytical method development.

Daclatasvir_Mechanism_of_Action cluster_HCV HCV Life Cycle HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Protein Polyprotein->NS5A Proteolytic Cleavage Replication_Complex Replication Complex NS5A->Replication_Complex Formation New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication Daclatasvir Daclatasvir Daclatasvir->NS5A Inhibits

Caption: Daclatasvir's mechanism of action, inhibiting HCV NS5A protein.

Analytical_Method_Development_Workflow cluster_workflow Analytical Method Development and Validation Start Method Development Objective Optimization Optimization of Chromatographic Conditions (Mobile Phase, Column, Flow Rate, Wavelength) Start->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Specificity Specificity Validation->Specificity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Application Application to Sample Analysis Linearity->Application Accuracy->Application Precision->Application Specificity->Application LOD_LOQ->Application Robustness->Application

Caption: Workflow for analytical method development and validation.

References

A Comparative Guide to Analytical Methods for Daclatasvir RSSR Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the determination of the Daclatasvir RSSR isomer, a critical aspect in the quality control and development of Daclatasvir, a direct-acting antiviral agent against the Hepatitis C virus. Ensuring the chiral purity of Daclatasvir is paramount, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. This document details a primary chiral High-Performance Liquid Chromatography (HPLC) method and discusses alternative techniques, presenting supporting data and experimental protocols to aid in method selection and implementation.

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for the separation and quantification of stereoisomers in pharmaceutical compounds. The method's high resolution and sensitivity make it ideal for accurately determining the presence of isomers like the RSSR form in Daclatasvir samples.

Experimental Protocol: Chiral HPLC

This protocol is a representative procedure based on published methods for the chiral separation of Daclatasvir and its isomers.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

2. Chromatographic Conditions:

  • Column: Chiralpak IC (or equivalent polysaccharide-based chiral stationary phase).

  • Mobile Phase: A mixture of methyl tert-butyl ether (containing 0.1% diethylamine) and ethanol in a ratio of 88:12 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 305 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.1 to 4 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the Daclatasvir drug substance or product in the mobile phase to achieve a target concentration within the linear range of the method.

4. Validation Parameters:

  • The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Data Presentation: Method Validation Summary

The following table summarizes the typical performance of a validated chiral HPLC method for the determination of Daclatasvir isomers.

Parameter Result
Linearity (Range) 0.1 - 4 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 99.0% - 101.5%
Precision (RSD%) < 1.5%
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL

Note: These values are representative based on available literature and may vary depending on the specific instrumentation and experimental conditions.

Alternative Methods for Chiral Analysis

While chiral HPLC is the most established technique, other methods offer potential advantages in terms of speed or reduced solvent consumption.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations that uses supercritical carbon dioxide as the primary mobile phase component.

  • Advantages: Faster analysis times, reduced organic solvent consumption, and often provides different selectivity compared to HPLC.

  • Considerations: Requires specialized instrumentation. Method development can be complex.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that can be used for chiral analysis by adding a chiral selector to the background electrolyte.

  • Advantages: Extremely high separation efficiency, very low sample and reagent consumption.

  • Considerations: Lower concentration sensitivity compared to HPLC, and can be less robust for routine quality control applications.

Comparison of Analytical Methods
Feature Chiral HPLC Chiral SFC Chiral CE
Resolution HighHighVery High
Analysis Time ModerateFastFast
Solvent Consumption HighLowVery Low
Instrumentation StandardSpecializedSpecialized
Robustness HighModerateModerate
Throughput ModerateHighHigh

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the validation of an analytical method for the this compound.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Sample Analysis Column_Selection Column & CSP Selection Mobile_Phase_Optimization Mobile Phase Optimization Column_Selection->Mobile_Phase_Optimization Initial Screening Detection_Parameters Detection Wavelength & Other Parameters Mobile_Phase_Optimization->Detection_Parameters Fine-tuning Specificity Specificity Detection_Parameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Preparation Sample Preparation Robustness->Sample_Preparation Data_Acquisition Chromatographic Data Acquisition Sample_Preparation->Data_Acquisition Data_Analysis Data Analysis & Reporting Data_Acquisition->Data_Analysis

Navigating the Analytical Maze: A Comparative Guide to Robustness Testing of Daclatasvir Isomer Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of robustness testing for various analytical methods used to quantify Daclatasvir and its isomers, supported by experimental data and detailed protocols. The focus is on highlighting the deliberate variations in method parameters to assess the method's capacity to remain unaffected and ensure its suitability for routine use.

The stability and purity of Daclatasvir, a potent antiviral drug for the treatment of Hepatitis C, are critical quality attributes. Analytical methods, predominantly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are employed to ensure the identity, strength, and purity of the drug substance and its formulated products. Robustness testing, a key component of method validation as per International Council for Harmonisation (ICH) guidelines, evaluates the method's resilience to small, deliberate variations in its parameters.[1][2] This guide delves into the specifics of robustness testing for Daclatasvir, offering a comparative overview of different approaches and their outcomes.

Comparative Analysis of Robustness Testing Parameters

The robustness of an analytical method is determined by its ability to provide consistent results despite minor fluctuations in experimental conditions that may occur during routine analysis. The following tables summarize the deliberate variations in critical parameters from different validated HPLC and UPLC methods for Daclatasvir analysis.

Parameter Method 1 (RP-HPLC) [1]Method 2 (RP-HPLC) Method 3 (HPLC) [3]Method 4 (HPLC-DAD) [4][5]
Flow Rate Variation ± 0.2 mL/min± 0.2 mL/min± 0.2 mL/minNot specified
Mobile Phase Composition Variation ± 10%Not specified± 2%Not specified
pH of Mobile Phase Buffer Variation Not specifiedNot specified± 0.1Not specified
Wavelength Variation ± 2 nmNot specifiedNot specifiedNot specified
Column Temperature Variation Not specifiedNot specified± 5°CNot specified
Observed Impact on Results Retention time and peak area were within acceptable bounds.The method was found to be robust.Did not significantly affect the method.The method was validated for robustness.
System Suitability Parameters Tailing factor, theoretical platesNot specifiedResolution, tailing factorSystem suitability was validated.

Table 1: Comparison of Robustness Testing Parameters for HPLC Methods

Parameter Method 5 (UPLC) [6]
Flow Rate Variation Not specified
Mobile Phase Composition Variation Not specified
pH of Mobile Phase Buffer Variation Not specified
Wavelength Variation Not specified
Column Temperature Variation Not specified
Observed Impact on Results The method was validated as per industry guidelines.
System Suitability Parameters Separation of process-related and degradation impurities.

Table 2: Robustness Testing Parameters for a UPLC Method

Experimental Protocols for Robustness Testing

The following are detailed methodologies for conducting robustness testing, drawn from validated analytical procedures for Daclatasvir.

Method 1: RP-HPLC with UV Detection[1]
  • Chromatographic System:

    • Column: Hypersil C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile and 0.05% o-phosphoric acid in water (50:50 v/v)

    • Flow Rate: 0.7 mL/min

    • Detection Wavelength: 315 nm

    • Column Temperature: 40°C

  • Robustness Evaluation:

    • Flow Rate Variation: The flow rate was deliberately altered to 0.5 mL/min and 0.9 mL/min.

    • Mobile Phase Composition Variation: The ratio of acetonitrile to the aqueous phase was changed to 45:55 (v/v) and 55:45 (v/v).

    • Wavelength Variation: The detection wavelength was set to 313 nm and 317 nm.

    • Analysis: For each variation, a standard solution of Daclatasvir was injected, and the retention time, peak area, and system suitability parameters (e.g., tailing factor, theoretical plates) were recorded and compared against the results obtained under the nominal conditions.

Method 3: HPLC for Simultaneous Determination of Daclatasvir and Sofosbuvir[4]
  • Chromatographic System:

    • Column: Agilent Zorbax SB C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: 9 mM dipotassium hydrogen orthophosphate buffer (pH 4.0) and acetonitrile (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 265 nm

    • Column Temperature: 40°C

  • Robustness Evaluation:

    • Flow Rate Variation: The flow rate was adjusted to 0.8 mL/min and 1.2 mL/min.

    • Mobile Phase Composition Variation: The percentage of acetonitrile was varied by ±2%.

    • pH of Mobile Phase Buffer Variation: The pH of the buffer was changed to 3.9 and 4.1.

    • Column Temperature Variation: The column temperature was set to 35°C and 45°C.

    • Analysis: The effect of these changes on the retention time and resolution between Daclatasvir and Sofosbuvir was evaluated.

Visualizing the Robustness Testing Workflow

The following diagram illustrates the logical workflow of a typical robustness testing experiment for an analytical method.

Robustness_Testing_Workflow cluster_setup Method Setup cluster_variation Parameter Variation cluster_analysis Analysis & Evaluation cluster_conclusion Conclusion A Define Nominal Analytical Method Parameters B Prepare Standard and Sample Solutions A->B C Vary Flow Rate (e.g., ± 0.2 mL/min) D Vary Mobile Phase Composition (e.g., ± 2%) E Vary pH of Buffer (e.g., ± 0.1) F Vary Column Temperature (e.g., ± 5°C) G Inject Samples and Acquire Chromatograms B->G C->G D->G E->G F->G H Evaluate System Suitability (Resolution, Tailing, etc.) G->H I Assess Impact on Key Method Responses (Retention Time, Peak Area) H->I J Determine if Method is Robust I->J

Caption: Workflow for Robustness Testing of an Analytical Method.

Forced Degradation Studies: A Prerequisite for Robustness

To ensure the stability-indicating nature of the analytical method, forced degradation studies are performed. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products. The analytical method must be able to separate the intact drug from these degradants.

Common stress conditions for Daclatasvir include:

  • Acidic Hydrolysis: 0.1 N to 2 N HCl, refluxed at 60-80°C.[1][7]

  • Alkaline Hydrolysis: 0.1 N NaOH, refluxed at 60-80°C.[1][7]

  • Oxidative Degradation: 30% H2O2, refluxed at 60°C.[1]

  • Neutral Hydrolysis: Refluxing in water at 80°C.[7]

  • Photolytic Degradation: Exposure to direct sunlight.[1]

  • Thermal Degradation: Exposure to dry heat.[7]

Daclatasvir has been shown to degrade significantly under acidic, basic, and oxidative conditions, while it is relatively stable under neutral, photolytic, and thermal stress.[1][7] The ability of the analytical method to resolve Daclatasvir from its degradation products is a critical aspect of its specificity and robustness.

The following diagram illustrates the pathways of forced degradation for Daclatasvir.

Forced_Degradation_Pathways cluster_stress Stress Conditions Daclatasvir Daclatasvir Acid Acidic Hydrolysis (e.g., HCl) Daclatasvir->Acid Base Alkaline Hydrolysis (e.g., NaOH) Daclatasvir->Base Oxidation Oxidative Stress (e.g., H2O2) Daclatasvir->Oxidation Neutral Neutral Hydrolysis (e.g., Water) Daclatasvir->Neutral Photo Photolytic Stress (e.g., UV/Sunlight) Daclatasvir->Photo Thermal Thermal Stress (e.g., Heat) Daclatasvir->Thermal Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Stable Stable Neutral->Stable Photo->Stable Thermal->Stable

Caption: Forced Degradation Pathways of Daclatasvir.

Conclusion

The robustness of an analytical method is a critical attribute that ensures its reliability and suitability for routine use in a quality control environment. The presented data and protocols demonstrate that various HPLC and UPLC methods for Daclatasvir have been successfully validated for robustness by deliberately varying key parameters. The ability of these methods to withstand minor variations in flow rate, mobile phase composition, pH, and temperature, while maintaining system suitability and providing accurate results, underscores their reliability. Furthermore, the successful separation of Daclatasvir from its forced degradation products confirms the stability-indicating nature of these methods. For researchers and drug development professionals, the selection of a robust analytical method is a cornerstone for ensuring the quality, safety, and efficacy of Daclatasvir-containing pharmaceutical products.

References

Specificity of Daclatasvir Assays: A Comparative Guide to Resolving the RSSR Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Daclatasvir, a potent direct-acting antiviral agent against the hepatitis C virus (HCV), is critical for ensuring its efficacy and safety. A key challenge in the analysis of Daclatasvir is the presence of stereoisomers, including the RSSR diastereomer, which may exhibit different pharmacological activities and toxicities. This guide provides a comparative analysis of analytical methodologies for the specific determination of Daclatasvir in the presence of its RSSR isomer, supported by experimental data and detailed protocols.

Comparison of Analytical Methodologies

The specificity of an assay for Daclatasvir is paramount, particularly in the presence of its isomers. High-Performance Liquid Chromatography (HPLC), especially with a chiral stationary phase, and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are the primary techniques employed for this purpose.

A chiral HPLC method offers the distinct advantage of physically separating stereoisomers, allowing for their individual quantification.[1] In contrast, while standard Reverse-Phase (RP)-HPLC methods are excellent for purity and stability testing, they may not resolve diastereomers from the main Daclatasvir peak without specific chiral columns.[2] UPLC-MS/MS provides high sensitivity and selectivity, making it suitable for bioanalytical applications, but may require specific optimization to differentiate isomers, which have the same mass-to-charge ratio.[3]

The following tables summarize the performance of a chiral HPLC method and a typical RP-HPLC method for the analysis of Daclatasvir.

Table 1: Performance Characteristics of a Chiral HPLC Method for Daclatasvir and its Isomers
ParameterDaclatasvirEnantiomerDiastereomers
Retention Time (min) ~12.5~14.0Well-resolved from Daclatasvir
Resolution (Rs) -> 2.0> 2.0
Linearity Range (µg/mL) Not Specified0.25 - 1.5Not Specified
Correlation Coefficient (r²) > 0.999> 0.999Not Specified
LOD (µg/mL) Not Specified0.083Not Specified
LOQ (µg/mL) Not Specified0.25Not Specified
Recovery (%) Not Specified90 - 112Not Specified

Data synthesized from a study on the chiral separation of Daclatasvir isomers.[1]

Table 2: Performance Characteristics of a Stability-Indicating RP-HPLC Method for Daclatasvir
ParameterValue
Retention Time (min) 3.760 ± 0.01
Linearity Range (µg/mL) 10 - 50
Correlation Coefficient (r²) 0.9998
LOD (µg/mL) 0.0416
LOQ (µg/mL) 0.1261
Accuracy (% Recovery) 97.95 - 100.78
Precision (% RSD) Intra-day: ± 0.3281, Inter-day: ± 0.8914

This method is effective for separating Daclatasvir from its degradation products but is not designed for chiral separation.[2]

Experimental Protocols

Chiral HPLC Method for Separation of Daclatasvir Isomers

This method is designed for the specific separation of Daclatasvir from its enantiomer and diastereomers, including the RSSR isomer.[1]

Chromatographic Conditions:

  • Column: CHIRALPAK ID-3 (amylose tris(3-chlorophenylcarbamate) stationary phase)

  • Mobile Phase: Binary gradient of Acetonitrile:Diethylamine and Methanol:Diethylamine

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 315 nm

Sample Preparation:

Standard and sample solutions are prepared in the mobile phase to a suitable concentration.

Stability-Indicating RP-HPLC Method for Daclatasvir Assay

This method is suitable for the quantification of Daclatasvir in pharmaceutical formulations and for stability studies.[2]

Chromatographic Conditions:

  • Column: Hypersil C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 0.05% o-phosphoric acid in water (50:50 v/v)

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 315 nm

  • Total Run Time: 10 min

Standard Stock Solution Preparation:

  • Accurately weigh 10 mg of Daclatasvir standard and transfer to a 10 mL volumetric flask.

  • Dissolve in the mobile phase and sonicate.

  • Make up to the volume with the mobile phase to achieve a concentration of 1000 µg/mL.[2]

Tablet Sample Preparation:

  • Weigh and powder 20 tablets.

  • Transfer a quantity of powder equivalent to 10 mg of Daclatasvir to a 10 mL volumetric flask.

  • Add mobile phase, sonicate to dissolve, and make up to volume.

  • Filter the solution through a 0.45 µm filter.[4]

Visualizations

Daclatasvir Mechanism of Action

Daclatasvir is a direct-acting antiviral that targets the HCV non-structural protein 5A (NS5A).[5] By binding to NS5A, Daclatasvir disrupts the formation of the viral replication complex and interferes with virion assembly, thereby inhibiting HCV replication.

Daclatasvir_Mechanism cluster_HCV_Lifecycle HCV Lifecycle cluster_Daclatasvir_Action Daclatasvir Intervention HCV_RNA HCV RNA Replication_Complex Replication Complex Formation HCV_RNA->Replication_Complex Translation & Polyprotein Processing Virion_Assembly Virion Assembly & Secretion Replication_Complex->Virion_Assembly RNA Replication New_Virions New HCV Virions Virion_Assembly->New_Virions Daclatasvir Daclatasvir NS5A NS5A Protein Daclatasvir->NS5A Binds to NS5A->Replication_Complex Inhibits NS5A->Virion_Assembly Inhibits

Caption: Daclatasvir's inhibition of the HCV lifecycle.

Experimental Workflow: Chiral HPLC Analysis

The following diagram illustrates the workflow for the analysis of Daclatasvir and its isomers using a chiral HPLC method.

Chiral_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Chiral HPLC Analysis cluster_data_analysis Data Analysis start Start: Daclatasvir Sample (API or Formulation) dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC System filter->inject separation Separation on Chiral Column (e.g., CHIRALPAK ID-3) inject->separation detection UV Detection at 315 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram quantify Identify and Quantify Daclatasvir and RSSR Isomer Peaks chromatogram->quantify report Report Results quantify->report

Caption: Workflow for chiral HPLC analysis of Daclatasvir.

Logical Relationship: Specificity of Analytical Methods

The choice of analytical method directly impacts the ability to specifically quantify Daclatasvir in the presence of its isomers.

Method_Specificity cluster_Methods Method Types cluster_Outcomes Assay Specificity for Isomers Method Analytical Method Chiral_HPLC Chiral HPLC Method->Chiral_HPLC RP_HPLC Standard RP-HPLC Method->RP_HPLC UPLC_MSMS UPLC-MS/MS Method->UPLC_MSMS High_Specificity High Specificity (Baseline Separation) Chiral_HPLC->High_Specificity Low_Specificity Low Specificity (Co-elution) RP_HPLC->Low_Specificity Potential_Specificity Potential Specificity (Requires Optimization) UPLC_MSMS->Potential_Specificity

Caption: Relationship between analytical method and assay specificity.

References

A Comparative Guide to Inter-Laboratory Analysis of Daclatasvir Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the chiral separation and analysis of Daclatasvir and its isomers. Daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein, possesses a complex stereochemical structure, making the accurate analysis of its isomers critical for ensuring pharmaceutical quality, safety, and efficacy.[1][2] The presence of unwanted stereoisomers, which can arise during synthesis, can impact the drug's therapeutic effect and may introduce unforeseen toxicological risks.[3] This document summarizes key performance data from various analytical techniques, details experimental protocols, and offers a logical workflow for isomer analysis to aid laboratories in method selection and implementation.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the operational parameters and performance characteristics of different High-Performance Liquid Chromatography (HPLC) methods developed for the analysis of Daclatasvir and its isomers. The data is compiled from various studies to facilitate a cross-method comparison.

Table 1: Chiral HPLC Methods for Daclatasvir Enantiomer Separation

ParameterMethod 1Method 2
Stationary Phase CHIRALPAK ID-3 (Amylose tris(3-chlorophenylcarbamate))[4]Chiralpak IC[5]
Column Dimensions Not SpecifiedNot Specified
Mobile Phase Binary gradient: Acetonitrile:Diethylamine and Methanol:Diethylamine[4]Methyl tert-butyl ether (0.1% diethylamine):Ethanol (88:12)[5]
Flow Rate 1.0 mL/min[4]Not Specified
Detection (UV) 315 nm[4]305 nm[5]
Column Temperature 40 °C[4]Not Specified
Limit of Detection 0.083 µg/mL (for enantiomer)[4]Not Specified
Limit of Quantitation 0.25 µg/mL (for enantiomer)[4]Not Specified
Linearity Range Not Specified0.1 - 4 µg/mL[5]
Recovery 90% - 112% (for enantiomer)[4]> 99.0%[5]

Table 2: Reverse-Phase HPLC/UPLC Methods for Daclatasvir and Related Impurities

ParameterMethod 3 (UPLC)Method 4 (HPLC)Method 5 (HPLC)
Stationary Phase Waters ACQUITY BEH phenyl[6]Hypersil C18[7]Hypersil BDS C18[8]
Column Dimensions 100 x 2.1 mm, 1.7-μm[6]Not Specified150 x 4.6 mm, 5µm[8]
Mobile Phase Gradient: A) 0.03 M Sodium perchlorate, 0.002 M 1-octanesulfonic acid sodium salt (pH 2.5); B) ACN mix with buffered salt solution[6]Isocratic: Acetonitrile: 0.05% o-phosphoric acid (50:50 v/v)[7]Isocratic: 0.05M KH2PO4 (pH 4.5): Acetonitrile (50:50 v/v)[8]
Flow Rate Not Specified0.7 mL/min[7]1.0 mL/min[8]
Detection (UV) Not Specified315 nm[7]320 nm[8]
Column Temperature Not Specified40 °C[7]25 °C[8]
Retention Time (DCV) Not Specified3.760 ± 0.01 min[7]~2.33 min[8]
Linearity Range Not Specified10 - 50 µg/mL[7]0.5 - 100 µg/mL[8]
Correlation Coeff. (r²) Not Specified0.9998[7]> 0.999[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results in an inter-laboratory setting. Below are representative protocols for the chiral and reverse-phase analysis of Daclatasvir.

Protocol 1: Chiral HPLC for Enantiomeric Purity

This protocol is based on the method developed for the separation of Daclatasvir and its enantiomer on an amylose-based immobilized chiral stationary phase.[4]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: CHIRALPAK ID-3.

    • Mobile Phase: A binary gradient system utilizing acetonitrile with diethylamine and methanol with diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 315 nm.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the Daclatasvir reference standard in a suitable solvent (e.g., mobile phase).

    • Prepare working solutions by diluting the stock solution to the desired concentration for linearity and accuracy checks.

    • Dissolve the sample containing Daclatasvir in the same solvent to achieve a concentration within the validated linear range.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Identify and quantify the enantiomeric impurity based on its retention time relative to the main Daclatasvir peak.

Protocol 2: Stability-Indicating RP-HPLC for Impurity Profiling

This protocol is a stability-indicating method suitable for quantifying Daclatasvir in the presence of its degradation products and process-related impurities.[7][9]

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Hypersil C18.

    • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 0.05% ortho-phosphoric acid in water.

    • Mode: Isocratic elution.

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 315 nm.

  • Standard and Sample Preparation:

    • Prepare a standard stock solution of Daclatasvir (e.g., 1000 µg/mL) in the mobile phase.[7]

    • Create a calibration curve by preparing a series of dilutions from the stock solution, for example, in the range of 10-50 µg/mL.[7]

    • Prepare the sample solution from the drug product to a target concentration within the calibration range.

  • Analysis:

    • Inject the solutions onto the equilibrated HPLC system.

    • The retention time for Daclatasvir is expected at approximately 3.76 minutes.[7]

    • Quantify the main peak and any impurities against the calibration curve.

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships, aiding in the standardization of procedures across different laboratories.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_start Receive Daclatasvir Sample (API or Formulation) prep_std Prepare Reference Standard & Calibration Solutions prep_start->prep_std prep_sample Prepare Sample Solution (Dissolution & Dilution) prep_start->prep_sample analysis_equip Equilibrate HPLC/UPLC System prep_sample->analysis_equip analysis_inject Inject Standards & Samples analysis_equip->analysis_inject analysis_run Execute Chiral or RP Method analysis_inject->analysis_run data_acquire Acquire Chromatographic Data analysis_run->data_acquire data_integrate Integrate Peaks (Daclatasvir & Isomers) data_acquire->data_integrate data_quantify Quantify Isomers (LOD/LOQ, % Area) data_integrate->data_quantify data_report Generate Final Report data_quantify->data_report

Caption: Workflow for Daclatasvir Isomer Analysis.

G cluster_info Key Characteristics daclatasvir Daclatasvir (Specific Stereoisomer) isomers Stereoisomers daclatasvir->isomers enantiomers Enantiomers (Non-superimposable mirror images) isomers->enantiomers diastereomers Diastereomers (Not mirror images) isomers->diastereomers enantiomer_info Identical physical properties except for interaction with plane-polarized light. Requires chiral separation. enantiomers->enantiomer_info diastereomer_info Different physical properties. Can be separated by standard achiral chromatography. diastereomers->diastereomer_info

Caption: Relationship of Daclatasvir to its Stereoisomers.

References

Profiling Daclatasvir's RSSR Isomer: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous quality control of active pharmaceutical ingredients (APIs) is paramount to ensure the safety and efficacy of therapeutic products. For Daclatasvir, a direct-acting antiviral agent against the hepatitis C virus, controlling stereoisomeric impurities is a critical aspect of its chemistry, manufacturing, and controls (CMC). This guide provides a comparative overview of analytical methodologies for profiling the Daclatasvir RSSR isomer, a key related substance. While specific pharmacopeial monographs detailing acceptance criteria for this particular isomer are not publicly available, this document offers a comparison of published analytical methods and frames the discussion within the context of internationally recognized guidelines from the International Council for Harmonisation (ICH).

Understanding the Challenge: Daclatasvir and Its Stereoisomers

Daclatasvir possesses multiple chiral centers, leading to the potential for the formation of various stereoisomers during its synthesis. The RSSR isomer is one such stereoisomer that must be monitored and controlled. The subtle differences in the spatial arrangement of atoms between Daclatasvir and its isomers can potentially impact the drug's efficacy and safety profile. Therefore, robust analytical methods capable of separating and quantifying these isomers are essential.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the analytical separation of Daclatasvir and its related substances. The choice of column, mobile phase, and other chromatographic parameters is critical for achieving the necessary resolution to distinguish between the API and its closely related isomers.

The following table summarizes the performance of various reported HPLC and UPLC methods for the analysis of Daclatasvir and its impurities. This data, gleaned from scientific literature, provides a baseline for method selection and development.

Parameter Method 1 (HPLC) Method 2 (HPLC) Method 3 (UPLC)
Column Hypersil C18 (250x4.6mm, 5µm)Waters C8 (250x4.6mm, 5µm)Acquity BEH C18 (50x2.1mm, 1.7µm)
Mobile Phase Acetonitrile: 0.05% o-phosphoric acid (50:50 v/v)Acetonitrile: Phosphate buffer pH 2.5 (25:75 v/v)Gradient of Buffer and Acetonitrile
Flow Rate 0.7 mL/min1.2 mL/min0.4 mL/min
Detection (UV) 315 nm306 nm305 nm
Run Time 10 minNot Specified15 min
Key Findings Good separation of Daclatasvir from its degradation products.[1]Stability-indicating method with effective separation.[1]High resolution of Daclatasvir from process-related and degradation impurities.[2]

Note: While these methods have been validated for the analysis of Daclatasvir and its impurities, specific resolution values for the RSSR isomer were not consistently reported in the reviewed literature. The development and validation of an analytical method should always include a specific assessment of its capability to separate and quantify the RSSR isomer from Daclatasvir.

Pharmacopeial Standards and ICH Guidelines

While specific monographs for Daclatasvir in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) with explicit limits for the RSSR isomer are not readily found in the public domain, the principles of impurity control are well-established by the ICH.

According to ICH Q3A(R2) guidelines, impurities in new drug substances are to be reported, identified, and qualified based on established thresholds.[3][4] For drug products, ICH Q3B(R2) provides similar guidance for degradation products.[5][6][7]

  • Reporting Threshold: The level above which an impurity must be reported. For drug substances with a maximum daily dose of ≤ 2g/day, this is typically 0.05%.

  • Identification Threshold: The level above which an impurity's structure must be determined. For a maximum daily dose between 10 mg and 2 g, this is 0.10% or a total daily intake of 1.0 mg, whichever is lower.

  • Qualification Threshold: The level above which an impurity's biological safety must be established. For a maximum daily dose between 10 mg and 2 g, this is 0.15% or a total daily intake of 1.0 mg, whichever is lower.

In the absence of specific pharmacopeial limits, these ICH thresholds provide a framework for setting in-house acceptance criteria for the this compound.

Experimental Protocols

The following are generalized experimental protocols based on the methods summarized above. These should be adapted and validated for specific laboratory conditions and equipment.

Method 1: HPLC Protocol
  • Column: Hypersil C18 (250x4.6mm, 5µm)

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 0.05% ortho-phosphoric acid in water.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 315 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Method 3: UPLC Protocol
  • Column: Acquity BEH C18 (50x2.1mm, 1.7µm).

  • Mobile Phase A: Buffer solution (e.g., 4.22 g of sodium perchlorate monohydrate and 0.5 g of 1-octanesulfonic acid sodium salt in 1000 mL of water, with pH adjusted to 2.5 with perchloric acid).[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A validated gradient program to ensure the separation of all relevant impurities.

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection: UV at 305 nm.[2]

  • Injection Volume: 1.0 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile).[2]

Visualizing the Workflow and Chemical Structures

To aid in understanding the process, the following diagrams illustrate a typical experimental workflow for impurity profiling and the chemical structures of Daclatasvir and its RSSR isomer.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Evaluation sample Daclatasvir API or Drug Product dissolution Dissolution in a suitable solvent sample->dissolution filtration Filtration dissolution->filtration hplc_uplc HPLC / UPLC System filtration->hplc_uplc separation Separation on a reversed-phase column hplc_uplc->separation detection UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration and Quantification chromatogram->integration comparison Comparison with Reference Standards and Pharmacopeial/ICH Limits integration->comparison report Reporting of Results comparison->report chemical_structures cluster_daclatasvir Daclatasvir cluster_rssr This compound daclatasvir_node Daclatasvir Structure rssr_node RSSR Isomer Structure

References

A Comparative Analysis of Daclatasvir RRRR and RSSR Isomers for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Stereochemical Nuances of a Potent HCV Inhibitor

Daclatasvir, a pioneering direct-acting antiviral agent, has revolutionized the treatment of Hepatitis C Virus (HCV) by targeting the viral non-structural protein 5A (NS5A). Its intricate molecular structure, characterized by multiple chiral centers, gives rise to a number of stereoisomers. This guide provides a detailed comparative analysis of two of these isomers: the RRRR and RSSR diastereomers. While direct comparative data for the RSSR isomer is limited in publicly available literature, this guide extrapolates from existing data on related isomers to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Core Findings on Antiviral Activity

The stereochemistry of Daclatasvir is paramount to its antiviral efficacy. Research on a closely related biotinylated probe of Daclatasvir has demonstrated a stark contrast in the activity of its stereoisomers. The (S,S) isomer of this probe, which corresponds to the stereochemistry of the active Daclatasvir drug, exhibited potent antiviral activity in a genotype 1b HCV replicon assay with a half-maximal effective concentration (EC50) of 33 nM. In stark contrast, the (R,R) isomer was found to be inactive, with an EC50 value greater than 10,000 nM[1]. This more than 300-fold difference in potency strongly indicates that the RRRR isomer of Daclatasvir is likely to be significantly less active or entirely inactive compared to the clinically approved (SSSS) form.

Quantitative Data Summary

The following table summarizes the available quantitative data on the antiviral activity of Daclatasvir and its isomers. It is important to note that the data for the RRRR isomer is inferred from studies on a biotinylated derivative.

Isomer/CompoundTargetAssay SystemEC50 (nM)Reference
Daclatasvir (SSSS isomer)HCV Genotype 1bReplicon Assay0.001 - 0.009[2]
Daclatasvir (SSSS isomer)HCV Genotype 1aReplicon Assay0.003 - 0.050[2]
Biotinylated Daclatasvir Probe (S,S isomer)HCV Genotype 1bReplicon Assay33[1]
Biotinylated Daclatasvir Probe (R,R isomer)HCV Genotype 1bReplicon Assay> 10,000[1]

Mechanism of Action: The Role of Stereochemistry in NS5A Inhibition

Daclatasvir functions by binding to the N-terminus of the HCV NS5A protein, a key component of the viral replication complex. NS5A exists as a dimer, and Daclatasvir is a symmetric molecule that is thought to bind at the dimer interface. Both symmetric and asymmetric binding modes have been proposed[3][4]. The dramatic difference in antiviral activity between stereoisomers suggests that only a specific three-dimensional conformation can productively engage with the binding pocket on the NS5A dimer.

The inactivity of the (R,R) isomer of the Daclatasvir probe strongly implies that the incorrect stereochemistry prevents the molecule from achieving the optimal orientation required for high-affinity binding and subsequent disruption of NS5A function. This likely involves steric hindrance or the inability to form crucial hydrogen bonds and hydrophobic interactions within the binding site.

Daclatasvir_Signaling_Pathway cluster_HCV_Replication HCV Replication Cycle HCV RNA HCV RNA NS5A Protein NS5A Protein HCV RNA->NS5A Protein Translation Replication Complex Replication Complex NS5A Protein->Replication Complex Dimerization & Assembly Replication Complex->HCV RNA RNA Replication Virion Assembly Virion Assembly Replication Complex->Virion Assembly Coordination Daclatasvir (SSSS) Daclatasvir (SSSS) Daclatasvir (SSSS)->NS5A Protein Binds to Dimer Interface Daclatasvir (RRRR) Daclatasvir (RRRR) Daclatasvir (RRRR)->NS5A Protein Poor/No Binding

Caption: Daclatasvir's mechanism of action and the differential effects of its stereoisomers.

Experimental Protocols

Chiral Separation of Daclatasvir Isomers

A validated high-performance liquid chromatography (HPLC) method for the separation of Daclatasvir and its enantiomer and diastereomers has been developed. This method is crucial for the analysis and purification of individual stereoisomers.

Methodology:

  • Column: CHIRALPAK ID-3, an amylose tris(3-chlorophenylcarbamate) stationary phase.

  • Mobile Phase: A binary gradient of acetonitrile/diethylamine and methanol/diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 315 nm.

This gradient method provides excellent peak shape and resolution between Daclatasvir and its isomers[5][6].

Chiral_HPLC_Workflow Sample Sample HPLC_System HPLC System (CHIRALPAK ID-3 Column) Sample->HPLC_System Injection Gradient_Elution Gradient Mobile Phase (Acetonitrile/Methanol/DEA) HPLC_System->Gradient_Elution Elution UV_Detector UV Detector (315 nm) HPLC_System->UV_Detector Detection Separated_Isomers Separated Isomers (RRRR, RSSR, etc.) UV_Detector->Separated_Isomers Quantification

Caption: Workflow for the chiral separation of Daclatasvir isomers using HPLC.

Synthesis of Daclatasvir Stereoisomers

The synthesis of Daclatasvir is a multi-step process. While a detailed, stereocontrolled synthesis for the RRRR and RSSR isomers is not fully elucidated in a single source, the general approach involves the coupling of key chiral building blocks. The synthesis of (S,S,R,S) and (R,S,R,R) stereoisomers has been reported and provides insight into the synthetic strategy.

General Synthetic Workflow:

  • Synthesis of Chiral Intermediates: The synthesis begins with the preparation of enantiomerically pure building blocks, typically derived from amino acids like proline and valine. The desired stereochemistry (R or S) is established at this early stage.

  • Coupling Reactions: The chiral fragments are then coupled to form the symmetric core of the Daclatasvir molecule.

  • Purification: The final product is purified, often using chromatographic techniques, including chiral HPLC, to isolate the desired stereoisomer.

For a more detailed synthetic procedure for related isomers, researchers are encouraged to consult specialized organic synthesis literature.

Conclusion

The stereochemical configuration of Daclatasvir is a critical determinant of its potent anti-HCV activity. Evidence from closely related analogs strongly suggests that the RRRR isomer is inactive, highlighting the precise structural requirements for effective binding to the NS5A protein. While direct comparative data for the RSSR isomer remains elusive, the established principles of stereospecificity in this class of inhibitors suggest that any deviation from the optimal SSSS configuration is likely to result in a significant loss of potency. The availability of robust chiral separation methods is essential for the isolation and characterization of these isomers, enabling further research into the structure-activity relationships of NS5A inhibitors.

References

A Comparative Analysis of Daclatasvir Degradation Under Forced Stress Conditions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the stability profile of Daclatasvir, detailing its degradation pathways and byproducts under various stress conditions. This report synthesizes experimental data from multiple studies to provide a clear comparison of Daclatasvir's behavior under acidic, basic, oxidative, thermal, and photolytic stress.

Daclatasvir (DCV), a potent direct-acting antiviral agent against the hepatitis C virus, is a complex molecule with multiple chiral centers. Understanding its stability and degradation profile is paramount for ensuring the safety, efficacy, and quality of its pharmaceutical formulations. Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods. This guide provides a detailed comparison of Daclatasvir's degradation under various stress conditions, based on published experimental data.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies of Daclatasvir are typically conducted by subjecting the drug substance to a range of stress conditions, including acid and base hydrolysis, oxidation, heat, and light. The following protocols are synthesized from multiple validated studies.[1][2][3]

1. Acid Hydrolysis:

  • Reagent: 0.1 N to 1.0 N Hydrochloric Acid (HCl).[1][3]

  • Procedure: A solution of Daclatasvir is prepared in the acidic medium and is typically refluxed at a temperature ranging from 60°C to 80°C for a period of 2 to 4 hours.[1][2] Following the stress period, the solution is neutralized with a suitable base (e.g., sodium hydroxide) and diluted with the mobile phase for analysis.

2. Base Hydrolysis:

  • Reagent: 0.1 N to 1.0 N Sodium Hydroxide (NaOH).[1][3]

  • Procedure: A solution of Daclatasvir is prepared in the basic medium and refluxed at a temperature between 60°C and 80°C for 2 to 4 hours.[1][2] The solution is then neutralized with a suitable acid (e.g., hydrochloric acid) and diluted for analysis. The carbamate moiety of Daclatasvir is particularly susceptible to basic hydrolysis.[4][5]

3. Oxidative Degradation:

  • Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂).[1][3]

  • Procedure: A solution of Daclatasvir is treated with hydrogen peroxide and kept at room temperature or heated up to 80°C for a duration ranging from 1 to 6 hours.[1][2] The imidazole moiety of Daclatasvir is prone to oxidation.[4][5]

4. Thermal Degradation:

  • Procedure: A solid sample of Daclatasvir is exposed to dry heat in a hot air oven, typically at a temperature of 105°C for 24 hours.[2] Solutions of the drug may also be subjected to thermal stress.

5. Photolytic Degradation:

  • Procedure: A solid sample or a solution of Daclatasvir is exposed to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) for a defined period, often up to 7 days.[2] The imidazole moiety has been shown to be sensitive to photodegradation in solution.[4][5]

Analytical Method: The degradation of Daclatasvir and the formation of its degradation products are monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with a Diode Array Detector (DAD) for peak purity analysis and a Mass Spectrometer (MS) for the identification of degradants.[1][2][6] A common chromatographic setup involves a C18 or C8 reverse-phase column with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[1][7][8]

Comparative Degradation Profile of Daclatasvir

The following table summarizes the degradation behavior of Daclatasvir under different stress conditions, as reported in various studies. The percentage of degradation can vary depending on the exact experimental conditions (e.g., concentration of stressor, temperature, and duration of exposure).

Stress ConditionReagents and ConditionsKey Degradation Products (m/z)Observations
Acid Hydrolysis 0.1 N HCl, refluxed at 60°C for 4 hoursm/z 339.1, 561.2[1][9]Significant degradation observed.
Base Hydrolysis 0.1 N NaOH, refluxed at 60°C for 4 hoursm/z 294.1, 339.1, 505.2, 527.2[1][9]Daclatasvir is highly susceptible to base-catalyzed hydrolysis, particularly at the carbamate linkage.[4][5]
Oxidative Degradation 30% H₂O₂, refluxed at 60°C for 6 hoursm/z 301.1, 339.1[1][9]The imidazole moiety is prone to oxidation.[4][5]
Thermal Degradation Solid state, 105°C for 24 hours-Daclatasvir is relatively stable in the solid state under thermal stress.[4][5]
Photolytic Degradation UV light (200 Wh/m²) and visible light (1.2 million lux hours)Multiple degradants observedThe imidazole moiety is sensitive to photodegradation in solution.[4][5]
Neutral Hydrolysis Water, refluxed at 60°C for 4 hours-Daclatasvir is found to be stable under neutral hydrolysis conditions.[1]

Visualizing the Forced Degradation Workflow

The following diagram illustrates a typical workflow for a forced degradation study of a drug substance like Daclatasvir.

Forced_Degradation_Workflow cluster_Stress Stress Conditions cluster_Analysis Analysis cluster_Outcome Outcome Drug Daclatasvir Drug Substance/Product Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Drug->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Drug->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Drug->Oxidation Thermal Thermal Stress (e.g., 105°C, solid) Drug->Thermal Photo Photolytic Stress (UV/Vis light) Drug->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC DAD Diode Array Detection (Peak Purity) HPLC->DAD MS Mass Spectrometry (Degradant Identification) HPLC->MS Pathway Degradation Pathway Elucidation DAD->Pathway MS->Pathway Method Development of Stability-Indicating Method Pathway->Method Stability Understanding of Intrinsic Stability Pathway->Stability

Caption: Workflow of a forced degradation study.

Degradation Pathways

The degradation of Daclatasvir primarily involves its carbamate and imidazole moieties.[4][5] Under basic conditions, the carbamate linkage is susceptible to hydrolysis. The imidazole ring is prone to oxidation and photodegradation, leading to the formation of various degradation products. The identification of these products through techniques like LC-MS/MS is crucial for elucidating the complete degradation pathways.

Conclusion

This comparative guide summarizes the key findings from forced degradation studies of Daclatasvir. The drug substance is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions, while it exhibits relative stability under neutral and thermal stress. A thorough understanding of these degradation pathways is essential for the development of robust and stable formulations of Daclatasvir and for the establishment of appropriate storage and handling conditions. Further studies focusing specifically on the degradation profiles of Daclatasvir's isomers would be beneficial for a complete understanding of its stability.

References

A Comparative Guide to Chiral Columns for Daclatasvir Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient separation of Daclatasvir and its isomers is crucial for ensuring the purity, efficacy, and safety of this vital antiviral agent. This guide provides a comparative evaluation of different chiral columns for the enantiomeric and diastereomeric separation of Daclatasvir, supported by experimental data to aid in the selection of the optimal stationary phase for your analytical and preparative needs.

The stereoisomeric purity of Daclatasvir is a critical quality attribute. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most common and effective technique for separating the enantiomers and diastereomers of this complex molecule. This guide focuses on the performance of polysaccharide-based chiral columns, which are widely used for their broad enantioselectivity.

Performance Comparison of Chiral Columns

Chiral ColumnStationary Phase ChemistryParticle Size (µm)Dimensions (mm)Mobile PhaseFlow Rate (mL/min)Temperature (°C)Detection (nm)AnalyteRetention Time (tR) (min)Resolution (Rs)Tailing Factor (T)Theoretical Plates (N)
CHIRALPAK® ID-3 [1]Amylose tris(3-chlorophenylcarbamate)34.6 x 250Gradient: A: ACN/DEA (100/0.1), B: MeOH/DEA (100/0.1). T/%B: 0/10, 10/80, 15/80, 15.1/10, 25/101.040315Enantiomer7.1-1.412700
Daclatasvir 8.3 4.52 1.4 12540
Diastereomer 19.02.561.230900
Diastereomer 211.26.211.67470
Chiralpak IC [2]Cellulose tris(3,5-dichlorophenylcarbamate)Not SpecifiedNot SpecifiedMethyl tert-butyl ether (containing 0.1% diethylamine):ethanol (88:12)Not SpecifiedNot Specified305Daclatasvir & its five enantiomersNot SpecifiedSuccessful SeparationNot SpecifiedNot Specified

Analysis of Performance:

The CHIRALPAK® ID-3 column demonstrates excellent performance in the separation of Daclatasvir from its enantiomer and two diastereomers under gradient HPLC conditions.[1] The high resolution values (Rs > 2) indicate baseline separation for all critical pairs, which is essential for accurate quantification. The high theoretical plate counts (N > 10,000) for most peaks suggest high column efficiency, leading to sharp and well-defined peaks. The tailing factors are within acceptable limits, indicating good peak symmetry.

The Chiralpak IC column has also been successfully used for the separation of Daclatasvir and its five enantiomers.[2] While specific performance metrics like resolution and retention times are not detailed in the available literature, the method was validated for linearity, recovery, and precision, suggesting it is a reliable method for the determination of these isomers.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these separation methods.

Method 1: CHIRALPAK® ID-3 [1]

  • Column: CHIRALPAK® ID-3, 3 µm, 4.6 x 250mm

  • Mobile Phase:

    • Mobile Phase A: Acetonitrile / Diethylamine (100/0.1, v/v)

    • Mobile Phase B: Methanol / Diethylamine (100/0.1, v/v)

  • Gradient Program:

    • 0 min: 10% B

    • 10 min: 80% B

    • 15 min: 80% B

    • 15.1 min: 10% B

    • 25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • UV Detection: 315 nm

  • Diluent: Methanol : Acetonitrile (1:1)

  • Sample Concentration: 1.0 mg/mL

Method 2: Chiralpak IC [2]

  • Column: Chiralpak IC

  • Mobile Phase: Methyl tert-butyl ether (containing 0.1% diethylamine) : ethanol (88:12, v/v)

  • Detection Wavelength: 305 nm

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating and comparing different chiral columns for Daclatasvir isomer separation.

G cluster_prep Sample & System Preparation cluster_eval Column Evaluation cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion prep_std Prepare Daclatasvir Isomer Standard Mixture sys_setup HPLC System Setup & Equilibration prep_std->sys_setup prep_mobile Prepare Mobile Phases prep_mobile->sys_setup col_a Install Chiral Column A (e.g., CHIRALPAK® ID-3) sys_setup->col_a col_b Install Chiral Column B (e.g., Chiralpak IC) sys_setup->col_b col_c Install Chiral Column C (e.g., other polysaccharide column) sys_setup->col_c inject_a Inject Standard & Acquire Data col_a->inject_a inject_b Inject Standard & Acquire Data col_b->inject_b inject_c Inject Standard & Acquire Data col_c->inject_c analyze_a Analyze Chromatogram A: - Retention Times (tR) - Resolution (Rs) - Tailing Factor (T) - Theoretical Plates (N) inject_a->analyze_a analyze_b Analyze Chromatogram B: - Retention Times (tR) - Resolution (Rs) - Tailing Factor (T) - Theoretical Plates (N) inject_b->analyze_b analyze_c Analyze Chromatogram C: - Retention Times (tR) - Resolution (Rs) - Tailing Factor (T) - Theoretical Plates (N) inject_c->analyze_c compare Compare Performance Data analyze_a->compare analyze_b->compare analyze_c->compare select_col Select Optimal Chiral Column compare->select_col

Caption: Workflow for chiral column evaluation.

Conclusion

Based on the available data, the CHIRALPAK® ID-3 column provides a well-documented and highly effective solution for the baseline separation of Daclatasvir and its key isomers. Its high efficiency and resolution make it a strong candidate for both routine quality control and more demanding purification applications. The Chiralpak IC also presents a viable option, and further method development could optimize its performance for specific analytical needs.

Researchers are encouraged to use this guide as a starting point for their method development. The choice of the ideal chiral column will ultimately depend on the specific requirements of the analysis, including the desired resolution, analysis time, and compatibility with existing laboratory instrumentation. It is recommended to screen a selection of chiral columns with different selectivities to identify the optimal conditions for a particular separation challenge.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Daclatasvir RSSR Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the integrity of their work extends to the safe handling and disposal of all chemical compounds, including isomers of active pharmaceutical ingredients such as Daclatasvir RSSR Isomer. Adherence to proper disposal protocols is not only a regulatory requirement but also a cornerstone of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring that laboratory practices align with the highest standards of safety and compliance.

Chemical and Hazard Profile

Quantitative Data Summary

Comprehensive quantitative data on the environmental fate and toxicity of this compound is limited. The following table summarizes the available information and highlights areas where data is not currently available.

ParameterValueReferences
Hazardous Chemical Classification (OSHA) Not classified as a "Hazardous Chemical"[1]
Ecotoxicity Data No data available[1]
Hazardous Decomposition Products Irritating and/or toxic fumes or gases under fire conditions[1]
Transportation Classification (DOT, IATA) Not regulated as dangerous goods[1]

Experimental Protocols for Disposal

The recommended procedure for the disposal of this compound, as outlined in its Safety Data Sheet and in accordance with general guidelines for pharmaceutical waste, is high-temperature incineration.[1] This process ensures the complete destruction of the compound, preventing its release into the environment.

Incineration Parameters for Pharmaceutical Waste

For effective destruction of pharmaceutical compounds like this compound, incineration should be carried out in a licensed facility equipped with afterburners and scrubbers.[1] Typical operational parameters for such incinerators are detailed below.

ParameterRecommended ValueRationale
Primary Chamber Temperature 800-1000 °CEnsures initial combustion of the waste material.
Secondary Chamber Temperature 1050-1200 °CGuarantees the destruction of hazardous chemical residues and prevents the formation of toxic byproducts. For cytotoxic or antineoplastic waste, temperatures should be at the higher end of this range.
Gas Residence Time in Secondary Chamber Minimum of 2 secondsProvides sufficient time for the complete combustion of flue gases.
Pollution Control Equipped with afterburner and scrubber systemsTo neutralize and remove harmful gases and particulate matter from the emissions.[1]

Step-by-Step Disposal Workflow

The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

  • Segregation and Collection:

    • Collect all waste materials contaminated with this compound, including unused compounds, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips), in a designated, clearly labeled, and leak-proof hazardous waste container.

    • Do not mix with non-hazardous or other types of chemical waste unless explicitly permitted by your institution's waste management guidelines.

  • Packaging and Labeling:

    • Ensure the waste container is securely sealed to prevent any leakage or spillage.

    • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Storage should be away from incompatible materials.

  • Arrangement for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous material disposal company to arrange for pickup and disposal.[1]

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a detailed record of the disposed of chemical, including the quantity and date of disposal, in accordance with your laboratory's and institution's protocols.

Disposal Workflow Diagram

This compound Disposal Workflow cluster_0 Laboratory Procedures cluster_1 Waste Management cluster_2 Final Disposition A Step 1: Segregate and Collect Waste (Unused compound, contaminated PPE, labware) B Step 2: Package and Label (Leak-proof, hazardous waste label) A->B Securely package C Step 3: Store Securely (Designated accumulation area) B->C Store appropriately D Step 4: Arrange for Professional Disposal (Contact EHS or licensed vendor) C->D Initiate disposal request E Step 5: Transport to Licensed Facility D->E Scheduled pickup F Step 6: High-Temperature Incineration (With afterburner and scrubber) E->F Controlled destruction G Step 7: Documentation (Maintain disposal records) F->G Confirm and record

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Daclatasvir RSSR Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of Daclatasvir RSSR Isomer, a compound of unknown potency.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound. Adherence to these guidelines is crucial to minimize exposure and ensure laboratory safety.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects eyes from potential splashes or aerosolized particles of the compound.
Hand Protection Chemically resistant, impervious gloves inspected prior to use. Must satisfy EU Directive 89/686/EEC and the standard EN 374.[1]Prevents direct skin contact with the compound. Always wash hands after removing gloves.[1]
Body Protection Fire/flame resistant and impervious clothing.[1]Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection Not specified under normal handling conditions. A self-contained breathing apparatus is necessary for firefighting.[1]In case of fire, protects against inhalation of potentially hazardous combustion products.

Experimental Protocols: Handling and Emergency Procedures

General Handling:

  • Avoid inhalation of dust from the material.[1]

  • Ensure adequate ventilation in the handling area.[1]

  • Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[1]

First-Aid Measures:

  • Inhalation: If breathing is difficult, move the individual to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: No data is available on specific hazards arising from the chemical.

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Product Disposal: Excess and expired materials should be offered to a licensed hazardous material disposal company. The product may be burned in an incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself.[1]

  • Regulatory Compliance: Ensure that all Federal and Local regulations regarding the disposal and destruction of this material are followed.[1]

Workflow for Handling this compound

The following diagram illustrates the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Response a Assess Hazards & Review SDS b Don Appropriate PPE a->b c Weighing & Aliquoting in Ventilated Area b->c Proceed to Handling d Perform Experiment c->d e Decontaminate Work Area d->e Experiment Complete f Segregate Waste e->f g Dispose of Waste via Licensed Contractor f->g h Doff PPE & Wash Hands g->h h->a For Next Use i Spill or Exposure Occurs j Follow First-Aid Procedures i->j k Evacuate if Necessary i->k

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.